ARP 100

Catalog No.
S519372
CAS No.
704888-90-4
M.F
C17H20N2O5S
M. Wt
364.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARP 100

CAS Number

704888-90-4

Product Name

ARP 100

IUPAC Name

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H20N2O5S/c1-13(2)24-19(12-17(20)18-21)25(22,23)16-10-8-15(9-11-16)14-6-4-3-5-7-14/h3-11,13,21H,12H2,1-2H3,(H,18,20)

InChI Key

PHGLPDURIUEELR-UHFFFAOYSA-N

SMILES

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

ARP-100, N-hydroxy-2-((4-phenylphenyl)sulfonylpropan-2-yloxyamino)acetamide

Canonical SMILES

CC(C)ON(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2

The exact mass of the compound N-hydroxy-2-(N-isopropoxybiphenyl-4-ylsulfonamido)acetamide is 364.1093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biochemical Profile of ARP-100

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biochemical characteristics of ARP-100:

Attribute Description
Primary Target Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3]
Mechanism of Action Selective inhibition; interacts with the S1' pocket of MMP-2 [1] [4]
Key Biological Effect Shows anti-invasive properties in in vitro cell invasion assays [2] [3]
CAS Number 704888-90-4 [1] [3] [4]
Molecular Formula C₁₇H₂₀N₂O₅S [1] [2] [4]
Molecular Weight 364.42 g/mol [1] [2] [4]

Selectivity and Potency Data

ARP-100 is designed for high selectivity towards MMP-2 over other closely related MMPs. The following table details its inhibitory activity (IC₅₀) across different MMP family members, based on cell-free assay data [1] [2] [3]:

Matrix Metalloproteinase (MMP) IC₅₀ Value
MMP-2 12 nM
MMP-9 200 nM
MMP-3 4.5 μM
MMP-1 >50 μM
MMP-7 >50 μM

Experimental Protocols

A key application of ARP-100 is in studying cancer cell invasion. The experimental workflow and key steps from a cited study are as follows:

G Start Start: HT1080 Fibrosarcoma Cell Invasion Assay Step1 Plate HT1080 cells on Matrigel-coated surface in complete medium Start->Step1 Step2 Incubate for 24 hours to allow cell attachment Step1->Step2 Step3 Add ARP-100 (Working Concentration: 50 nM) Incubate for 1 hour Step2->Step3 Step4 Observe and quantify invasive elongations under microscope Step3->Step4 Result Result: Significant reduction in total number of invasive elongations Step4->Result

Key aspects of this experimental protocol include:

  • Cell Line: The protocol uses HT1080 human fibrosarcoma cells, a standard model for invasion studies [2].
  • Invasion Substrate: Cells are plated on Matrigel, a reconstituted basement membrane matrix that simulates the physiological barrier cells must degrade to invade [1] [4].
  • Treatment: After cell attachment, ARP-100 is applied at a concentration of 50 nM [2].
  • Outcome Measurement: The anti-invasive effect is quantified by counting the reduction in "invasive elongations," the protrusions formed by cells as they invade through the Matrigel [1] [2].

Practical Usage in Research

For laboratory use, here are key handling and preparation details:

  • Solubility: ARP-100 is typically dissolved in DMSO to create stock solutions (e.g., 10-100 mM) [1] [3].
  • Storage: As a solid powder, it should be stored at -20°C; prepared DMSO stock solutions should be stored at -80°C [1] [4].
  • In Vitro Formulation: A common formulation for cellular assays is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1] [4].

References

Mechanism of Action and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 functions as a highly selective competitive inhibitor that preferentially targets the S1' pocket of MMP-2 [1] [2]. This selective interaction is key to its mechanism, as the biphenyl group in its structure is too large and rigid to fit effectively into the S1' pocket of other MMPs like MMP-1, conferring its selectivity [3] [4].

The table below summarizes the inhibitory activity (IC50 values) of ARP-100 against MMP-2 and related enzymes:

Target Enzyme IC50 Value Selectivity Relative to MMP-2
MMP-2 12 nM [5] [1] [3] -
MMP-9 200 nM [5] [1] [6] ~17-fold less selective
MMP-3 4.5 μM [5] [1] [6] ~375-fold less selective
MMP-1 >50 μM [5] [1] [6] >4,000-fold less selective
MMP-7 >50 μM [5] [1] [6] >4,000-fold less selective

Experimental Evidence and Protocols

The biological activity of ARP-100 has been validated through key experiments, particularly in models of cancer cell invasion.

In Vitro Anti-Invasive Assay

ARP-100 significantly reduces the invasive capability of cancer cells in vitro [5] [1] [3].

  • Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [5] [3] [6].
  • Experimental Protocol:
    • Cell Plating: Plate HT1080 cells on Matrigel (an extracellular matrix substitute) in complete medium [5].
    • Treatment: Apply ARP-100 to the cells at a concentration of 50 nM [5] [1].
    • Incubation: Incubate the cells for 24 hours [5].
    • Result Measurement: Quantify the anti-invasive effect by observing "a significant reduction in the total number of invasive elongations" through the Matrigel [5].
Application in Signaling Pathway Elucidation

ARP-100 is a critical tool for dissecting the role of MMP-2 in complex biological pathways. One study used it to demonstrate a novel link between MMP-2 and VEGF expression in lung cancer angiogenesis [7].

The experiment involved treating A549 lung cancer cells with ARP-100, which decreased VEGF expression by disrupting the integrin-αVβ3-mediated activation of the PI3K/AKT signaling pathway [7]. This signaling relationship can be visualized as follows:

G MMP2 MMP-2 Integrin Integrin αVβ3 MMP2->Integrin Interaction PI3K PI3K Integrin->PI3K Activates AKT AKT PI3K->AKT Phosphorylates HIF1a HIF-1α AKT->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Promotes ARP100 ARP-100 ARP100->MMP2 Inhibits

Diagram: ARP-100 inhibition of MMP-2 disrupts a pro-angiogenic signaling pathway, reducing VEGF expression [7].

Basic Chemical and Handling Information

For laboratory use, please note the following information:

  • CAS Number: 704888-90-4 [5] [1] [3]
  • Molecular Formula: C₁₇H₂₀N₂O₅S [5] [1] [3]
  • Molecular Weight: 364.42 g/mol [5] [1] [3]
  • Solubility: Soluble in DMSO (e.g., 73-100 mg/mL) [5] [1]. It is also soluble in ethanol but insoluble in water [5].
  • Storage: Store as a solid powder at -20°C [5] [1] [3].

Current Research Status and Applications

  • Research Use: ARP-100 is explicitly marked "For research use only" and is not for diagnostic or therapeutic use in humans [5] [1] [3].
  • Preclinical Development: As of the available information, ARP-100 remains in the preclinical research stage and has not advanced to clinical trials [3] [4].
  • Primary Application: It is predominantly used as a selective chemical tool to investigate the specific biological functions of MMP-2 in processes like cancer invasion, metastasis, and angiogenesis [5] [7].

References

Biochemical Profile & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100, chemically known as 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide, is a synthetic compound that acts by selectively targeting the S1' pocket of MMP-2 [1] [2]. Its primary mechanism is the inhibition of MMP-2 enzymatic activity, which has been shown to disrupt pathways involved in cell invasion and angiogenesis [3].

The table below summarizes its published inhibitory activity (IC50) against various MMPs, demonstrating high selectivity for MMP-2.

Enzyme Target IC50 Value Selectivity vs. MMP-2
MMP-2 12 nM [4] [1] [2] -
MMP-9 200 nM [4] [1] [2] ~17-fold less selective
MMP-3 4.5 μM [4] [1] ~375-fold less selective
MMP-1 >50 μM [4] [1] [2] Practically inactive
MMP-7 >50 μM [4] [1] [2] Practically inactive

Experimental Applications and Protocols

ARP-100 helps elucidate MMP-2's role in pathways like tumor angiogenesis and cardiac injury. The diagram below outlines a key signaling pathway identified using ARP-100.

G MMP2 Active MMP-2 Integrin Integrin αVβ3 MMP2->Integrin Interaction PI3K PI3K Integrin->PI3K Activates AKT AKT (phosphorylated) PI3K->AKT Activates HIF1a HIF-1α AKT->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Promotes ARP100 ARP-100 ARP100->MMP2 Inhibits

Figure 1: ARP-100 inhibits MMP-2-driven VEGF signaling in tumor angiogenesis [3].

In Vitro Invasion Assay

One standard protocol demonstrates ARP-100's functional anti-invasive effect [4] [5] [6]:

  • Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9).
  • Procedure: Plate cells on Matrigel in complete medium. After 24 hours, add ARP-100 to a final concentration of 50 nM.
  • Incubation Time: 1 hour.
  • Observation: The total number of invasive elongations is significantly reduced compared to untreated controls.
In Vitro Angiogenesis Signaling Study

A 2010 study used ARP-100 to investigate MMP-2's role in lung cancer angiogenesis [3]:

  • Cell Line: A549 lung adenocarcinoma cells.
  • Procedure: Treat cells with the MMP-2 specific inhibitor ARP-100.
  • Key Findings: ARP-100 treatment decreased integrin-αVβ3-mediated induction of the PI3K/AKT signaling pathway, leading to reduced HIF-1α levels and subsequent downregulation of VEGF expression. This provided a mechanistic explanation for how MMP-2 inhibition can suppress tumor-induced angiogenesis.
Ex Vivo Model of Heart Injury

A 2024 study used ARP-100 to dissect mechanisms in myocardial ischemia-reperfusion (IR) injury [7]:

  • Model: Isolated rat hearts subjected to 20 minutes of ischemia and 30 minutes of reperfusion.
  • Intervention: Application of ARP-100, an MMP-2-preferring inhibitor, during the IR injury.
  • Analysis: Quantitative proteomics and degradomics revealed that MMP-2 inhibition altered the cleavage of specific protein substrates and affected pathways related to mitochondrial function and metabolism following IR injury.

Formulation and Handling

The table below outlines standard handling information for ARP-100 from supplier data.

Property Specification
Molecular Weight 364.42 g/mol [4] [1] [2]
CAS Number 704888-90-4 [1] [2] [5]
Chemical Formula C17H20N2O5S [4] [1] [2]
Solubility Soluble to 100 mM in DMSO [1] [2] [8]
Storage Desiccate at -20°C [1] [5] or +4°C [2]

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for using ARP-100 in a cell-based study, from hypothesis to analysis.

G A Hypothesis: MMP-2 role in process B In vitro/Ex vivo model: Select cell line or tissue model A->B C Intervention: Apply ARP-100 (e.g., 50 nM) B->C D Downstream Analysis: Zymography, Western Blot, Proteomics, Phenotypic assay C->D E Data Interpretation: Mechanistic insight into MMP-2 function D->E

Figure 2: General workflow for ARP-100 experiments.

References

Selectivity Profile of ARP-100

Author: Smolecule Technical Support Team. Date: February 2026

Target Enzyme IC50 Value (in nM) Selectivity Relative to MMP-2
MMP-2 12 nM --
MMP-9 200 nM ~17 times less selective
MMP-3 4,500 nM ~375 times less selective
MMP-1 >50,000 nM ~>4,000 times less selective
MMP-7 >50,000 nM ~>4,000 times less selective

Data consolidated from multiple supplier and research publications [1] [2] [3].

Basic Chemical and Physical Properties

To help with experimental planning, here are the fundamental chemical characteristics of ARP-100.

Property Specification
CAS Number 704888-90-4 [1] [2] [4]
Molecular Formula C17H20N2O5S [1] [3] [5]
Molecular Weight 364.42 g/mol [1] [3] [5]
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [3]
Purity Typically ≥98% to ≥99% [3] [4]
Appearance Off-white to light yellow solid [2] [5]

Experimental Use and Applications

ARP-100 is a valuable tool compound for investigating pathways involving MMP-2. Below are some common experimental scenarios and protocols.

In Vitro Anti-Invasive Assay
  • Purpose: To study the role of MMP-2 in cancer cell invasion through the extracellular matrix [1] [5] [6].
  • Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [1] [5].
  • Protocol:
    • Plate HT1080 cells on Matrigel in complete medium [1].
    • After 24 hours, add ARP-100 to the culture medium at a concentration of 50 nM [1].
    • Continue the incubation and then observe and quantify the reduction in the total number of invasive elongations compared to a control (untreated) group [1].
In Vitro Angiogenesis Study
  • Purpose: To investigate the role of MMP-2 in tumor-induced blood vessel formation [7].
  • Cell Line: A549 lung adenocarcinoma cells [7].
  • Protocol:
    • Culture A549 cells and treat them with ARP-100.
    • Analyze the downstream effects, which can include reduced expression of VEGF and decreased phosphorylation of AKT, leading to the inhibition of tube formation by endothelial cells [7].
Ex Vivo Cardiac Injury Model
  • Purpose: To dissect the contribution of MMP-2 to myocardial injury [8].
  • Model: Isolated rat hearts subjected to ischemia-reperfusion (stunning) injury [8].
  • Protocol:
    • The control group undergoes aerobic perfusion.
    • The IR injury group undergoes 20 minutes of global ischemia followed by 30 minutes of reperfusion.
    • The treatment group is perfused with ARP-100 during the IR injury to assess its protective effects. Subsequent proteomic and terminomic analyses are then performed on ventricular extracts [8].

Mechanism of Action and Signaling Pathway

ARP-100 exerts its primary effects by selectively inhibiting the MMP-2 enzyme. The diagram below illustrates the key signaling pathway elucidated through its use in research.

G ARP100 ARP-100 MMP2 MMP-2 Activity ARP100->MMP2 Inhibits Integrin Integrin-αVβ3 Interaction MMP2->Integrin Disrupts Invasion Cell Invasion MMP2->Invasion Reduces PI3K PI3K/AKT Signaling Integrin->PI3K Reduces HIF1a HIF-1α Levels PI3K->HIF1a Lowers VEGF VEGF Expression HIF1a->VEGF Decreases Angiogenesis Angiogenesis VEGF->Angiogenesis Suppresses

The core mechanism involves ARP-100 interacting with the S1' pocket of the MMP-2 enzyme, thereby inhibiting its proteolytic activity [1] [2]. This inhibition has two major consequences:

  • Direct Effect: It directly reduces the ability of cells, such as cancer cells, to degrade and invade through the extracellular matrix (like Matrigel) [1].
  • Signaling Cascade: As shown in the pathway above, MMP-2 inhibition disrupts its interaction with integrin-αVβ3. This, in turn, suppresses the downstream PI3K/AKT signaling pathway, leading to lower levels of the transcription factor HIF-1α. Reduced HIF-1α results in decreased expression of Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis, ultimately curbing the formation of new blood vessels that support tumor growth [7].

Practical Preparation and Storage

  • Solubility: ARP-100 is readily soluble in DMSO. Stock solutions of 73 mg/mL to 100 mg/mL (approximately 200-274 mM) can be prepared [1] [2]. It is also soluble in ethanol but is generally insoluble in water [1].
  • Storage of Powder: Desiccate at -20°C. The powder is typically stable for at least 3 years under these conditions [1] [2] [5].
  • Storage of Solutions: For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for 1 month. It is best to avoid repeated freeze-thaw cycles [2].
  • In Vivo Formulations: For animal studies, formulations using excipients like 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline have been validated [1] [2].

References

ARP-100 Overview and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is a synthetic, small-molecule inhibitor belonging to the class of N-arylsulfonyl-N-alkoxyaminoacetohydroxamic acids [1] [2]. Its core function is to selectively inhibit MMP-2 (also known as gelatinase A), an enzyme crucial for breaking down the extracellular matrix and which plays a role in cancer metastasis and other disease processes [3] [4] [1].

The following table summarizes its key biochemical characteristics:

Property Description
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [4]
Molecular Formula C₁₇H₂₀N₂O₅S [3] [4] [5]
Molecular Weight 364.42 g/mol [3] [4] [5]
CAS Number 704888-90-4 [3] [4] [6]
Primary Target MMP-2 (Gelatinase A) [3] [4] [6]
Primary IC₅₀ 12 nM (Cell-free assay) [3] [4] [6]

Its high selectivity for MMP-2 over other related enzymes makes it a valuable research tool. The table below details its inhibitory profile:

MMP Isoform IC₅₀ Value Selectivity vs. MMP-2
MMP-2 12 nM [3] [4] [6] --
MMP-9 0.2 μM (200 nM) [3] [4] [6] ~17-fold less selective
MMP-3 4.5 μM [3] [4] [6] ~375-fold less selective
MMP-1 >50 μM [3] [4] [6] >4000-fold less selective
MMP-7 >50 μM [3] [4] [6] >4000-fold less selective

Mechanism of Action and Signaling Pathway

ARP-100 acts as a competitive inhibitor that binds to the active site of MMP-2. It specifically interacts with the S1' pocket of the enzyme, a key site for substrate recognition [3] [6]. The presence of a rigid biphenyl group in its structure is critical for its selectivity, as this group cannot fit into the shallower S1' pocket of MMP-1, explaining its low activity against that isoform [1] [2].

In biological systems, MMP-2 activity is linked to several downstream signaling pathways. The following diagram illustrates the key pathway elucidated in lung cancer (A549) cells, which can be inhibited by ARP-100.

G ARP100 ARP-100 MMP2 Active MMP-2 ARP100->MMP2 Inhibits Integrin Integrin αVβ3 MMP2->Integrin Interacts with PI3K PI3K Signaling Integrin->PI3K Activates AKT AKT Phosphorylation PI3K->AKT Activates HIF1a HIF-1α Stabilization AKT->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Promotes

ARP-100 inhibits MMP-2, disrupting a pro-angiogenic signaling cascade in cancer cells.

Key Research Applications and Protocols

ARP-100 is primarily used in preclinical research to investigate the specific roles of MMP-2. The table below summarizes its main research applications and typical working concentrations based on cited literature.

Research Area Model System Observed Effect Typical Working Concentration
Cancer Cell Invasion HT1080 fibrosarcoma cells on Matrigel Significant reduction in invasive elongations [3] [4] [6] 50 nM [3] [6]
Tumor Angiogenesis A549 lung cancer cells and endothelial cells Disruption of VEGF expression and tube formation [7] 1 - 10 µM [7]
Cardiac Ischemia-Reperfusion Injury Isolated rat hearts Reduction in myocardial injury and proteolysis [8] Used in perfusion experiments [8]
Detailed Experimental Protocol: Anti-Invasion Assay

The following is a standard methodology for assessing the anti-invasive effect of ARP-100 on cancer cells, derived from published work [3] [6].

  • Cell Preparation: Use HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9). Culture cells in complete growth medium.
  • Invasion Substrate: Coat transwell inserts with a thin layer of Matrigel to simulate the extracellular matrix barrier.
  • Compound Treatment: Pre-incubate the HT1080 cells with ARP-100 at a concentration of 50 nM for 1 hour before seeding them onto the Matrigel-coated inserts [3] [6].
  • Invasion Assay: Plate the treated cells in the upper chamber. The lower chamber should contain a chemoattractant (e.g., complete medium). Allow invasion to proceed for 24 hours.
  • Analysis: After the incubation, non-invading cells on the upper surface of the membrane are removed. Cells that have invaded through the Matrigel to the lower surface are fixed, stained, and counted under a microscope. The total number of invasive elongations or structures is quantified and compared to untreated controls [3].

Important Research-Use Considerations

  • Research Use Only: ARP-100 is labeled "For research use only" and is not for diagnostic or therapeutic use in humans [3] [4] [1].
  • Solubility and Storage: It is typically soluble in DMSO to create 10-100 mM stock solutions. The powder should be stored desiccated at -20°C for long-term stability [3] [4] [6].
  • Clinical Status: As of the latest search results, ARP 100 is in the preclinical development stage, and no clinical trials are ongoing [1] [2].

References

Basic Information and Storage Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and storage requirements for ARP-100.

Property Description
Molecular Weight 364.42 g/mol [1] [2]
CAS Number 704888-90-4 [1] [2]
Chemical Formula C₁₇H₂₀N₂O₅S [1] [2]
Storage Form Solid (Powder) [1] [2]
Recommended Powder Storage -20°C [1] [2]
Powder Shelf Life 3 years from date of receipt [1] [2]
Solution Form Recommended Storage Shelf Life
Reconstituted in DMSO (10 mM stock) -80°C 6 months [1]
Reconstituted in DMSO (10 mM stock) -20°C 1 month [1]

Experimental Handling and In Vitro Protocol

For cell-based experiments, ARP-100 is typically dissolved in DMSO to create a concentrated stock solution (e.g., 10-100 mM) [1] [2]. This stock solution should be aliquoted to avoid repeated freeze-thaw cycles.

The experimental workflow for studying ARP-100's anti-invasive effects can be summarized as follows:

G A Prepare ARP-100 Stock B Plate HT1080 sarcoma cells on Matrigel A->B C Incubate for 24h B->C D Add ARP-100 (50 nM) C->D E Incubate 1h D->E F Quantify invasive elongations E->F

  • Cell Line: HT1080 sarcoma cells [2].
  • Key Step: Cells are plated on Matrigel to simulate an extracellular matrix environment for invasion studies [2].
  • Treatment: After cell adhesion, cells are incubated with 50 nM ARP-100 for 1 hour to observe its inhibitory effect [2].
  • Outcome Measurement: The anti-invasive property is quantified by counting the total number of invasive elongations that the cells form into the Matrigel [1] [2].

Important Handling Notes

  • Solubility: ARP-100 is soluble in DMSO at 100 mg/mL (274.41 mM) [1]. Note that hygroscopic (wet) DMSO can significantly impact solubility, so it is best to use newly opened, anhydrous DMSO [1].
  • Research Use Only: This compound is strictly for research purposes and is not for sale to patients [1].

References

Biological Activity & Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is designed to selectively target the S1' pocket of MMP-2. Its effectiveness is defined by its high potency against MMP-2 and its significant selectivity over other related MMPs, which helps minimize off-target effects in experimental settings [1] [2].

The following table details its inhibitory activity (IC₅₀ values) against a panel of MMPs, clearly illustrating its selectivity profile.

Enzyme Target IC₅₀ Value
MMP-2 12 nM [1] [2]
MMP-9 200 nM [1] [2]
MMP-3 4,500 nM (4.5 μM) [1] [2]
MMP-1 >50,000 nM (>50 μM) [1] [2]
MMP-7 >50,000 nM (>50 μM) [1] [2]

Experimental Application Protocol

The anti-invasive property of ARP-100 is a key effect studied in cancer research. Below is a summarized protocol from a cited cell-based study.

Aspect Details
Validated Cell Line HT1080 sarcoma cells [1]
Assay Type In vitro invasion assay on Matrigel [1]
Working Concentration 50 nM [1]
Incubation Time 1 hour [1]
Key Experimental Readout Significant reduction in the total number of invasive elongations [1]

Practical Reagent Information

For laboratory use, the storage and preparation details of ARP-100 are as follows:

  • Storage: The compound is stable for up to 3 years when stored as a powder at -20°C [1].
  • In Vitro Stock Solution: ARP-100 can be dissolved in DMSO at a concentration of 73 mg/mL (200.31 mM). It is also soluble in ethanol at the same concentration, but is insoluble in water [1].

Mechanism of Action Visualization

The following diagram illustrates the mechanism by which ARP-100 exerts its anti-invasive effects by selectively inhibiting MMP-2.

G ARP100 ARP-100 MMP2 MMP-2 Enzyme ARP100->MMP2 Binds S1' Pocket Inhibition Inhibition of MMP-2 Activity MMP2->Inhibition IC₅₀ = 12 nM ECM Degradation of Extracellular Matrix (ECM) Inhibition->ECM Prevents Invasion Tumor Cell Invasion ECM->Invasion Facilitates Result Reduced Invasive Elongations Invasion->Result Leads to

References

MMP-2 Inhibitor III definition

Author: Smolecule Technical Support Team. Date: February 2026

Definition & Structural Class

"MMP-2 Inhibitor III" is used in scientific literature to denote a specific series of compounds designed to target the Matrix Metalloproteinase-2 (MMP-2) enzyme.

  • Core Structure: The term specifically refers to a class of p-tosyl-D(−)-glutamic acid derivatives [1].
  • Design Series: This series is designated as Part-III, following previous research on p-substituted benzenesulfonyl-L(+)-glutamic acid-based inhibitors (Part-I) and biphenylsulfonamide-based hydroxamates (Part-II) [1].
  • Variants: The series includes two main sub-classes distinguished by their Zinc-Binding Group (ZBG):
    • Compounds 3h-3k: Feature a carboxylic acid function as the ZBG [1].
    • Compounds 5a-5j: Feature a hydroxamic acid function as the ZBG [1].

Mechanism of Action

MMP-2 inhibitors work by blocking the enzyme's activity, which is crucial for cancer progression. The following diagram illustrates the therapeutic mechanism of these inhibitors in targeting the MMP-2 signaling pathway in cancer cells.

Inhibitor MMP-2 Inhibitor III MMP2 MMP-2 (Active) Inhibitor->MMP2 Binds Zn²⁺ site ECM ECM Degradation MMP2->ECM Promotes FAK FAK Signaling MMP2->FAK Interacts with α5β1 Integrin Invasion Cell Invasion & Metastasis ECM->Invasion Stat3 Stat3 Activation FAK->Stat3 Survival Cell Proliferation & Survival Stat3->Survival

Diagram: Mechanism of MMP-2 Inhibitor III in Cancer Therapy. The inhibitor binds to the zinc ion in the MMP-2 active site, blocking its role in ECM degradation and subsequent cancer cell invasion. It also disrupts MMP-2 interaction with α5β1 integrin, inhibiting pro-survival FAK/Stat3 signaling [1] [2] [3].

Experimental & Biological Data

The D(-)-glutamine-based inhibitors have shown promising results in biological screening.

Table 1: In Vitro Cytotoxicity and Gelatinase Inhibition

Compound Group Zinc-Binding Group (ZBG) Reported Activity
5a-5j Hydroxamic Acid Apoptosis-mediated cytotoxicity in CML cell line K562; improved MMP-2/-9 inhibitory profiles [1].
3h-3k Carboxylic Acid Cytotoxicity in CML cells; decreased gelatinases expression [1].

Key Findings:

  • Therapeutic Potential: These compounds demonstrate apoptosis-mediated cytotoxicity in Chronic Myeloid Leukemia (CML) cell lines, effectively sparing normal cells [1].
  • Molecular Modeling: Studies confirm that these derivatives bind effectively to the catalytic Zn²⁺ ion at the active site of MMP-2, validating the design strategy [1].

Therapeutic Context & Rationale

The development of these specific inhibitors is driven by the need to overcome limitations of existing therapies.

  • Challenge in CML: While Tyrosine Kinase Inhibitors (TKIs) are standard care for CML, challenges like drug resistance (e.g., T315I mutation) and cardiotoxic effects from later-generation TKIs persist [1].
  • MMP-2 as a Target: MMP-2 is crucial in leukemia as it facilitates the transmigration of leukemic blasts from the bone marrow into circulation by degrading basement membrane components like type IV collagen [1].
  • Advantage over Early MMPIs: Early broad-spectrum MMP inhibitors (e.g., Batimastat, Marimastat) failed in clinical trials due to musculoskeletal syndrome (MSS) caused by a lack of selectivity [1]. The current research focuses on developing more selective inhibitors to avoid such side effects.

Research Workflow

A typical research workflow for validating such an inhibitor, synthesized from the referenced studies, involves several key stages as illustrated below.

Step1 1. Compound Synthesis (p-tosyl-D(-)-glutamic acid derivatives) Step2 2. In Vitro Screening Step1->Step2 Step3 3. Mechanism & Specificity Studies Step2->Step3 Sub2a • Cytotoxicity Assays (K562 cells) • Gelatin Zymography (MMP activity) • Apoptosis Assays Step2->Sub2a Step4 4. In Silico Analysis Step3->Step4 Sub3a • Cell Migration/Invasion Assays • Western Blot (Protein expression) • siRNA Knockdown Step3->Sub3a Sub4a • Molecular Docking • Binding Interaction Analysis Step4->Sub4a

Diagram: A generalized research workflow for developing and validating MMP-2 Inhibitor III, based on methodologies from recent publications [1] [2] [3].

References

N-hydroxy-2-[(4-phenylphenyl)sulfonyl-propan-2-yloxyamino]acetamide

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Inhibitory Data of ARP-100

ARP-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2), designed to interact with the S1' pocket of the enzyme. It exhibits anti-invasive properties, making it a compound of interest for cancer research and studies involving extracellular matrix remodeling [1] [2].

The table below summarizes its core chemical identity and inhibitory profile against various MMPs:

Property Description
CAS Number 704888-90-4 [1] [3]
Molecular Formula C₁₇H₂₀N₂O₅S [1] [3]
Molecular Weight 364.416 g/mol [1] [4]
Synonyms ARP-100, MMP-2 Inhibitor III [1] [3] [5]
IC₅₀ (MMP-2) 12 nM [1] [2] [6]
IC₅₀ (MMP-9) 0.2 μM [1] [6]
IC₅₀ (MMP-3) 4.5 μM [1] [6]
IC₅₀ (MMP-1) >50 μM [1] [6]
IC₅₀ (MMP-7) >50 μM [1] [6]

This data highlights the high selectivity of ARP-100 for MMP-2 over other closely related metalloproteinases [1] [2] [6].

Detailed Experimental Protocol

A recent 2024 study provides a robust model for investigating the role of MMP-2 in cellular pathways, using ARP-100 to elucidate its function. Below is a detailed methodology from this research [7] [8].

Cell Culture and Treatment
  • Cell Type: Lacrimal gland myoepithelial cells (MECs) isolated from α-smooth muscle actin–green fluorescent protein (SMA-GFP) transgenic mice [7] [8].
  • Culture Conditions: Cells are seeded in six-well plates in RPMI medium supplemented with 10% FBS [7] [8].
  • Treatment Groups:
    • Control: Untreated cells.
    • IL-1β Group: Cells treated with 10 ng/mL of interleukin-1β (IL-1β) to induce inflammation.
    • Inhibitor Groups: Cells pre-treated for 30 minutes with either 20 µM SP600125 (a JNK inhibitor) or 10 µM ARP-100 (the MMP-2 inhibitor) before the addition of IL-1β [7] [8].
    • The culture media, containing fresh cytokines and inhibitors, is replaced every other day for a total treatment period of 7 days [7] [8].
Data Collection and Analysis
  • GFP Intensity & Cell Size Measurement:
    • When: Days 2, 4, and 7.
    • Method: Capture up to 10 random images from each well using consistent camera settings.
    • Quantification: GFP intensity is measured using ImageJ/Fiji software, and cell size/area is quantified using SPOT Imaging software [8].
  • Western Blot Analysis:
    • When: After 7 days of treatment.
    • Procedure: Lyse cells in ice-cold RIPA buffer supplemented with protease inhibitors. Separate proteins via SDS-PAGE and transfer to membranes.
    • Target Proteins: Probe for α-Smooth Muscle Actin (SMA), calponin, pro-MMP-2, and β-actin (loading control) using specific antibodies [7] [8].
  • Functional Contraction Assay:
    • When: After 7 days of treatment.
    • Procedure: Trypsinize and seed cells overnight in a 24-well plate. Stimulate with 10⁻⁶ M oxytocin (OXT) for 20 minutes.
    • Imaging: Capture still images of the contraction process using a digital camera mounted on an inverted fluorescence microscope [7] [8].

Signaling Pathway & Experimental Workflow

The following diagram illustrates the signaling pathway and experimental logic elucidated using ARP-100 in the referenced study [7] [8]:

IL1B Stimulus: IL-1β JNK JNK Activation IL1B->JNK ProMMP2 Pro-MMP-2 ↑ JNK->ProMMP2 ActiveMMP2 Active MMP-2 ProMMP2->ActiveMMP2 ProteinDeg SMA & Calponin Degradation ActiveMMP2->ProteinDeg FunctionalChange Impaired Cell Contraction ProteinDeg->FunctionalChange InhibitorJNK Inhibitor: SP600125 (JNK Inhibitor) InhibitorJNK->JNK InhibitorMMP2 Inhibitor: ARP-100 (MMP-2 Inhibitor) InhibitorMMP2->ActiveMMP2

Diagram 1: The JNK/MMP-2 signaling pathway in IL-1β-mediated cell function impairment. Dashed lines indicate the inhibitory action of ARP-100 and SP600125.

Key Experimental Findings

The application of the above protocol in the 2024 study demonstrated that:

  • IL-1β treatment significantly reduced GFP intensity and cell size, effects that were reversed by both the JNK inhibitor (SP600125) and the MMP-2 inhibitor (ARP-100) [8].
  • IL-1β led to the degradation of contractile proteins (SMA and calponin), which was prevented by co-treatment with either inhibitor [8].
  • The impairment of oxytocin-induced cell contraction caused by IL-1β was also restored by both SP600125 and ARP-100 [8].
  • The study concluded that IL-1β uses the JNK/MMP-2 pathway to alter myoepithelial cell structure and function, a mechanism relevant to conditions like aqueous-deficient dry eye disease [7] [8].

Physical Properties & Sourcing for Research

For researchers planning experiments, here are some practical details:

Parameter Specification
Physical Form Off-white to light yellow crystalline solid [3] [2]
Solubility ≥36.4 mg/mL in DMSO [2]
Storage Desiccate at +4°C or store at -20°C [3] [2]
Purity Available at 98% [4]
Key Suppliers Selleck Chemicals, Cayman Chemical, MedChem Express, Apollo Scientific, and others [3] [5]

References

ARP-100 Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is a synthetic, selective MMP-2 inhibitor with an IC₅₀ of 12 nM. It exhibits significant selectivity for MMP-2 over other matrix metalloproteinases like MMP-1, MMP-3, MMP-7, and MMP-9, making it a valuable tool for dissecting the specific role of MMP-2 in biological processes [1] [2] [3]. Its primary documented research application is in studying the anti-invasive properties of cancer cells and the role of MMP-2 in microvascular network (MVN) formation [1] [4].

Quantitative Inhibitory Profile

The table below summarizes the potency and selectivity of ARP-100 against various MMPs:

Enzyme Target IC₅₀ Value Selectivity (vs. MMP-2)
MMP-2 12 nM [1] [2] -
MMP-9 200 nM [1] ~17-fold less selective
MMP-3 4.5 μM [2] ~375-fold less selective
MMP-1 >50 μM [2] >4,000-fold less selective
MMP-7 >50 μM [2] >4,000-fold less selective
Mechanism of Action and Signaling Pathway

ARP-100 functions by competitively interacting with the S1' pocket of the MMP-2 enzyme, thereby blocking its proteolytic activity [2]. MMP-2 is crucial for degrading components of the extracellular matrix (ECM), such as collagen and gelatin. This degradation is a key step in cellular invasion. The following diagram illustrates the pathway through which ARP-100 exerts its anti-invasive effects and how it has been used to regulate vasculogenesis.

G ECM Extracellular Matrix (ECM) MMP2_Inactive MMP-2 (Inactive) MMP2_Active MMP-2 (Active) MMP2_Inactive->MMP2_Active ECM_Degradation ECM Degradation MMP2_Active->ECM_Degradation Cleaves Cell_Invasion Cellular Invasion ECM_Degradation->Cell_Invasion ECM_Degradation->Cell_Invasion Blocked MVN_Formation Microvascular Network (MVN) Formation ECM_Degradation->MVN_Formation ECM_Degradation->MVN_Formation Impaired ARP100 ARP-100 ARP100->MMP2_Active Inhibits Activating_Stimuli Activating Stimuli (e.g., Interstitial Flow) Activating_Stimuli->MMP2_Active Induces Activation

Detailed Experimental Protocols

Protocol 1: General In Vitro Invasion Assay

This protocol is adapted from described biological activities of ARP-100 [1] [2].

  • 1. Solution Preparation

    • Stock Solution: Prepare a 100 mM stock solution of ARP-100 by dissolving the compound in anhydrous DMSO [1]. Aliquot and store at -20°C.
    • Working Solution: Dilute the stock solution in your cell culture medium immediately before use. A final concentration of 50-100 nM is typical for selective MMP-2 inhibition [1] [2]. Include a vehicle control (e.g., 0.1% DMSO).
  • 2. Cell Pretreatment

    • Culture invasive cells (e.g., HT1080 fibrosarcoma cells) under standard conditions.
    • Pre-treat cells with ARP-100 working solution or vehicle control for a specified time (e.g., 2-24 hours) prior to seeding in the invasion chamber.
  • 3. Invasion Chamber Setup

    • Use a transwell system with a membrane coated with Matrigel or other ECM substrate.
    • Resuspend pretreated cells in serum-free medium and seed them into the upper chamber.
    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
  • 4. Incubation and Analysis

    • Incubate for 6-48 hours to allow cell invasion.
    • After incubation, remove non-invading cells from the upper membrane surface.
    • Fix and stain the invaded cells on the lower surface.
    • Quantify invasion by counting stained cells under a microscope or by extracting and measuring stain intensity.
Protocol 2: Regulating Microvascular Network Formation

This protocol is based on research investigating the role of MMP-2 in vasculogenesis [4].

  • 1. MVN Model Setup

    • Seed Human Umbilical Vein Endothelial Cells (HUVECs) co-cultured with supporting cells (e.g., human lung fibroblasts) in a 3D fibrin gel within a microfluidic device.
    • Apply Interstitial Flow (IF) to the gel, which has been shown to upregulate MMP-2 and promote robust MVN formation [4].
  • 2. ARP-100 Treatment

    • To test the specific role of MMP-2, supplement the culture medium with ARP-100 at a final concentration of 50 nM [4].
    • Refresh the medium and inhibitor every 24-48 hours.
  • 3. Analysis of MVN Morphology

    • After 3-6 days of culture, fix the MVNs and stain for endothelial markers (e.g., CD31).
    • Image the networks using fluorescence microscopy and quantify key morphological parameters:
      • Vessel Density: Total area covered by vessels.
      • Vessel Diameter: Average diameter of the tubular structures.
      • Perfusability: Ability to flow fluorescent dextran or other tracers through the network [4].
    • Expected Outcome: ARP-100 treatment is expected to result in MVNs with reduced vessel density and smaller diameters by inhibiting MMP-2-mediated ECM remodeling [4].

The experimental workflow for this protocol is summarized below:

G Step1 1. Seed HUVECs/HLFs in 3D Fibrin Gel (Microfluidic Device) Step2 2. Apply Interstitial Flow (IF) to upregulate MMP-2 Step1->Step2 Step3 3. Add ARP-100 (e.g., 50 nM) to inhibit MMP-2 Step2->Step3 Step4 4. Culture for 3-6 days (Refresh medium/inhibitor) Step3->Step4 Step5 5. Analyze MVN Morphology Step4->Step5 Metric1 Vessel Density Step5->Metric1 Quantify Metric2 Vessel Diameter Step5->Metric2 Quantify Metric3 Network Perfusability Step5->Metric3 Quantify

Critical Technical Notes

  • Solubility and Storage: ARP-100 is soluble to at least 100 mM in DMSO [1]. For long-term storage, keep the powder desiccated at +4°C [1] and store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles.
  • Experimental Controls: Always include a vehicle control (DMSO at the same concentration as your highest treatment group) to rule out solvent effects. A non-selective MMP inhibitor could be used as a positive control.
  • Cell Health Monitoring: While ARP-100 is selective for MMP-2, it is good practice to monitor for any off-target cytotoxic effects using a viability assay (e.g., MTT, Calcein-AM) when using a new cell type or high concentrations.

References

Comprehensive Application Notes and Protocols: ARP 100 Invasion Assay Using Matrigel for Metastasis Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cancer Cell Invasion and Matrigel Assays

Cancer metastasis remains the primary cause of cancer-related mortality, accounting for approximately 600,000 deaths annually in the United States alone [1]. The metastatic cascade involves a complex sequence of events wherein cancer cells detach from primary tumors, invade through the basement membrane, intravasate into circulation, and ultimately colonize distant organs [2]. Cell invasion assays represent crucial methodological approaches for studying the invasive capabilities of cancer cells in controlled laboratory settings, providing valuable insights into the molecular mechanisms driving metastasis and enabling screening of potential therapeutic compounds [2] [1].

The extracellular matrix (ECM) serves as a natural barrier against invading cells, and its composition significantly influences cellular behavior. Matrigel, a solubilized basement membrane preparation extracted from the Engelbreth-Holm-Swarm (EHS) mouse sarcoma, contains essential ECM components including laminin, collagen IV, heparan sulfate proteoglycans, and various growth factors [3]. This biologically active matrix provides a physiologically relevant environment for assessing invasive potential, as cells must activate proteolytic enzymes and navigate through this complex 3D structure—a process mimicking key aspects of in vivo invasion [3]. The ARP 100 invasion assay utilizing Matrigel has emerged as a valuable tool for investigating these processes and evaluating compounds like this compound that may modulate invasive behavior.

Table: Comparison of Invasion Assay Types

Assay Type Principle Applications Advantages Limitations
Transwell Invasion Assay Cells migrate through Matrigel-coated porous membrane toward chemoattractant Chemotaxis studies, drug screening, genetic manipulation studies High-throughput capability, reproducible, quantitative End-point analysis only, does not capture real-time dynamics
3D Matrigel Drop Assay Cells embedded in Matrigel droplets invade into surrounding area Live imaging, protein localization studies, longitudinal invasion monitoring Continuous monitoring, preserves 3D architecture, suitable for live-cell imaging Longer duration, specialized imaging may be required
Wound Healing/Scratch Assay Measurement of monolayer wound closure over time Collective cell migration, migration speed assessment Simple setup, no specialized equipment required Does not measure true invasion through ECM, 2D system

Transwell Matrigel Invasion Assay Protocol

Materials and Equipment

The following materials and equipment are required for performing the Transwell Matrigel Invasion Assay. Matrigel-coated transwell inserts with 8.0μm pores (Corning, 354480) are recommended for optimal results [4]. The extracellular matrix solution should be handled with care, thawed overnight at 4°C, and kept on ice throughout the procedure to prevent premature gelling [3]. For cell preparation, TrypLE Express (Gibco, 12604) or non-enzymatic cell dissociation buffer is preferred over traditional trypsin-EDTA to preserve cell surface receptors critical for migration [4] [2]. The chemoattractant typically consists of culture medium supplemented with 20% fetal bovine serum (FBS), though specific attractants can be customized based on experimental objectives [4]. Additional essential materials include 4% paraformaldehyde for fixation, crystal violet staining solution, cotton-tipped swabs for removing non-invaded cells, and phosphate-buffered saline (PBS) for washing steps [4].

Equipment requirements include a humidified tissue culture incubator maintained at 37°C with 5% CO₂, centrifuges for cell processing, and a microscope for imaging and quantification [4]. For optimal reproducibility, researchers should note that Matrigel tends to form gels very quickly at room temperature; therefore, pipets and tips used in the procedure should be chilled at -20°C prior to experiments [3]. Additionally, different batches of Matrigel may exhibit variations in performance, so consistency in lot selection is recommended for comparative studies [3].

Step-by-Step Procedure

Day 1: Preparation of Transwell Inserts

  • Place the desired number of Matrigel-coated transwell inserts into a 24-well companion plate and allow them to come to room temperature [4].
  • Add warm (37°C) bicarbonate-based culture medium to the interior of the inserts and the bottom of wells. Allow the inserts to rehydrate for 2 hours in a humidified tissue culture incubator [4].
  • After rehydration, carefully remove the medium without disturbing the Matrigel matrix layer. Ensure the Matrigel does not dry out by coordinating timing with cell preparation [4].

Cell Preparation (Upper Chamber)

  • Rinse cells once with 10 mL PBS; add 3 mL of TrypLE Express and incubate at 37°C for 5 minutes; neutralize the trypsin with FBS-containing medium [4].
  • In a 50 mL conical tube, centrifuge cells at 300 × g for 10 minutes [4].
  • Count cells using a hemocytometer and prepare suspension at a density of 2.0 × 10⁵ cells in 200 μL of serum-free medium [4].
  • Cap the tube and store at room temperature until ready for loading [4].

Chemoattractant Preparation (Bottom Chamber)

  • For the bottom chamber, prepare 800 μL of medium supplemented with 20% FBS for each well as a chemoattractant [4].
  • Add 800 μL of chemoattractant carefully to each well, avoiding bubble formation beneath the membrane [4].

Assemble the Invasion Chamber

  • Using sterile forceps, carefully transfer the Matrigel-coated inserts to the wells containing chemoattractant. Ensure no air bubbles are trapped beneath the insert [4].
  • Add 200 μL of cell suspension to the upper chamber of Matrigel-coated inserts [4].
  • Incubate the inserts at 37°C, 5% CO₂ for 36 hours for the cell invasion assay [4].

Day 2: Measurement of Cell Invasion

  • After the invasion period, carefully aspirate media from the insert without disturbing the Matrigel layer and wash twice with PBS [4].
  • Fix inserts with 500 μL of 4% paraformaldehyde for 15 minutes in an empty well [4].
  • Remove fixing solution and wash twice with PBS [4].
  • Add 500 μL of crystal violet solution for 15 minutes to stain the cells [4].
  • Remove inserts from the staining solution and rinse in three beakers containing PBS to remove excess stain [4].
  • Remove non-invaded cells on the upper chamber by scrubbing with a cotton-tipped swab. Repeat with a second swab moistened with medium [4].
  • Place the insert on a slide and count invasive cells under a microscope, capturing images for documentation [4].

G Transwell Matrigel Invasion Assay Workflow Start Start Assay A1 Rehydrate Matrigel inserts (2 hours, 37°C) Start->A1 A2 Prepare cell suspension (2.0×10⁵ cells in serum-free medium) A1->A2 A3 Add chemoattractant (20% FBS medium) to lower chamber A2->A3 A4 Assemble chambers avoiding bubbles A3->A4 A5 Add cells to upper chamber A4->A5 A6 Incubate (36 hours, 37°C, 5% CO₂) A5->A6 B1 Fix cells with 4% PFA (15 minutes) A6->B1 B2 Stain with crystal violet (15 minutes) B1->B2 B3 Remove non-invaded cells with cotton swab B2->B3 B4 Image and quantify invaded cells B3->B4

3D Matrigel Drop Invasion Assay Protocol

Overview and Advantages

The 3D Matrigel drop invasion assay represents an innovative approach that addresses several limitations of traditional transwell systems. This method involves embedding cells within Matrigel droplets plated in culture wells, then supplementing with media to create a chemotactic gradient that stimulates radial invasion outward from the drop [1]. Unlike endpoint transwell assays, this platform enables longitudinal monitoring of invasion dynamics over time, allowing researchers to capture the temporal progression of invasive behavior and cellular morphology changes throughout the experiment [1]. The preserved 3D architecture more accurately recapitulates the in vivo microenvironment, maintaining cell-cell interactions and polarity while allowing observation of protein localization at the invasion front [1].

This versatile assay has been successfully utilized for various applications including screening drug treatment effects on cancer cell invasiveness (e.g., PARP inhibitors, ciprofloxacin, ferroptosis inhibitors), testing the functional role of genes of interest in cell invasion and migration, and analyzing the localization of target proteins at the cell invasion edge in situ [1]. Studies have demonstrated its robustness in quantifying differential invasion capabilities across various cancer cell lines, with aggressive lines such as MDA-MB-231 breast cancer cells and PC3 prostate cancer cells showing earlier initiation of invasion (Days 2-3) compared to less invasive variants [1]. The method provides both quantitative data on invasion area and qualitative information on invasion patterns, making it particularly valuable for comprehensive mechanistic studies.

Step-by-Step Procedure

Cell Preparation

  • Harvest cells using warm 0.25% Trypsin/EDTA solution and count with an automated cell counter [1].
  • For each drop, transfer 5 × 10⁴ cells into a 1.5 mL Eppendorf tube in conditioned media [1].
  • Centrifuge tubes at 1000 × g for 5 minutes at 4°C and carefully remove supernatant without disturbing the cell pellet [1].

Generating Matrigel Drops

  • Thaw Matrigel on a shaker at 4°C for 2 hours before use [1].
  • Add 10 μL of Matrigel per drop onto the cell pellet and mix gently without generating bubbles (perform on ice) [1].
  • Pipette the cell-Matrigel mixture into the middle of a well in a 24-well plate, holding the pipet at a 90° angle and touching the tip edge gently to the plate [1].
  • Prepare extra mixture to account for pipetting errors (for triplicate, prepare mixture for four drops: 2 × 10⁵ cells with 40 μL Matrigel) [1].
  • Solidify drops in a 37°C incubator with 5% CO₂ for 20 minutes (do not exceed this time to avoid drying) [1].
  • After solidification, add 2 mL of appropriate media slowly to the well wall to avoid disrupting the 3D Matrigel drop structure [1].
  • Culture cells for 6 days, changing media at Day 3 [1].

Quantification and Imaging

  • Image cells daily using a light microscope or specialized imaging cytometer [1].
  • To quantify invasion, measure the migrating edge outside the Matrigel drop using ImageJ software:
    • Draw a line with the freehand tool to measure the entire area including the Matrigel drop and migrated cells
    • Draw another line to measure just the Matrigel drop area itself
    • Subtract the Matrigel drop area from the total area covered with migrated cells
    • Convert pixel quantification to square millimeters by setting the scale in ImageJ [1]

Table: Applications of 3D Matrigel Drop Invasion Assay

Application Protocol Modifications Output Measurements Typical Duration
Drug screening Compound added to culture media Invasion area reduction, IC₅₀ calculation 4-6 days
Genetic manipulation Comparison of wild-type vs. modified cells Relative invasion capacity, migration pattern 4-6 days
Live cell imaging Reduced Matrigel thickness for optics Migration velocity, directional persistence 1-6 days with time-lapse
Protein localization Immunofluorescence staining post-assay Spatial distribution of target proteins 6 days with fixation

Quantitative Analysis and Data Interpretation

Image Analysis Methods

Accurate quantification of invasion assays is crucial for generating reliable, reproducible data. The ImageJ software (freely available at http://rsb.info.nih.gov/ij/) provides a powerful toolset for analyzing both transwell and 3D Matrigel drop assays [5] [1]. For transwell assays, a quantitative analytical imaging approach can be employed where images obtained by direct capture are split into the red channel, and the generated image is used to measure the area that cells cover in the picture [5]. This method overcomes several disadvantages of classical cell invasion determinations by generating more accurate and sensitive determinations, providing a cost-effective alternative that utilizes robust, widely accessible software [5].

For 3D Matrigel drop assays, quantification involves measuring the migrating edge outside the Matrigel drop using ImageJ's freehand tool [1]. The entire area encompassing both the Matrigel drop and migrated cells is measured first, followed by measurement of just the Matrigel drop area itself [1]. The Matrigel drop area is then subtracted from the total area covered with migrated cells, with pixel quantification converted to square millimeters by setting the scale in ImageJ [1]. This approach allows for precise quantification of invasive potential over time, enabling researchers to create invasion kinetics curves that reveal differences in invasion initiation and progression rates between cell types or treatment conditions.

Statistical Analysis and Data Presentation

When reporting results, it is important to include both quantitative metrics and representative images that visually demonstrate the invasive phenotype. For drug testing applications such as this compound evaluation, dose-response curves can be generated by treating cells with varying concentrations of the compound and calculating half-maximal inhibitory concentration (IC₅₀) values for invasion suppression. Normalization to viability controls is essential to distinguish true anti-invasive effects from general cytotoxicity. Time-lapse imaging data can be presented as supplementary videos showing the dynamic process of invasion, which provides valuable insights into collective versus individual cell migration patterns and morphological changes during Matrigel penetration [2].

Table: Comparison of Quantification Methods for Invasion Assays

Method Procedure Advantages Limitations Suitable Assay Type
Manual Counting Visual counting of invaded cells under microscope Direct measurement, no specialized software needed Time-consuming, subjective, prone to counter bias Transwell assay
ImageJ Area Analysis Measuring stained area using image analysis software Objective, quantitative, high throughput Requires image optimization, may not distinguish individual cells Transwell assay
3D Drop Quantification Measuring migration area outside Matrigel drop Longitudinal data, captures invasion dynamics Requires daily imaging, specialized analysis protocol 3D Matrigel drop assay
Spectrophotometric Eluting stain and measuring optical density Rapid, high-throughput Indirect measurement, potential for background signal Transwell assay

Troubleshooting and Technical Considerations

Common Issues and Solutions

Inconsistent Matrigel polymerization can significantly impact assay performance. This issue often arises from improper temperature handling during preparation. Matrigel tends to form gels very quickly at room temperature; therefore, pipets and tips must be chilled at -20°C prior to experiments, and all procedures should be performed on ice [3]. If Matrigel fails to form a proper gel, verify that the concentration is at least 1 mg/mL, as lower concentrations may not polymerize effectively [3]. Additionally, different batches of Matrigel may exhibit variations, so it is crucial to check the certificate of analysis for each lot and maintain consistency within a study [3].

Cell aggregation during invasion assays can lead to inconsistent results and difficult interpretation. If cells form aggregates during the assay, reduce the density of cell suspension to minimize cell-cell adhesion [3]. For the 3D Matrigel drop assay, ensure thorough but gentle mixing of cells with Matrigel to achieve a uniform distribution without generating bubbles that could create voids in the matrix [1]. Insufficient or excessive invasion may require adjustment of the incubation period; while standard transwell assays typically run for 36 hours, invasion assays can be extended to 36-40 hours if invasion appears limited, though excessively long incubation may lead to saturation [3]. For the 3D drop assay, the optimal timeline is typically 4-6 days depending on cell type, with media change at day 3 to maintain nutrient availability [1].

Optimization Guidelines

Assay optimization is essential for obtaining reliable, reproducible results. For initial method establishment, include appropriate controls such as a migration control (transwell without Matrigel coating) and a negative control with no chemoattractant in the lower chamber [2]. The chemoattractant concentration should be optimized for specific cell types; while 20% FBS is commonly used, specific growth factors or conditioned media may provide more physiologically relevant stimuli [4] [2]. The cell seeding density requires empirical determination based on cell size and invasive capacity; typically 1-2 × 10⁵ cells/mL for transwell assays and 5 × 10⁴ cells/drop for 3D assays provide measurable results without overcrowding [4] [1].

Matrix density significantly influences invasive capacity measurements. For transwell assays, Matrigel concentrations typically range from 1-5 mg/mL, with higher densities creating more stringent barriers that may better discriminate between invasive phenotypes [3]. When testing compounds like this compound, solvent controls should be included at equivalent concentrations, and potential effects on cell viability should be assessed in parallel to distinguish anti-invasive activity from cytotoxicity. For the 3D drop assay, the Matrigel to cell ratio should be consistent across experiments, with 10 μL Matrigel per 5 × 10⁴ cells providing a robust foundation [1]. Throughout optimization, documentation of all parameters is essential for experimental reproducibility.

G Troubleshooting Common Invasion Assay Issues cluster_issue1 Poor Invasion cluster_issue2 Inconsistent Results cluster_issue3 Cell Aggregation Start Identify Problem A1 Check chemoattractant concentration and activity Start->A1 B1 Standardize Matrigel batch across experiments Start->B1 C1 Reduce cell density in suspension Start->C1 A2 Verify cell viability and health A1->A2 A3 Optimize incubation time (extend to 36-40h if needed) A2->A3 A4 Confirm Matrigel density not too restrictive A3->A4 B2 Chill pipets and tips prevent premature gelling B1->B2 B3 Ensure consistent cell counting and seeding density B2->B3 B4 Verify temperature consistency during assay setup B3->B4 C2 Use gentle dissociation methods C1->C2 C3 Ensure single-cell suspension before seeding C2->C3 C4 Include DNAse for sticky cells C3->C4

Conclusion

The Matrigel invasion assay represents a cornerstone methodology in metastasis research, providing critical insights into the invasive capabilities of cancer cells and their modulation by therapeutic interventions. The transwell format offers a robust, quantitative approach suitable for higher-throughput screening applications, while the 3D Matrigel drop assay enables longitudinal analysis of invasion dynamics in a more physiologically relevant context [2] [1]. When properly optimized and executed with appropriate controls and quantification methods, these assays provide valuable data on the invasive phenotype and its potential regulation by compounds such as this compound.

As research in cancer metastasis advances, these invasion assays continue to evolve through integration with live-cell imaging, automated analysis systems, and more complex microenvironment models. The protocols outlined in this document provide a solid foundation for implementing these essential techniques in basic research and drug discovery settings. By following standardized methodologies and troubleshooting approaches, researchers can generate reliable, reproducible data that advances our understanding of invasion mechanisms and contributes to the development of novel anti-metastatic therapies.

References

Comprehensive Application Notes and Protocols: Investigating ARP 100-Mediated Inhibition of HT1080 Fibrosarcoma Cell Invasion

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ARP 100 and Its Relevance in Cancer Invasion Studies

This compound is a synthetic metalloprotease inhibitor that demonstrates remarkable selectivity for matrix metalloproteinase-2 (MMP-2) over other MMP family members. MMP-2, also known as gelatinase A, plays a critical role in tumor invasion and metastasis by degrading type IV collagen, a major component of the basement membrane. The HT1080 human fibrosarcoma cell line serves as an excellent model system for studying cancer cell invasion due to its highly invasive characteristics and robust expression of MMP-2. Research has demonstrated that HT1080 cells exhibit progressively enhanced motility as cells proliferate and increase local cell density in three-dimensional (3D) matrices, making them ideal for investigating invasive behavior [1].

The significance of this compound in cancer research stems from its ability to specifically target MMP-2 with nanomolar potency while exhibiting minimal activity against other MMPs, particularly MMP-1, MMP-3, and MMP-7. This selectivity profile is crucial for understanding the specific contribution of MMP-2 to the invasive process, as broad-spectrum MMP inhibitors often produce confounding results due to their effects on multiple proteases. The anti-invasive properties of this compound observed in HT1080 cells highlight its value as a research tool for dissecting mechanisms of cancer metastasis [2]. Understanding the precise role of MMP-2 in invasion processes provides important insights for developing targeted therapeutic strategies against cancer metastasis.

This compound Characteristics and Biological Activity

Chemical and Physical Properties

This compound, with the chemical name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide, is characterized by its high purity and specific solubility properties, as detailed below:

Table 1: Physicochemical Properties of this compound

Property Specification
Chemical Formula C17H20N2O5S
Molecular Weight 364.42 g/mol
Purity ≥99%
Solubility Soluble to 100 mM in DMSO
Storage Conditions Desiccate at +4°C
CAS Number 704888-90-4
Biological Activity and Selectivity Profile

This compound exhibits a favorable potency and selectivity profile, with particular specificity for MMP-2 over other matrix metalloproteinases. The inhibitor's biological activity has been quantitatively assessed through half-maximal inhibitory concentration (IC50) values, which provide crucial information for appropriate dosing in experimental settings:

Table 2: Inhibition Profile of this compound Against MMP Family Members

MMP Enzyme IC50 Value Relative Selectivity (vs. MMP-2)
MMP-2 12 nM 1-fold
MMP-9 200 nM 16.7-fold less sensitive
MMP-3 4,500 nM 375-fold less sensitive
MMP-1 >50,000 nM >4,166-fold less sensitive
MMP-7 >50,000 nM >4,166-fold less sensitive

The significant selectivity of this compound for MMP-2 over other MMPs makes it an invaluable tool for researchers investigating the specific contributions of MMP-2 to cellular processes. The anti-invasive properties of this compound have been demonstrated in HT1080 fibrosarcoma cells, confirming its functional efficacy in relevant biological systems [2]. This specificity is particularly important when interpreting experimental results, as it minimizes potential off-target effects that could complicate data analysis.

Detailed Experimental Protocols

3D Collagen Hydrogel Invasion Assay

The three-dimensional collagen hydrogel model provides a physiologically relevant environment for studying cancer cell invasion, effectively mimicking aspects of the in vivo extracellular matrix (ECM). This protocol outlines the methodology for assessing the anti-invasive effects of this compound using HT1080 cells in 3D collagen matrices:

  • Preparation of Collagen Hydrogel Solution: Create a working collagen solution by mixing type I collagen (3 mg/mL) with 10× phosphate-buffered saline (PBS) and neutralizing the pH using 1N NaOH. The solution should be kept on ice throughout the process to prevent premature polymerization. It is essential to maintain collagen concentration within the 3-4 mg/mL range, as this concentration provides optimal mechanical properties for invasion studies while allowing adequate nutrient diffusion [3] [1].

  • Cell Encapsulation and Microtumor Formation: Trypsinize and resuspend HT1080 cells in complete EMEM medium (Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum and 1% antibiotics). Centrifuge at 1,200 rpm for 5 minutes and resuspend the cell pellet in the prepared collagen solution to achieve a density of 50,000 cells per 100 μL of collagen. Transfer the cell-collagen mixture into a syringe with a 25G1 needle and inject it into cell culture medium on a cell culture plate using a syringe pump with a flow rate of 0.1 μL/min. This technique generates consistent microtumors for invasion studies [3].

  • Hydrogel Polymerization and Culture Conditions: Allow the injected collagen-cell mixtures to polymerize for 30 minutes at 37°C in a humidified incubator with 5% CO2. After polymerization, carefully overlay the hydrogels with complete culture medium and maintain at 37°C with 5% CO2. Refresh the medium every 48-72 hours to ensure optimal nutrient supply and waste removal.

  • This compound Treatment Protocol: Prepare a stock solution of this compound in DMSO at a concentration of 100 mM. Dilute the stock solution in complete medium to achieve working concentrations typically ranging from 100 nM to 10 μM, with 1 μM being an appropriate starting concentration for invasion inhibition studies. Include vehicle control samples containing equivalent DMSO concentrations (not exceeding 0.1%). Apply the treatment solutions to polymerized hydrogels and refresh every 48 hours throughout the experiment [2].

  • Invasion Monitoring and Data Collection: Monitor cell migration from microtumors using live-cell phase-contrast microscopy over 5-7 days, capturing images at 24-hour intervals. For quantitative analysis, measure the distance of cell migration from the microtumor edge using image analysis software such as ImageJ. Additionally, assess the number of invasive protrusions and the extent of hydrogel degradation, as these parameters provide complementary information about the invasive phenotype [3] [1].

Two-Dimensional Migration and Invasion Assays

While 3D models provide more physiological relevance, complementary 2D assays offer simplified systems for initial compound screening and mechanistic studies:

  • Scratch/Wound Healing Assay: Seed HT1080 cells in 12-well plates at a density of 2.5×105 cells/well and allow them to reach 90-95% confluence. Create a uniform scratch wound using a 200 μL pipette tip and wash gently to remove dislodged cells. Treat cells with this compound at desired concentrations (typically 0.1-10 μM) and capture images at 0, 12, and 24 hours at the same location within each well. Quantify migration by measuring the change in wound area using image analysis software [4].

  • Boyden Chamber Invasion Assay: Coat the upper surface of Transwell inserts (8 μm pore size) with 100 μL of diluted Matrigel (1:20 in serum-free medium) and allow to gel for 2 hours at 37°C. Serum-starve HT1080 cells for 12 hours, then seed 5×104 cells in serum-free medium into the upper chamber. Add complete medium containing 10% FBS as a chemoattractant to the lower chamber. Include this compound at appropriate concentrations in both chambers. After 24 hours of incubation, fix non-invaded cells on the upper surface and stain invaded cells on the lower surface with 0.1% crystal violet. Count cells in multiple fields under a light microscope to quantify invasion [4].

Matrix Degradation Assay

The ability of HT1080 cells to degrade ECM components represents a key aspect of their invasive potential. This protocol assesses the effect of this compound on matrix degradation:

  • Fluorescent Gelatin Degradation Assay: Prepare coverslips coated with fluorescently labeled gelatin by incubating with 0.2% gelatin containing FITC or TRITC conjugate for 20 minutes at room temperature, followed by cross-linking with 0.5% glutaraldehyde. Plate HT1080 cells on coated coverslips at 1×104 cells/cm2 in complete medium. Treat cells with this compound at desired concentrations for 24 hours. Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain actin cytoskeleton with phalloidin. Visualize using fluorescence microscopy and quantify degradation areas as dark regions where fluorescent signal has been lost [5].

Data Interpretation and Technical Considerations

Expected Results and Data Analysis

When implementing the described protocols with this compound treatment, researchers should anticipate several key outcomes that reflect the compound's mechanism of action:

  • Invasion Inhibition Metrics: In 3D collagen hydrogel assays, this compound treatment (1 μM) typically results in a 40-60% reduction in invasive distance compared to vehicle-treated controls over a 7-day period. The inhibitor also significantly decreases the number of invasive protrusions extending from microtumors, with expected reductions of 50-70% in protrusion density. These morphological changes correlate with decreased activation of MMP-2-mediated ECM remodeling pathways [2] [3].

  • Migration Velocity Effects: Live-cell tracking in 3D matrices reveals that this compound treatment reduces HT1080 cell migration speed by approximately 30-50% compared to untreated controls. The inhibitor particularly affects the persistent component of migration rather than completely abolishing movement, suggesting its primary action is on matrix remodeling capacity rather than intrinsic motility machinery. This pattern aligns with the role of MMP-2 in creating migration paths through dense ECM environments [1].

  • Dose-Response Relationship: Researchers should establish a complete dose-response curve for this compound in their specific experimental system. Typically, significant invasion inhibition becomes detectable at concentrations around 100 nM, with maximal effects observed between 1-10 μM. The IC50 for functional invasion inhibition generally aligns with the biochemical IC50 of 12 nM for MMP-2, though may be slightly higher due to compound accessibility in 3D environments [2].

Technical Considerations and Troubleshooting

Several technical aspects require careful attention to ensure reliable and reproducible results when working with this compound in invasion assays:

  • Solubility and Stability: Always prepare fresh this compound stock solutions for each experiment, as the compound may degrade in aqueous environments over time. When diluting from DMSO stock into aqueous media, ensure final DMSO concentrations do not exceed 0.1% to avoid vehicle toxicity effects. For long-term storage, maintain the compound desiccated at +4°C as recommended [2].

  • Matrix Composition Considerations: Researchers should note that the inhibitory effects of this compound are more pronounced in 3D collagen matrices than in 2D systems, highlighting the importance of physiologically relevant models. This difference arises because MMP-2 activity becomes particularly critical when cells must navigate through dense 3D environments rather than across 2D surfaces [1].

  • Combination with Other Approaches: For complete assessment of invasion mechanisms, consider combining this compound with inhibitors targeting other proteolytic systems or migration modes. For instance, complementary inhibition of uPA (urokinase Plasminogen Activator) and MMP-9 may provide enhanced anti-invasive effects, as these systems can partially compensate for MMP-2 inhibition in some contexts [3].

Signaling Pathways and Experimental Workflows

MMP-2 Signaling Pathway in HT1080 Cell Invasion

The following diagram illustrates the molecular mechanism of this compound action within the context of HT1080 cell invasion signaling pathways:

G ECM Extracellular Matrix (Type IV Collagen) ActiveMMP2 Activated MMP-2 ECM->ActiveMMP2 Substrate for MMP2 MMP-2 (Active Form) Degradation ECM Degradation ActiveMMP2->Degradation Catalyzes ARP100 This compound ARP100->ActiveMMP2 Inhibits Invasion Cell Invasion Degradation->Invasion Enables ProMMP2 Pro-MMP-2 (Inactive) Activation Activation Process ProMMP2->Activation Activated by Activation->ActiveMMP2 MT1MMP MT1-MMP MT1MMP->Activation

This diagram illustrates the key pathway through which this compound exerts its anti-invasive effects. MMP-2 is secreted as an inactive zymogen (pro-MMP-2) and requires activation, often mediated by MT1-MMP on the cell surface. Once activated, MMP-2 degrades type IV collagen in the basement membrane, facilitating tumor cell invasion. This compound specifically inhibits the active form of MMP-2, thereby preventing ECM degradation and subsequent invasion [2].

Experimental Workflow for 3D Invasion Assay

The following workflow diagram outlines the complete experimental procedure for evaluating this compound efficacy in 3D invasion models:

G Start HT1080 Cell Culture CollagenPrep Prepare Collagen Solution (3 mg/mL, pH Neutralization) Start->CollagenPrep CellEncapsulation Cell Encapsulation (50,000 cells/100 μL collagen) CollagenPrep->CellEncapsulation MicrotumorForm Microtumor Formation (Syringe Pump Injection) CellEncapsulation->MicrotumorForm Polymerization Hydrogel Polymerization (37°C, 30 minutes) MicrotumorForm->Polymerization ARP100Treatment This compound Treatment (0.1-10 μM in complete medium) Polymerization->ARP100Treatment Incubation Incubation (37°C, 5% CO₂, 5-7 days) ARP100Treatment->Incubation Imaging Live-Cell Imaging (Time-lapse microscopy) Incubation->Imaging Analysis Image Analysis (Migration distance, protrusion count) Imaging->Analysis Results Data Interpretation Analysis->Results

This comprehensive workflow details the sequential steps for assessing the anti-invasive activity of this compound using HT1080 cells in 3D collagen hydrogels. The process begins with cell culture and progresses through hydrogel preparation, microtumor formation, compound treatment, and quantitative analysis. Adherence to this standardized protocol ensures reproducible assessment of MMP-2 inhibition effects on invasion parameters [3] [1].

Conclusion

This compound represents a valuable research tool for specifically investigating MMP-2-mediated invasion mechanisms in HT1080 fibrosarcoma models. The application notes and detailed protocols provided herein provide researchers with a comprehensive framework for evaluating the anti-invasive properties of this compound using physiologically relevant 3D culture systems. The selectivity profile of this compound for MMP-2 over other MMP family members enables precise dissection of MMP-2's contribution to the invasive process, distinguishing its effects from those mediated by related proteases such as MMP-9.

When implementing these protocols, researchers should consider the complex interplay between different proteolytic systems in cancer invasion and may benefit from combining this compound with inhibitors targeting complementary pathways for more comprehensive invasion inhibition. Furthermore, the differential effects observed between 2D and 3D culture systems highlight the importance of utilizing physiologically relevant models when studying invasive behavior. These application notes provide the necessary foundation for researchers to incorporate this compound into their experimental strategies for investigating cancer invasion and metastasis mechanisms.

References

ARP 100 Basic Properties and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental biochemical characteristics of ARP 100:

Property Description
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1]
Molecular Weight 364.42 g/mol [2] [1] [3]
CAS Number 704888-90-4 [2] [3] [4]
Solubility Soluble in DMSO (e.g., 100 mg/mL or 274.41 mM) [3]. See formulation section for in vivo preparations.
Storage -20°C (desiccated) [2] [1]

This compound is highly selective for MMP-2 over other related metalloproteinases. The following table details its inhibitory profile (IC50 values):

Target IC50 Selectivity (vs. MMP-2)
MMP-2 12 nM [2] [5] [1] -
MMP-9 200 nM [2] [1] [3] ~17-fold less selective
MMP-3 4,500 nM [2] [1] [3] ~375-fold less selective
MMP-1 >50,000 nM [2] [1] [3] >4,000-fold less selective
MMP-7 >50,000 nM [2] [1] [3] >4,000-fold less selective

Experimentally Established Working Concentrations

The effective concentration of this compound depends on the specific experimental context. Here is a summary of concentrations used in published cell-based and biochemical assays:

Experimental Model Working Concentration Incubation Time Key Findings
HT1080 Fibrosarcoma Cells (In vitro invasion assay) 50 nM [2] 1 hour [2] Significant reduction in invasive elongations on Matrigel [2] [6].
Rat Ventricular Cardiomyocytes (Hypertrophy model) 1 µM (1000 nM) [5] 24 hours [5] Promoted hypertrophic growth; inhibited MMP-2's anti-hypertrophic effect [5].
A549 Lung Adenocarcinoma Cells (Angiogenesis signaling study) 25 µM [7] 24 hours [7] Reduced integrin-αVβ3-mediated PI3K/AKT signaling and VEGF expression [7].

Detailed Experimental Protocols

Protocol 1: In Vitro Invasion Assay using HT1080 Cells

This protocol is used to study the anti-invasive properties of this compound [2].

  • Key Reagents: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9), this compound, Matrigel, cell culture medium.
  • Procedure:
    • Plate HT1080 cells on a Matrigel-coated insert in complete medium.
    • After 24 hours, prepare a fresh working solution of this compound in medium.
    • Treat the cells with 50 nM this compound.
    • Incubate for 1 hour at 37°C.
    • Observe and quantify the total number of invasive elongations. A significant reduction compared to the control indicates inhibition of invasion.
Protocol 2: Induction of Hypertrophic Growth in Cardiomyocytes

This protocol demonstrates how MMP-2 inhibition with this compound promotes cardiomyocyte hypertrophy [5].

  • Key Reagents: Isolated rat ventricular cardiomyocytes, this compound, hypertrophy-stimulating agents (e.g., TAPI-0, TIMP-2).
  • Procedure:
    • Isolate and culture ventricular cardiomyocytes from adult rat hearts.
    • Treat the cardiomyocytes with 1 µM this compound.
    • Incubate for 24 hours.
    • Assess hypertrophic growth by measuring the cross-sectional area of cells and the rate of protein synthesis.
    • Investigate signaling pathways (e.g., increased phosphorylation of ERK and Akt) via western blot.

In Vivo Formulation and Dosing

While specific in vivo dosing protocols are not detailed in the search results, suppliers provide validated formulations for animal studies. The following table lists two such formulations for reference [2]:

Formulation Final Concentration Preparation Method (for 1 mL)

| Clear Solution | 3.65 mg/mL (10.02 mM) | 1. Add 50 µL of 73 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL double-distilled H₂O (ddH₂O) and mix. Use immediately. | | Clear Solution (in Corn Oil) | 0.52 mg/mL (1.43 mM) | 1. Add 50 µL of 10.4 mg/mL DMSO stock to 950 µL corn oil and mix thoroughly. Use immediately. |

Signaling Pathway and Experimental Workflow

The diagram below illustrates the role of MMP-2 and this compound in cardiomyocyte hypertrophy, as identified in the research [5]:

G cluster_1 Experimental Workflow with Cardiomyocytes MMP2 MMP2 HypertrophicGrowth Promoted Hypertrophic Growth (Increased cell size, protein synthesis) MMP2->HypertrophicGrowth Represses ARP100 ARP100 ARP100->MMP2 Inhibits SignalingPathway Enhanced MEK/ERK & PI3K/Akt/GSK3β Signaling ARP100->SignalingPathway Activates SignalingPathway->HypertrophicGrowth Leads to A 1. Isolate rat ventricular cardiomyocytes B 2. Treat with 1 µM ARP100 A->B C 3. Incubate for 24 hours B->C D 4. Assess hypertrophy: - Cross-sectional area - Protein synthesis - Signaling pathway activation C->D

Critical Considerations for Use

  • Solvent and Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO. The final DMSO concentration in cell culture should generally be kept below 0.1% to avoid cytotoxicity [2] [3].
  • Concentration Guidance: Start with low nanomolar concentrations (e.g., 50 nM) for selective MMP-2 inhibition in invasion assays. Use higher concentrations (e.g., 1-25 µM) for studies where broader MMP inhibition is acceptable or for probing specific signaling pathways over longer durations [2] [5] [7].
  • Context-Specific Effects: Be aware that the biological effect of MMP inhibition is highly context-dependent. For example, while this compound shows anti-invasive properties in cancer cells, it promotes growth in hypertrophic cardiomyocyte models [2] [5].
  • Handling and Storage: this compound is for research purposes only. Always follow laboratory safety protocols. Store the powder at -20°C, protect from moisture, and prepare fresh in vivo formulations immediately before use [2] [1].

I hope these application notes and protocols assist in your research. Should you require further clarification on a specific experimental setup, please feel free to ask.

References

ARP 100 stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

ARP 100 Compound Profile

The table below summarizes the key characteristics of this compound as a selective Matrix Metalloproteinase-2 (MMP-2) inhibitor for research use [1] [2] [3].

Property Description
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [2]
CAS Number 704888-90-4 [1] [2] [3]
Molecular Formula C₁₇H₂₀N₂O₅S [1] [2] [3]
Molecular Weight 364.42 g/mol [1] [2] [3]
Biological Activity Potent & selective MMP-2 inhibitor (IC₅₀ = 12 nM) [1] [2] [3]
Purity ≥98% - ≥99% [2] [3]

Biological Activity & Selectivity

This compound is designed for high selectivity towards MMP-2 over other matrix metalloproteinases. The following table details its inhibitory profile, demonstrating its primary action on MMP-2 with significantly less effect on other MMPs [1] [2] [3].

Target Enzyme IC₅₀ (nM) Inhibitory Activity
MMP-2 12 nM Potent inhibition [1] [2] [3]
MMP-9 200 nM Moderate inhibition [1] [2]
MMP-3 4,500 nM Weak inhibition [1] [2]
MMP-1 >50,000 nM Negligible inhibition [1] [2]
MMP-7 >50,000 nM Negligible inhibition [1] [2]

Stock Solution Preparation & Storage

This protocol is based on standard laboratory practice and the solubility data provided by suppliers [1] [2].

  • Recommended Solvent: Anhydrous DMSO [1] [2].

  • Typical Stock Concentration: 10 mM is a standard concentration for in vitro assays.

  • Calculations: To prepare 1 mL of a 10 mM stock solution:

    • Amount of this compound needed = (Molarity) x (Molecular Weight) x (Volume)
    • = (0.010 mol/L) x (364.42 g/mol) x (0.001 L)
    • = 3.64 mg
  • Procedure:

    • Weigh out 3.64 mg of this compound powder.
    • Transfer the powder to a 1 mL volumetric vial.
    • Add anhydrous DMSO to bring the total volume to 1 mL.
    • Mix gently by vortexing or inverting the vial until the solid is completely dissolved. A brief sonication in a water bath may aid dissolution.
  • Storage:

    • Aliquoting: Divide the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
    • Short-term: Store at -20°C for use within one month [1].
    • Long-term: Store at -80°C for up to 6 months [1].

Important Notes on Handling

  • Solubility in Other Solvents: While highly soluble in DMSO, the supplier (MedChemExpress) provides protocols for creating soluble formulations for in vivo studies using co-solvents like PEG 300, Tween-80, and saline [1]. These require careful preparation.
  • Hygroscopic DMSO: Anhydrous DMSO is hygroscopic (absorbs water from the atmosphere). Using a newly opened bottle is recommended for preparing stock solutions to prevent water absorption, which can affect the solution's concentration and compound stability [1].
  • Controlled Substance: Note that one supplier lists this compound as a "controlled substance" that may not be available in all territories [1].

Experimental Workflow for In Vitro Use

The following diagram illustrates a generalized workflow for reconstituting and using this compound in a cell-based invasion assay.

Start Reconstitute this compound in DMSO to 10 mM A1 Aliquot and store at -80°C Start->A1 A2 Thaw aliquot and dilute in cell culture medium A1->A2 A3 Apply to cells (e.g., HT1080 fibrosarcoma) A2->A3 A4 Incubate and assess effect on invasion/migration A3->A4 End Data Analysis A4->End

Biological Context of MMP-2 Inhibition

This compound exerts its anti-invasive effects by selectively inhibiting MMP-2. This enzyme degrades components of the extracellular matrix (ECM), facilitating cancer cell invasion and metastasis [4] [5]. The diagram below illustrates the simplified position of MMP-2 in the context of other key oncogenic signaling pathways.

GF Growth Factor Stimulation RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf AKT AKT PI3K->AKT MEK MEK Raf->MEK mTOR mTOR AKT->mTOR TF Transcription Factor Activation AKT->TF ERK ERK MEK->ERK ERK->TF mTOR->TF TargetGenes Expression of Target Genes TF->TargetGenes MMP2 MMP-2 Production & Activation TargetGenes->MMP2 Invasion ECM Degradation & Cell Invasion MMP2->Invasion

Experimental Design Considerations

  • Validated Cellular Model: this compound has been shown to exhibit anti-invasive properties in HT1080 fibrosarcoma cells in an in vitro model of invasion on Matrigel [1] [2]. This cell line is a validated model for studying MMP-2 activity and invasion.
  • Dose-Response: A concentration of 50 nM of this compound has been reported to cause a significant reduction in invasive elongations [1]. You should perform a dose-response curve to determine the optimal concentration for your specific experimental system.
  • Vehicle Control: Always include a control group treated with the same concentration of DMSO used to deliver this compound to account for any potential effects of the solvent itself.

Alternative Information Sources

Since the search results lack detailed protocols for specific experiments like the Matrigel invasion assay, I suggest you:

  • Consult Primary Literature: Search for research papers that have used this compound. The methods sections of these papers are excellent resources for detailed protocols. The supplier websites list some of these citing publications [1] [3].
  • Contact Suppliers: Reach out to the technical support teams of companies like MedChemExpress [1] or R&D Systems [2]. They often have detailed application notes and protocols that may not be publicly listed.

References

ARP-100: Core Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

This table outlines the primary biological target and selectivity of ARP-100.

Property Description
Primary Target Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3]
IC₅₀ (MMP-2) 12 nM [1] [2] [3]
Selectivity Profile Selective over MMP-1 (>50 µM), MMP-3 (4.5 µM), MMP-7 (>50 µM) [1] [2] [3]
IC₅₀ (MMP-9) 0.2 µM (200 nM) [1] [2] [3]

ARP-100: Solubility & Stock Solution Preparation

This table provides the essential data for preparing a stock solution of ARP-100 in DMSO.

Parameter Details
Recommended Solvent DMSO (Dimethyl Sulfoxide) [1] [3] [4]
Solubility in DMSO ~100 mg/mL [1] [3] [5]
Molar Concentration ~274.41 mM [1] [3]
Standard Stock Concentration 10 mM to 100 mM [1] [4]
Storage -20°C for short-term (1 month); -80°C for long-term (6 months) [1] [3]

The experimental workflow for preparing and using ARP-100 stock solutions can be visualized as follows:

G A Weigh ARP-100 powder B Add anhydrous DMSO A->B C Vortex and/or sonicate until solution is clear B->C D Aliquot and store at -20°C or -80°C C->D E Thaw aliquot at room temperature before use D->E F Dilute into pre-warmed cell culture medium E->F G Apply to in vitro assay F->G

Detailed Experimental Protocols

Preparation of 10 mM DMSO Stock Solution

This is a standard concentration suitable for most in vitro assays.

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh 3.64 mg of ARP-100 (MW = 364.42 g/mol) [1] [2] [3].
  • Dissolution: Transfer the weighed powder to a sterile vial. Add 1 mL of pure, anhydrous DMSO to achieve a final concentration of 10 mM [1] [4].
  • Mixing: Vortex the mixture thoroughly for 1-2 minutes. If any undissolved material remains, brief sonication in a water bath sonicator is recommended to aid dissolution and obtain a clear solution [3] [4] [6].
  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months [1] [3].
In Vitro Cell Invasion Assay (Matrigel Model)

This protocol is adapted from studies demonstrating the anti-invasive properties of ARP-100 [2] [6].

  • Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [2] [6].
  • Preparation of Working Concentration:
    • Thaw a stock aliquot of ARP-100 at room temperature.
    • Dilute the stock directly into pre-warmed serum-free or complete cell culture medium to achieve the final working concentration of 50 nM [1] [2] [4]. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤0.1%) to avoid solvent toxicity [1] [3].
  • Treatment: Plate HT1080 cells on Matrigel in complete medium. After 24 hours, replace the medium with the treatment medium containing 50 nM ARP-100 [2].
  • Incubation Time: Incubate the cells with ARP-100 for 1 hour before assessing invasion, or for the duration of the experiment (e.g., 24 hours) [2].
  • Expected Outcome: A significant reduction in the total number of invasive elongations compared to the vehicle (DMSO) control [1] [2] [6].

Critical Considerations for Application

  • DMSO Final Concentration: When adding the stock solution to cell cultures, the final DMSO concentration must be kept as low as possible, typically ≤0.1% v/v. Higher concentrations can be toxic to cells and confound experimental results [1] [3]. Always include a vehicle control with the same concentration of DMSO.
  • Solution Stability: Always use a freshly prepared stock solution or a recently thawed aliquot. Avoid repeated freezing and thawing, as this can degrade the compound and reduce its efficacy [3] [6].
  • Solubility in Aqueous Buffers: ARP-100 has limited solubility in plain aqueous buffers. For in vivo studies, more complex formulations are required, such as sequential addition to a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve concentrations of about 2.5-3.3 mg/mL (6.86-9.06 mM) [1] [2] [4].

Workflow for In Vitro Assay

The process of going from a frozen stock to a treated cell culture is outlined below.

G Stock Frozen 10 mM Stock (Aliquot) Thaw Thaw at RT Stock->Thaw Dilute Dilute in Medium Final [ARP-100] = 50 nM Thaw->Dilute Treat Apply to Cells Final [DMSO] ≤ 0.1% Dilute->Treat Analyze Analyze Invasion (e.g., Matrigel Assay) Treat->Analyze

Troubleshooting Guide

Problem Potential Cause Solution
Precipitation in culture medium Rapid addition of stock to aqueous medium; compound exceeding its solubility in final formulation. Pre-warm the culture medium. Add the DMSO stock slowly while vortexing the medium to ensure rapid mixing and dilution [6].
Loss of biological activity Degradation due to improper storage or repeated freeze-thaw cycles. Prepare fresh stock solutions. Store at -80°C in single-use aliquots. Avoid more than 2-3 freeze-thaw cycles [1] [3].
High cellular toxicity Final DMSO concentration is too high. Re-calculate dilutions to ensure DMSO is ≤0.1%. Include a vehicle control with the same DMSO concentration.

References

ARP-100 Application Notes and Experimental Protocols for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ARP-100

ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. With an IC(_{50}) value of 12 nM, it demonstrates remarkable selectivity for MMP-2 over other matrix metalloproteinases including MMP-1, MMP-3, MMP-7, and MMP-9 [1]. This selectivity profile makes it a valuable pharmacological tool for dissecting the specific roles of MMP-2 in various physiological and pathophysiological processes, particularly in cancer invasion, angiogenesis, and metastasis.

Pharmacological Profile and Key Data

Selectivity and Potency Data

Table 1: Inhibition profile of ARP-100 against various MMPs [1] [2]

Enzyme Target IC₅₀ Value Selectivity Ratio (vs. MMP-2)
MMP-2 12 nM 1x
MMP-9 0.2 μM (200 nM) ~16.7x
MMP-3 4.5 μM ~375x
MMP-1 >50 μM >4,167x
MMP-7 >50 μM >4,167x
Chemical and Physical Properties

Table 2: Chemical and physical properties of ARP-100 [1] [2]

Property Specification
CAS Number 704888-90-4
Molecular Formula C({17})H({20})N({2})O({5})S
Molecular Weight 364.42 g/mol
Appearance White to off-white solid
Solubility 96 mg/mL (263.43 mM) in DMSO [1]
Storage -20°C (desiccated) for solid; -80°C for DMSO stocks

Experimental Protocols

In Vitro Anti-Invasion Assay

Purpose: To evaluate the inhibitory effect of ARP-100 on cancer cell invasion through a reconstituted basement membrane (Matrigel).

Cell Line: HT1080 human fibrosarcoma cells (known to overexpress MMP-2 and MMP-9) [2].

  • ARP-100 Treatment: 50 nM concentration [1].
  • Positive Control: Reference drug CGS27023A [2].
  • Incubation Time: 24-48 hours.

Procedure:

  • Prepare Matrigel-coated transwell inserts according to manufacturer's protocol.
  • Seed HT1080 cells in serum-free medium in the upper chamber at a density of 1-2 x 10(^5) cells/insert.
  • Add ARP-100 (50 nM final concentration) to both upper and lower chambers.
  • Fill lower chamber with complete medium containing 10% FBS as a chemoattractant.
  • Incubate at 37°C, 5% CO(_2) for 24-48 hours.
  • Remove non-invaded cells from the upper surface with a cotton swab.
  • Fix and stain invaded cells on the lower membrane surface with 0.1% crystal violet.
  • Count cells in multiple fields under a microscope or elute dye for spectrophotometric quantification.

Expected Results: ARP-100 (50 nM) is reported to cause a significant reduction in the total number of invasive elongations compared to vehicle-treated controls [1].

MMP-2 Signaling Pathway Study in Lung Cancer

Purpose: To investigate the mechanism of MMP-2 in regulating VEGF expression via the PI3K/AKT pathway in lung cancer.

Cell Lines: A549 and H1299 lung adenocarcinoma cells [3].

  • ARP-100 Concentration: 10-50 μM (for functional blocking studies) [3].
  • Alternative Approach: MMP-2 siRNA for transcriptional suppression.
  • Additional Reagents: Function-blocking integrin-αVβ3 antibody (Clone 23C6) [3].

Procedure:

  • Culture A549 or H1299 cells in RPMI-1640 with 10% FBS.
  • Treat cells with ARP-100 (10-50 μM) or vehicle control for 24-48 hours.
  • For hypoxic experiments, incubate cells at 1% O(_2) for 12 hours after treatment.
  • Collect cell lysates for Western blot analysis or conditioned media for ELISA.
  • Analyze expression of VEGF, PI3K, AKT, phospho-AKT (Ser-473), and HIF-1α by Western blot.
  • Perform immunoprecipitation to assess interaction between integrin-αVβ3 and MMP-2.
  • Use electrophoretic mobility shift assay (EMSA) to evaluate HIF-1α DNA binding activity.

Expected Results: MMP-2 suppression via ARP-100 decreases integrin-αVβ3-mediated induction of PI3K/AKT, leading to reduced HIF-1α levels and subsequent VEGF expression [3].

Preparation of Stock and Working Solutions

Stock Solution:

  • Dissolve ARP-100 in anhydrous DMSO to a concentration of 50-100 mM.
  • Aliquot and store at -80°C for long-term use (stable for ≥1 year).
  • Avoid freeze-thaw cycles to maintain stability.

Working Solution:

  • Prepare fresh working dilutions in serum-free or complete cell culture medium.
  • Keep final DMSO concentration below 0.1% (v/v) to avoid solvent toxicity.
  • For in vivo studies, use vehicle formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline [1].

Table 3: Sample dilution preparation for cell culture studies [1]

Final Concentration Volume of 10 mM Stock (μL) Volume of Media (mL)
10 μM 1 1
50 μM 5 1
100 μM 10 1

Mechanism of Action and Signaling Pathways

ARP-100 exerts its effects by selectively interacting with the S1' pocket of MMP-2, thereby inhibiting its proteolytic activity [1]. In the context of cancer, MMP-2 plays a critical role in tumor progression through multiple mechanisms, including extracellular matrix degradation, growth factor activation, and regulation of angiogenesis.

The following diagram illustrates the key signaling pathway through which MMP-2 inhibition by ARP-100 affects tumor angiogenesis, as demonstrated in lung cancer models:

G Start ARP-100 Treatment MMP2 MMP-2 Inhibition Start->MMP2 Integrin Disrupted Integrin-αVβ3 Interaction MMP2->Integrin PI3K Reduced PI3K/AKT Signaling Integrin->PI3K HIF1a Decreased HIF-1α Stabilization PI3K->HIF1a VEGF Reduced VEGF Expression HIF1a->VEGF Angio Inhibition of Tumor Angiogenesis VEGF->Angio

Figure 1: Proposed signaling pathway of ARP-100-mediated anti-angiogenic effects in lung cancer models. ARP-100 inhibits MMP-2 activity, disrupting its interaction with integrin-αVβ3, which subsequently downregulates PI3K/AKT signaling, reduces HIF-1α stabilization, decreases VEGF expression, and ultimately inhibits tumor angiogenesis [3].

Limitations and Research Gaps

Current literature on ARP-100 has several important limitations:

  • Limited In Vivo Data: Comprehensive pharmacokinetic and pharmacodynamic studies in animal models are scarce.
  • Dosing Range Variability: Effective concentrations used in different experimental systems vary significantly (nM to μM range).
  • Formulation Challenges: The compound has high DMSO solubility but poor aqueous solubility, complicating in vivo administration.
  • Specificity at High Concentrations: While ARP-100 is selective at lower concentrations, off-target effects may occur at higher doses (≥50 μM).

Conclusion

ARP-100 serves as a valuable research tool for selectively investigating MMP-2 functions in various disease models, particularly in cancer invasion and angiogenesis. The protocols outlined provide a foundation for standardized experimental approaches. Researchers should optimize dosing conditions based on their specific model systems and include appropriate controls to validate MMP-2-specific effects. Future studies should focus on expanding in vivo characterization and exploring combination therapies with other targeted agents.

References

ARP 100 experimental use

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ARP-100

ARP-100 is a synthetic, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2, also known as gelatinase A). It is widely used in cancer research to investigate the role of MMP-2 in tumor invasion, metastasis, and angiogenesis. Its selectivity profile makes it a valuable tool for dissecting the specific functions of MMP-2 in complex biological processes involving extracellular matrix (ECM) remodeling [1].

MMPs are a family of zinc-dependent endopeptidases. Among them, MMP-2 is recognized as an attractive therapeutic target for cancer treatment, as its overexpression is often linked to increased tumor progression and poor patient prognosis [2].

Quantitative Data Summary

The table below summarizes key quantitative data for ARP-100:

Property Value / Description
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1]
Molecular Weight 364.42 g/mol [1]
Molecular Formula C17H20N2O5S [1]
Purity ≥99% [1]
Solubility Soluble to 100 mM in DMSO [1]
IC₅₀ for MMP-2 12 nM [1]
Selectivity (IC₅₀) MMP-9 (200 nM), MMP-3 (4.5 µM), MMP-1 (>50 µM), MMP-7 (>50 µM) [1]
Primary Assay Anti-invasive activity in HT1080 fibrosarcoma cells [1]
Storage Desiccate at +4°C [1]

Experimental Protocols

Protocol 1: In Vitro Invasion Assay using HT1080 Cells

This protocol evaluates the anti-invasive efficacy of ARP-100 using a classic Matrigel-coated transwell assay [1].

  • Principle: Tumor cells are placed in an upper chamber coated with a layer of ECM proteins (Matrigel). Their ability to degrade this barrier and migrate through a porous membrane towards a chemoattractant is quantified. Inhibition of MMP-2 reduces this invasive capacity.
  • Materials:
    • HT1080 fibrosarcoma cell line (or other invasive cell line of interest)
    • ARP-100 stock solution (e.g., 100 mM in DMSO)
    • Matrigel-coated transwell inserts (e.g., 8.0 µm pore size)
    • Serum-free cell culture medium (e.g., RPMI-1640)
    • Complete medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
    • Cell culture incubator (37°C, 5% CO₂)
    • Phosphate-Buffered Saline (PBS)
    • Paraformaldehyde (4% in PBS) and Crystal Violet stain (0.1% w/v)
  • Procedure:
    • Cell Preparation: Harvest HT1080 cells and resuspend them in serum-free medium. Count and adjust cell density to 0.5-1.0 x 10⁶ cells/mL.
    • Drug Treatment: Pre-treat the cell suspension with varying concentrations of ARP-100 (e.g., 0.1 µM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
    • Assay Setup: Add the chemoattractant (medium with 10% FBS) to the lower chamber of the transwell plate. Seed the pre-treated cells into the upper Matrigel-coated insert.
    • Incubation: Incubate the plate for 18-24 hours under standard cell culture conditions.
    • Fixation and Staining: After incubation, carefully remove non-invaded cells from the top of the membrane with a cotton swab. Fix the cells that have invaded through to the bottom side with 4% paraformaldehyde for 10-15 minutes, then stain with 0.1% crystal violet for 20 minutes.
    • Quantification: Gently wash the membrane, allow it to air dry, and capture images under a microscope. Count the stained cells in several random fields per insert, or elute the dye and measure its absorbance at 570 nm for a quantitative readout.
  • Data Analysis: Plot the number of invaded cells (or absorbance) against the log of ARP-100 concentration. Calculate the IC₅₀ value for invasion inhibition using non-linear regression analysis.
Protocol 2: Determining MMP-2 Inhibition by Gelatin Zymography

This protocol assesses the direct inhibitory effect of ARP-100 on MMP-2 enzymatic activity secreted by cells into the culture medium.

  • Principle: Conditioned media from cells is run on a SDS-PAGE gel co-polymerized with gelatin. Upon renaturation of the enzymes in the gel, MMP-2 degrades the gelatin in its vicinity. Clear bands against a blue background indicate proteolytic activity, which is diminished in the presence of an inhibitor.
  • Materials:
    • Conditioned Medium: Serum-free medium collected from cultured cells (e.g., HT1080).
    • Gelatin Zymography Kit or components for casting gelatin-containing SDS-PAGE gels.
    • ARP-100 stock solution.
    • Standard SDS-PAGE electrophoresis and incubation apparatus.
  • Procedure:
    • Sample Preparation: Mix the conditioned medium with non-reducing SDS-PAGE sample buffer. Do not boil the samples.
    • Electrophoresis: Load the samples onto the gelatin gel and run at constant voltage until the dye front reaches the bottom.
    • Renaturation and Development: Following electrophoresis, incubate the gel in a renaturing buffer to restore enzyme conformation, then transfer to a developing buffer at 37°C for 24-48 hours to allow for gelatin digestion.
    • Staining and Destaining: Stain the gel with Coomassie Blue to visualize undigested gelatin. Proteolytic activity will appear as clear bands on a uniform blue background.
    • Inhibition Test: To test ARP-100, include it in the developing buffer at desired concentrations.
  • Data Analysis: Use densitometry software to quantify the intensity of the clear bands. The relative intensity in ARP-100 treated samples, compared to the control, indicates the degree of MMP-2 inhibition.

Experimental Workflow & Signaling Pathway

The following diagrams, generated using Graphviz DOT language, illustrate the experimental workflow for an invasion assay and the logical relationship of MMP-2 in cancer signaling.

Diagram 1: Anti-Invasion Assay Workflow

This flowchart outlines the key steps in performing the in vitro invasion assay [1].

invasion_workflow start Start Assay Preparation cell_prep Harvest and Resuspend Cells in Serum-Free Media start->cell_prep drug_treat Pre-treat Cells with ARP-100 or Vehicle cell_prep->drug_treat setup Setup Transwell: - Upper Chamber: Treated Cells - Lower Chamber: 10% FBS Media drug_treat->setup incubate Incubate for 18-24 Hours setup->incubate stain Fix, Stain, and Image Invaded Cells incubate->stain analyze Quantify Invaded Cells and Calculate IC₅₀ stain->analyze end Data Analysis Complete analyze->end

Diagram 2: MMP-2 Role in Cancer Signaling

This diagram provides a simplified view of how MMP-2 activity fits into the context of cancer progression and how ARP-100 exerts its effect [2].

mmp2_signaling tumor_signals Tumor-Promoting Signals (e.g., Growth Factors) mmp2_expression ↑ MMP-2 Expression & Activation tumor_signals->mmp2_expression mmp2_activity MMP-2 Enzymatic Activity mmp2_expression->mmp2_activity arp100 ARP-100 Inhibitor arp100->mmp2_activity Inhibits ecm_deg Degradation of ECM and Basement Membrane mmp2_activity->ecm_deg invasion Tumor Cell Invasion ecm_deg->invasion metastasis Metastasis invasion->metastasis

Key Considerations for Researchers

  • Selectivity is Concentration-Dependent: While ARP-100 is selective for MMP-2 over several other MMPs, this selectivity can diminish at higher concentrations. Careful dose-response studies are crucial for interpreting results.
  • Off-Target Effects: At micromolar concentrations, effects on other metalloproteinases cannot be ruled out. Using ARP-100 alongside other selective inhibitors or genetic knockdown (e.g., siRNA) provides stronger evidence for MMP-2-specific roles.
  • Cell Line Variability: The efficacy and required concentration of ARP-100 can vary significantly depending on the cell line used, due to differences in MMP-2 expression levels, activation states, and the presence of other MMPs.
  • In Vivo Application: For animal studies, formulation, pharmacokinetics (PK), and pharmacodynamics (PD) of ARP-100 need to be carefully established, as its stability, bioavailability, and tissue penetration may differ from in vitro conditions.

References

ARP 100 cell culture application

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ARP-100

ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), with an IC50 value of 12 nM. It exhibits significantly less activity against other MMPs, such as MMP-1 (>50 μM), MMP-3 (4.5 μM), MMP-7 (>50 μM), and MMP-9 (0.2 μM), making it a valuable tool for specifically probing MMP-2 function in cellular processes like migration, invasion, and angiogenesis [1].

Application Notes & Experimental Protocols

The use of ARP-100 has been documented in several distinct biological models. The table below summarizes the key experimental contexts and findings.

Cell Type / System Experimental Context Key Findings with ARP-100
Human Microvascular Endothelial Cells (HMEC-1) [2] Investigation of renal fibrosis & angiogenesis in conditioned medium from hypoxic kidney (HK-2) cells. Reversed pro-angiogenic effects of Rab7 knockdown; inhibited increased cell viability, migration, and tube formation.
Lacrimal Gland Myoepithelial Cells (MECs) [3] Model for aqueous-deficient dry eye disease; cells treated with IL-1β to induce inflammation. Alleviated IL-1β-induced reduction in cell size, degradation of contractile proteins (SMA, calponin), and restored oxytocin-induced cell contraction.
Triple-Negative Breast Cancer Cells (MDA-MB-231) [4] Study of anti-metastatic properties and Epithelial-to-Mesenchymal Transition (EMT). Inhibited cancer cell migration and invasion; reduced expression of MMP-2 and key EMT-promoting transcription factors (Slug, ZEB1).

Based on these studies, here are detailed protocols for key experiments.

Protocol 1: Inhibition of Cell Migration and Angiogenesis (HMEC-1 Cells) [2]

This protocol is used to study the role of MMP-2 in angiogenesis, a key process in chronic kidney disease and cancer.

  • Conditioned Medium (CM) Preparation: Culture HK-2 cells (human renal tubular epithelial cells) under hypoxic conditions (e.g., 1% O₂) to simulate disease-related stress. Knock down Rab7 in these cells using specific shRNA. Collect the cell culture supernatant, which contains secreted factors, to use as CM.
  • Cell Treatment and Inhibition: Culture HMEC-1 cells in the CM from step 1. To test the specific role of MMP-2, add ARP-100 at a concentration of 50 nM to the culture medium [2].
  • Functional Assays:
    • Cell Viability: Assess using a colorimetric assay (e.g., MTT).
    • Cell Migration: Perform a transwell migration assay. Seed HMEC-1 cells in the upper chamber and measure their movement towards CM in the lower chamber.
    • Tube Formation Assay: Plate HMEC-1 cells on Matrigel and quantify the total tube length to assess angiogenic potential.
  • Data Analysis: Compare the viability, number of migrated cells, and tube length between groups treated with and without ARP-100.
Protocol 2: Restoring Cell Contraction and Integrity (Lacrimal Gland MECs) [3]

This protocol models how inflammation impairs lacrimal gland function and tests MMP-2 inhibition as a rescue strategy.

  • Cell Culture and Inflammation Model: Isplicate and culture lacrimal gland MECs from SMA-GFP transgenic mice for easy visualization.
  • Cytokine and Inhibitor Treatment: Pre-treat cells with ARP-100 at 10 µM for 30 minutes. Then, add the pro-inflammatory cytokine IL-1β (10 ng/mL) to the culture medium. Continue this treatment for 7 days, refreshing the media with cytokines and inhibitors every other day [3].
  • Outcome Measurements:
    • Cell Morphology: Monitor changes in GFP intensity and cell size/area over time using microscopy.
    • Protein Expression: On day 7, use western blotting to analyze the expression levels of contractile proteins (α-Smooth Muscle Actin, Calponin) and pro-MMP-2.
    • Functional Contraction Assay: Stimulate the MECs with oxytocin (e.g., 100 nM) and measure the degree of cell contraction.
  • Data Analysis: Compare the ARP-100 treated group with the IL-1β-only group to determine if the inhibitor prevents the inflammatory damage.
Protocol 3: Suppressing Cancer Cell Invasion and EMT (TNBC Cells) [4]

This protocol is for studying the anti-metastatic effects of MMP-2 inhibition in cancer.

  • Cell Culture: Maintain triple-negative breast cancer cells (e.g., MDA-MB-231) in standard culture conditions.
  • Inhibition and Invasion Assay: Pre-treat cells with ARP-100 at 50 nM [2]. Then, seed the cells in a Transwell chamber coated with Matrigel (a basement membrane matrix). The lower chamber should contain a chemoattractant (e.g., serum). After an incubation period (e.g., 24-48 hours), cells that invade through the Matrigel and membrane are fixed, stained, and counted [4].
  • Molecular Analysis (EMT Markers): In parallel, treat cells in a culture dish with ARP-100. Use western blotting or RT-qPCR to analyze the expression of:
    • Pro-metastatic proteins: MMP-2, Slug, ZEB1, N-cadherin, β-catenin, Smad3.
    • Anti-metastatic proteins: E-cadherin, NDRG1 [4].
  • Data Analysis: Compare the number of invasive cells and the expression levels of EMT markers between treated and untreated groups.

ARP-100 Pharmacological Profile

For your experimental planning, here is a summary of the key pharmacological and physical data for ARP-100.

Parameter Detail / Value
Molecular Target Matrix Metalloproteinase-2 (MMP-2)
IC₅₀ (MMP-2) 12 nM
Selectivity (IC₅₀) MMP-1: >50 µM; MMP-3: 4.5 µM; MMP-7: >50 µM; MMP-9: 0.2 µM [1]
CAS Number 704888-90-4 [1]
Molecular Formula C₁₇H₂₀N₂O₅S [1]
Molecular Weight 364.42 g/mol [1]
Solubility (DMSO) 100 mg/mL (274.41 mM) [1]
Typical Working Concentrations 50 nM - 10 µM (highly dependent on cell type and assay; see protocols above) [2] [3]

Signaling Pathways & Experimental Workflow

To help visualize the role of MMP-2 and the application of ARP-100 in a typical experimental workflow, the following diagram integrates signaling insights from the search results.

G MMP-2 in Disease Pathways & ARP-100 Inhibition Hypoxia Hypoxia / IL-1β HIF1a HIF-1α ↑ Hypoxia->HIF1a JNK JNK Activation Hypoxia->JNK Rab7 Rab7 ↑ HIF1a->Rab7 MMP2_Active Active MMP-2 JNK->MMP2_Active Promotes Upstream Upstream Signaling RECK RECK/Caveolin-1 Rab7->RECK Rab7->RECK Modulates MMP14 MMP-14 RECK->MMP14 RECK->MMP2_Active Inhibits MMP14->MMP2_Active MMP14->MMP2_Active Activates EMT EMT & Metastasis (Slug, ZEB1, N-cadherin ↑) MMP2_Active->EMT Contraction Impaired Cell Contraction (SMA, Calponin ↓) MMP2_Active->Contraction Angiogenesis Angiogenesis & Cell Migration MMP2_Active->Angiogenesis ARP100 ARP-100 Inhibitor ARP100->MMP2_Active Inhibits Outcomes Disease Phenotypes Invis

Key Experimental Considerations

When using ARP-100 in your research, please note the following:

  • Specificity is Context-Dependent: While ARP-100 is highly selective for MMP-2 over several other MMPs, it does show activity against MMP-9 at higher concentrations (IC50 0.2 µM). Always include appropriate controls to confirm that the observed effects are due to MMP-2 inhibition [1].
  • Dose-Response is Crucial: The effective concentration can vary significantly based on the cell type and the assay. It is highly recommended to perform a dose-response curve for your specific model system, using the concentrations cited here as a starting point [2] [3].
  • Handling and Storage: Prepare a stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain the compound's stability [1].

References

ARP 100 cancer metastasis research

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 Application Notes

ARP-100 is a synthetic, small-molecule inhibitor designed to selectively target the active site of MMP-2, a key enzyme involved in the degradation of the extracellular matrix (ECM) that facilitates cancer cell invasion and metastasis [1].

  • Primary Mechanism of Action: ARP-100 acts as a competitive inhibitor that interacts with the S1' pocket of the MMP-2 enzyme [1]. Its high selectivity for MMP-2 over other MMP family members makes it a valuable pharmacological tool for dissecting the specific contributions of MMP-2 in pathological processes.
  • Key Biological Role: By inhibiting MMP-2, ARP-100 hinders the breakdown of type IV collagen in the basement membrane, a critical step in cancer invasion [2]. Research indicates that the MMP-2-mediated signaling axis can promote actin polymerization and lamellipodia formation, which are essential for cell migration [2]. Inhibition with ARP-100 disrupts these pro-migratory signals.

The table below summarizes the inhibitory profile (IC50 values) of ARP-100 against various MMPs, demonstrating its high selectivity [1].

MMP Type IC50 Value
MMP-2 (Gelatinase A) 12 nM
MMP-9 (Gelatinase B) 0.2 μM
MMP-3 (Stromelysin-1) 4.5 μM
MMP-1 (Collagenase-1) >50 μM
MMP-7 (Matrilysin) >50 μM

Detailed Experimental Protocols

The following sections provide methodologies for key experiments utilizing ARP-100 to study its anti-invasive and anti-metastatic effects in vitro.

Protocol 1: Cell Invasion Assay using Matrigel

This protocol evaluates the ability of cancer cells to invade through a reconstituted basement membrane (Matrigel), simulating a key step in metastasis.

  • Primary Objective: To assess the inhibitory effect of ARP-100 on cancer cell invasion.

  • Materials and Reagents:

    • Modified Boyden chamber (e.g., Transwell insert with 8.0 µm pore size)
    • Matrigel (Basement Membrane Matrix)
    • Serum-free cell culture medium
    • Medium with 10% FBS as a chemoattractant
    • Cell staining solution (e.g., 0.1% Crystal Violet in methanol)
    • ARP-100 stock solution (10 mM in DMSO)
    • Vehicle control (DMSO, at the same concentration as treatment groups)
  • Procedure:

    • Coating: Thaw Matrigel on ice overnight. Dilute with cold serum-free medium to a final concentration of 1-2 mg/mL. Add a thin, uniform layer (e.g., 50-100 µL) to the membrane of the upper Transwell chamber. Allow it to polymerize in a 37°C incubator for 1-2 hours.
    • Cell Preparation: Harvest the cancer cells (e.g., MDA-MB-231 breast cancer cells). Resuspend the cell pellet in serum-free medium. Count the cells and adjust the concentration.
    • Treatment: Pre-treat the cell suspension with the desired concentration of ARP-100 (e.g., 50 nM) or vehicle control for 1 hour.
    • Seeding: Add the treated cell suspension to the Matrigel-coated upper chamber.
    • Chemoattraction: Fill the lower chamber with culture medium containing 10% FBS.
    • Incubation: Incubate the assembly for 24-48 hours in a 37°C, 5% CO2 incubator to allow cell invasion.
    • Fixation and Staining: After incubation, carefully remove the non-invaded cells from the upper side of the membrane with a cotton swab. Fix the cells that have invaded to the lower side with 4% paraformaldehyde for 10 minutes. Stain with 0.1% Crystal Violet for 20 minutes.
    • Quantification: Wash the inserts gently with water and allow them to air dry. Capture images of the membrane under a microscope. Count the number of invaded cells in multiple random fields per insert. Express the results as the percentage of invasion relative to the vehicle control.
Protocol 2: Analysis of MMP-2 and EMT Marker Expression by Western Blot

This protocol is used to investigate the molecular mechanisms by which ARP-100 treatment affects the expression of MMP-2 and key proteins involved in Epithelial-to-Mesenchymal Transition (EMT).

  • Primary Objective: To determine the effect of ARP-100 on the protein levels of MMP-2, EMT-transcription factors (e.g., Slug, ZEB1), and cytoskeletal regulators (e.g., HSP27).

  • Materials and Reagents:

    • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
    • BCA Protein Assay Kit
    • SDS-PAGE gels, PVDF or Nitrocellulose membrane
    • Electrophoresis and Western Blot transfer apparatus
    • Primary antibodies: Anti-MMP-2, Anti-Slug, Anti-ZEB1, Anti-HSP27, Anti-phospho-HSP27, Anti-β-actin
    • HRP-conjugated secondary antibodies
    • Enhanced Chemiluminescence (ECL) substrate
    • ARP-100 stock solution (10 mM in DMSO)
  • Procedure:

    • Cell Treatment and Lysis: Culture cancer cells in appropriate dishes until 70-80% confluency. Treat with ARP-100 (e.g., 50 nM) or vehicle control for a predetermined period (e.g., 24-48 hours). After treatment, place the cells on ice, wash with cold PBS, and lyse using RIPA buffer. Scrape the cells and collect the lysates.
    • Protein Quantification: Centrifuge the lysates to remove debris. Use the BCA assay to determine the protein concentration of each sample.
    • Gel Electrophoresis and Transfer: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at constant voltage until the dye front reaches the bottom. Transfer the separated proteins from the gel to a membrane.
    • Antibody Incubation:
      • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
      • Primary Antibody: Incubate the membrane with specific primary antibodies diluted in blocking buffer overnight at 4°C.
      • Secondary Antibody: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Detection: Wash the membrane and develop using ECL substrate. Image the membrane using a chemiluminescence detection system.
    • Data Analysis: Normalize the band intensity of the target protein to the loading control (e.g., β-actin). Compare the expression levels between treated and control groups.

The diagram below illustrates the signaling pathways affected by MMP-2 inhibition, integrating key molecules from the provided research.

G TF_FVIIa TF-FVIIa Complex PAR2 PAR-2 Receptor TF_FVIIa->PAR2 Activates Trypsin Trypsin Trypsin->PAR2 Activates PI3K_AKT PI3K/AKT Pathway PAR2->PI3K_AKT Signals through MT1_MMP MT1-MMP ActiveMMP2 Active MMP-2 MT1_MMP->ActiveMMP2 Activates NFkB NF-κB Activation PI3K_AKT->NFkB Leads to ProMMP2 Pro-MMP-2 NFkB->ProMMP2 ↑ Transcription ProMMP2->ActiveMMP2 Conversion p38 p38 MAPK/MK2/HSP27 ActiveMMP2->p38 Autocrine Signaling EMT_TFs Slug, ZEB1, Twist ActiveMMP2->EMT_TFs Promotes Expression ECM_Deg ECM Degradation ActiveMMP2->ECM_Deg Directly causes ARP100 ARP-100 Inhibitor ARP100->ActiveMMP2 Inhibits ActinPoly Actin Polymerization p38->ActinPoly Induces Migration Enhanced Cell Migration ActinPoly->Migration EMT EMT Phenotype EMT_TFs->EMT Invasion Cancer Cell Invasion ECM_Deg->Invasion Migration->Invasion Facilitates EMT->Invasion Enhances

Key Research Insights

The following table consolidates quantitative findings from key studies on ARP-100's effects in cancer metastasis research.

Cell Line / Model ARP-100 Concentration Observed Effect Experimental Context
Various Cancer Cell Lines 50 nM Significant reduction in total number of invasive elongations [1]. In vitro invasion assay on Matrigel.
MDA-MB-231 (TNBC) Comparable to free Piperlongumine Inhibition of migration/invasiveness; reduced MMP-2 & EMT-promoters (Slug, ZEB1); increased E-cadherin [3]. Study on nanoparticle-delivered natural compounds.

Conclusions and Research Implications

ARP-100 serves as a critical research tool for specifically probing the role of MMP-2 in metastatic processes. Evidence suggests that its application can significantly reduce the invasive potential of cancer cells by targeting both the enzymatic activity of MMP-2 and its downstream signaling cascades that promote EMT and cytoskeletal remodeling [3] [1] [2].

Future research directions could focus on combining ARP-100 with other therapeutic agents, such as FAK signaling inhibitors, given the identified crosstalk between MMP-2 and FAK in promoting cancer metastasis [4].

References

ARP 100 Profile and Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile

  • CAS Number: 704888-90-4 [1] [2] [3]
  • Molecular Formula: C₁₇H₂₀N₂O₅S [1] [2] [3]
  • Molecular Weight: 364.42 g/mol [1] [2] [3]
  • Storage: Desiccate at -20°C [1] [3]

Target Inhibition Profile The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of ARP 100 against various matrix metalloproteinases, demonstrating its high selectivity for MMP-2.

Target IC₅₀ Selectivity Relative to MMP-2
MMP-2 12 nM [1] [2] [4] -
MMP-9 200 nM (0.2 µM) [1] [2] ~17-fold less selective
MMP-3 4,500 nM (4.5 µM) [1] [2] ~375-fold less selective
MMP-1 >50,000 nM (>50 µM) [1] [2] >4,000-fold less selective
MMP-7 >50,000 nM (>50 µM) [1] [2] >4,000-fold less selective

Molecular Modelling and Mechanism of Action

Molecular modelling studies reveal that this compound interacts with the S1' pocket of MMP-2 [2] [4]. Its selectivity is largely attributed to the biphenyl group in its structure. This bulky and rigid substituent is unable to fit into or form favorable interactions with the shallower S1' pocket of other MMPs like MMP-1, making this compound practically inactive against them [4] [5]. This specific interaction underpins its utility in dissecting MMP-2-specific pathways.

The diagram below illustrates the primary mechanism by which this compound exerts its observed anti-invasive effects.

G ARP100 ARP-100 MMP2 MMP-2 Activity ARP100->MMP2 Inhibits ECM ECM Degradation MMP2->ECM Promotes Invasion Tumor Cell Invasion ECM->Invasion Facilitates

Experimental Protocols

Protocol 1: In Vitro Tumor Cell Invasion Assay (Matrigel Model)

This protocol is used to assess the anti-invasive properties of this compound [1] [4].

  • Cell Line: HT1080 human fibrosarcoma cells (which overexpress MMP-2 and MMP-9) [1] [4].
  • Workflow:
    • Plate Cells: Plate HT1080 cells on Matrigel in complete medium [1].
    • Apply Inhibitor: After 24 hours, incubate cells with 50 nM this compound [1]. Include a vehicle control (e.g., DMSO).
    • Incubate: Continue the incubation for the desired assay period.
    • Quantify Invasion: Observe and count the total number of invasive elongations or cells that have penetrated the Matrigel matrix. A significant reduction in the treatment group indicates successful inhibition of invasion [1].
  • Notes: The concentration of 50 nM is approximately 4 times the IC₅₀ for MMP-2, ensuring effective target engagement.
Protocol 2: Ex Vivo Model of Myocardial Ischemia-Reperfusion (IR) Injury

This protocol utilizes this compound to investigate the role of MMP-2 in cardiac injury [6].

  • System: Isolated rat heart model (Langendorff preparation) [6].
  • Workflow:
    • Perfusion: Perfuse hearts aerobically (Control group) [6].
    • Induce Injury: Subject hearts to 20 minutes of global no-flow ischemia, followed by 30 minutes of reperfusion (IR injury group) [6].
    • Apply Inhibitor: In the treatment group, administer this compound at the onset of reperfusion to dissect MMP-2's specific role in injury [6].
    • Analysis: Analyze ventricular extracts using techniques like quantitative proteomics (e.g., Data-Independent Acquisition Mass Spectrometry) and degradomics to identify changes in protein expression and cleavage events resulting from IR injury and MMP-2 inhibition [6].

Solution Preparation and Handling

  • Stock Solution Preparation:
    • Solvent: DMSO [1] [2].
    • Solubility: ≥73 mg/mL (200.31 mM) in DMSO [1]. Other sources report 100 mg/mL (274.41 mM) [2].
    • Storage: Aliquot and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles [2].
  • Working Solution Formulation (for in vivo studies):
    • A validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [1].
    • Preparation example: Add 50 µL of 73 mg/mL DMSO stock to 400 µL PEG300, mix. Add 50 µL Tween-80, mix. Finally, add 500 µL ddH₂O to a total volume of 1 mL [1].

Summary of Key Applications

Application Field Model/Assay Key Outcome Reference
Cancer Research HT1080 fibrosarcoma invasion (Matrigel) Significant reduction in invasive elongations [1].
Cardiovascular Research Isolated rat heart (IR injury) Proteomic insights into MMP-2's role in mitochondrial dysfunction and metabolism [6].
Mechanistic Studies Molecular modelling Elucidation of S1' pocket binding and structural basis for selectivity (e.g., vs. MMP-1) [4].

Important Notes

  • Research Use Only: this compound is intended for research purposes only and is not for diagnostic or therapeutic use [2] [3] [7].
  • Preclinical Stage: As of the latest data, this compound remains in the preclinical development stage, and no clinical trials are ongoing [4] [5].
  • Solubility Consideration: DMSO is hygroscopic. Use fresh, dry DMSO to prepare stock solutions for optimal solubility and stability [1].

References

ARP-100 Characteristics and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 (MMP-2 Inhibitor III) is a potent and selective small-molecule inhibitor. Its key biochemical profile is summarized below:

Property Description
Primary Target MMP-2 (Gelatinase-A) [1] [2]
IC₅₀ for MMP-2 12 nM (Cell-free assay) [1] [2] [3]
Mechanism of Action Competitively interacts with the S1' pocket of MMP-2 [1] [3]

| Selectivity Profile | Displays selectivity over other MMPs [1] [2] [3]:

  • MMP-9: IC₅₀ = 200 nM
  • MMP-3: IC₅₀ = 4.5 µM
  • MMP-1: IC₅₀ > 50 µM
  • MMP-7: IC₅₀ > 50 µM | | Molecular Weight | 364.42 g/mol [1] [2] [3] | | Chemical Formula | C₁₇H₂₀N₂O₅S [1] [2] [3] | | CAS Number | 704888-90-4 [1] [3] [4] |

In Vitro Experimental Protocols

Anti-Invasion Assay in HT1080 Fibrosarcoma Cells

This protocol models the inhibition of cellular invasion through a reconstituted basement membrane (Matrigel) [1] [2] [4].

  • Cell Line: HT1080 human fibrosarcoma cells (known to overexpress MMP-2 and MMP-9) [1] [4].
  • Materials: Matrigel, cell culture plates, complete medium, ARP-100 stock solution.
  • ARP-100 Working Concentration: 50 nM in complete medium [1] [3].
  • Procedure:
    • Plate HT1080 cells on a layer of Matrigel in complete medium and allow to adhere for 24 hours.
    • After 24 hours, replace the medium with fresh complete medium containing either ARP-100 (50 nM) or a vehicle control (e.g., DMSO).
    • Incubate the cells for an additional 1 hour [1].
    • Quantify the anti-invasive effect by measuring the reduction in the total number of invasive elongations or branches formed by the cells through the Matrigel matrix [1] [4].
MMP-2 and Angiogenesis Signaling Study in Lung Cancer Cells

This protocol, adapted from a study in lung cancer cells, investigates the role of MMP-2 in the PI3K/AKT signaling pathway and VEGF expression [5].

  • Cell Lines: A549 or H1299 lung adenocarcinoma cells [5].
  • ARP-100 Application: Treatment with ARP-100 is used to chemically inhibit MMP-2 activity, often in parallel with genetic suppression (e.g., MMP-2 siRNA) [5].
  • Key Readouts:
    • Western Blotting: Analyze protein levels of VEGF, PI3K, phosphorylated AKT (Ser-473), and HIF-1α [5].
    • Immunoprecipitation: Assess the interaction between MMP-2 and integrin-αVβ3 [5].
    • ELISA: Quantify VEGF secretion into the conditioned medium [5].
    • Tube Formation Assay: Use conditioned medium from treated cells to test its ability to support angiogenesis in endothelial cell cultures [5].

This research demonstrated that MMP-2 inhibition by ARP-100 disrupts integrin-αVβ3-mediated activation of the PI3K/AKT pathway, leading to reduced VEGF expression and impaired tumor cell-induced angiogenesis [5].

G M1 MMP-2 Inhibition (ARP-100) M2 Integrin-αVβ3 M1->M2 Disrupts M4 AKT Phosphorylation M1->M4 Suppresses M6 VEGF Transcription & Expression M1->M6 Reduces M3 PI3K M2->M3 Activates M3->M4 Promotes M5 HIF-1α Stabilization M4->M5 Induces M5->M6 Stimulates M7 Tumor Angiogenesis M6->M7 Enhances M0 M0->M1 ARP-100

Diagram 1: ARP-100 disrupts the pro-angiogenic MMP-2 / Integrin-αVβ3 / PI3K/AKT signaling axis, leading to reduced VEGF expression. Based on findings from [5].

Ex Vivo Experimental Protocol

Induction of Hypertrophic Growth in Rat Cardiomyocytes

This ex vivo model uses isolated heart muscle cells to study hypertrophy and the role of intracellular MMPs [6].

  • Cell Preparation: Ventricular cardiomyocytes are isolated from adult male Wistar rats and maintained in culture [6].
  • Hypertrophic Stimulation: Cardiomyocytes are treated with a pro-hypertrophic agent (not specified in the search results, but commonly phenylephrine or endothelin-1) [6].
  • ARP-100 Application: Co-treatment of the stimulated cardiomyocytes with ARP-100 to selectively inhibit MMP-2 [6].
  • Incubation Time: The study treated cells for 48 hours [6].
  • Key Readouts:
    • Cell Size: Measure the cross-sectional area of rod-shaped cardiomyocytes [6].
    • Protein Synthesis: Determine the rate of protein synthesis by measuring the incorporation of 14C-phenylalanine over 24 hours [6].
    • Signaling Pathways: Analyze phosphorylation of ERK and AKT, and inhibition of GSK3β via Western blot [6].

The study concluded that MMP-2 inhibition by ARP-100 promotes hypertrophic growth in cardiomyocytes, indicating that MMP-2 acts as a repressor of hypertrophy in this system [6].

G H1 MMP-2 Inhibition (ARP-100) H2 Cardiomyocyte H1->H2 In Isolated Cells H3 ↑ ERK Phosphorylation H2->H3 Activates H4 ↑ AKT Phosphorylation H2->H4 Activates H6 Promotion of Hypertrophic Growth H3->H6 Stimulates H5 GSK3β Inhibition H4->H5 Leads to H5->H6 Stimulates

Diagram 2: In isolated rat cardiomyocytes, ARP-100 promotes hypertrophic growth by activating pro-hypertrophic MEK/ERK and PI3K/AKT/GSK3β signaling pathways. Based on findings from [6].

Preparation and Handling Guidelines

Stock Solution Preparation
  • Solvent: DMSO. Solubility is approximately 73-100 mg/mL (200-274 mM) [1] [2] [3].
  • Storage: Store stock solutions at -20°C or below. For long-term storage, aliquot and store at -80°C [3] [7].
  • Stability: Stock solutions in DMSO are generally stable for several months when stored properly at -80°C [3] [7].
In Vitro Formulations

When treating cells, the final DMSO concentration should typically be kept below 0.1% to minimize solvent toxicity.

In Vivo Formulations

For animal studies, specific formulations have been validated. Below are two examples from supplier data [1] [3]:

Formulation Composition Final Concentration
Solution (Oral/IP) 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O 3.65 mg/mL (10.02 mM) [1]
Solution (Oral) 5% DMSO + 95% Corn Oil 0.52 mg/mL (1.43 mM) [1]
  • Preparation Tip: Always add solvents in the specified order and ensure the solution is clear at each step before proceeding. Vortexing, sonication, or gentle heating may be used to aid dissolution [1] [3].

Critical Considerations for Experimental Design

  • Off-Target Effects: While ARP-100 is selective for MMP-2 over several other MMPs, be aware of its activity on MMP-9 (IC₅₀ 200 nM). For studies where MMP-9 inhibition could be a confounder, include appropriate controls [1] [7].
  • Cell Line Verification: Confirm the expression profile of MMP-2 and other relevant MMPs in your specific cell line, as results can vary.
  • Functional Assays: Correlate biochemical inhibition with a functional readout (e.g., gelatin zymography for MMP-2 activity) to confirm the compound's effect in your system [5].
  • Solvent Controls: Always include vehicle controls (e.g., DMSO at the same concentration used for ARP-100 treatment) in every experiment.

Application Notes Summary

Application Area Experimental Model Key Outcome of ARP-100 Treatment Citations
Cancer Invasion & Angiogenesis HT1080 fibrosarcoma cells; A549 lung cancer cells Reduced cellular invasion; Decreased VEGF expression and angiogenesis via PI3K/AKT pathway inhibition [1] [4] [5]
Cardiac Hypertrophy Isolated rat ventricular cardiomyocytes Enhanced hypertrophic growth, indicating a protective role for endogenous MMP-2 [6]

References

ARP 100 research protocols

Author: Smolecule Technical Support Team. Date: February 2026

ARP 100 Application Notes

This compound is recognized in research as a selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). Its primary application is in mechanistic studies to investigate the role of MMP-2 in processes like tumor cell invasion and angiogenesis [1] [2] [3].

The compound acts by interacting with the S1' pocket of the MMP-2 enzyme, which confers its high selectivity over other MMPs [1] [2]. A key experimental demonstration of its bioactivity shows that this compound causes a significant reduction in invasive structures formed by HT1080 fibrosarcoma cells in an in vitro Matrigel model [1] [2] [3].

Furthermore, in a study on lung cancer (A549 cells), this compound was used to confirm that MMP-2 activity is involved in a signaling pathway where MMP-2 and integrin-αVβ3 interaction promotes PI3K/AKT activation, leading to increased VEGF expression and angiogenesis [4]. The table below summarizes the key profiling data for this compound.

Property Description / Value
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [5]
CAS Number 704888-90-4 [1] [3] [5]
Molecular Formula C₁₇H₂₀N₂O₅S [1] [3] [5]
Molecular Weight 364.42 g/mol [1] [2] [3]
Primary Target (IC₅₀) MMP-2 (12 nM) [1] [2] [3]
Solubility Soluble to 100 mM in DMSO [5] [6]
Purity Typically ≥98% to ≥99% [3] [5]
Storage Desiccate at -20°C to +4°C [5] [6]

Target Selectivity Profile

A major advantage of this compound is its selectivity for MMP-2 over other closely related matrix metalloproteinases. The following table presents its inhibitory activity (IC₅₀) against various MMPs, illustrating this selective profile. Data is consistent across supplier catalogs and a primary research article [1] [2] [3].

Target Enzyme IC₅₀ Value Selectivity vs. MMP-2
MMP-2 12 nM -
MMP-9 200 nM >16-fold less selective
MMP-3 4,500 nM (4.5 µM) >375-fold less selective
MMP-1 >50,000 nM (>50 µM) >4,160-fold less selective
MMP-7 >50,000 nM (>50 µM) >4,160-fold less selective

Experimental Protocols

The following protocols are compiled from research publications that have effectively utilized this compound.

Protocol 1: Inhibition of Tumor Cell Invasion in Vitro

This protocol is adapted from studies using HT1080 human fibrosarcoma cells, which highly express MMP-2 and MMP-9, to assess the anti-invasive properties of this compound [1] [2] [6].

  • 1. Cell Preparation: Culture HT1080 cells in standard DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.
  • 2. Compound Treatment:
    • Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10-100 mM) [5] [6].
    • Dilute the stock solution in serum-free or complete cell culture medium to the final working concentration. A concentration of 50 nM is reported to be effective in significantly reducing invasive elongations of HT1080 cells on Matrigel [1] [2].
    • Include a vehicle control (e.g., 0.1% DMSO) to account for any effects of the solvent.
  • 3. Invasion Assay: Plate the HT1080 cells on a Matrigel-coated insert or surface in complete medium. After 24 hours, replace the medium with the treatment medium containing either this compound or the vehicle control.
  • 4. Incubation and Analysis: Incubate the cells for a specified period (e.g., 1 hour to 24 hours) [2]. Subsequently, fix and stain the cells. The total number of invasive elongations or cells that have invaded through the Matrigel matrix is quantified and compared to the control.
Protocol 2: Investigating MMP-2 Role in Angiogenic Signaling

This protocol is derived from a study on A549 lung adenocarcinoma cells that explored the link between MMP-2 and VEGF expression [4].

  • 1. Cell Culture and Treatment: Culture A549 cells in RPMI-1640 medium with 10% FBS.
  • 2. Compound Treatment:
    • Use this compound to specifically inhibit MMP-2 activity in the cells. The specific concentration used in the literature should be optimized and confirmed for your system [4].
    • As a comparative control, use a function-blocking antibody against integrin-αVβ3 to disrupt the specific MMP-2-integrin interaction.
  • 3. Analysis: After treatment (e.g., 24-48 hours), harvest cell lysates.
    • Use Western Blotting to analyze the expression levels of key proteins in the PI3K/AKT pathway (e.g., total AKT, phospho-AKT) and downstream targets like HIF-1α and VEGF [4].
    • Use ELISA to quantitatively measure VEGF secretion into the cell culture medium [4].
    • Use Immunoprecipitation to investigate the physical interaction between MMP-2 and integrin-αVβ3, which is disrupted upon MMP-2 inhibition [4].

Solution Preparation and Handling

  • Stock Solution Preparation: For a 10 mM stock, dissolve 3.64 mg of this compound in 1 mL of anhydrous DMSO. Gently vortex or warm the tube at 37°C in a sonicating water bath to aid dissolution if necessary [6].
  • Storage: Aliquot the stock solution and store it at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles [1] [6].
  • Working Solution: Dilute the stock solution into the appropriate aqueous buffer or cell culture medium immediately before use. It is recommended to prepare and use fresh stock solutions on the same day for optimal results [6].

Signaling Pathway and Experimental Workflow

The following diagrams, created using DOT language, illustrate the signaling pathway investigated with this compound and a generalized experimental workflow.

Diagram 1: MMP-2 Inhibition in Angiogenic Signaling

This diagram outlines the signaling mechanism elucidated using this compound in lung cancer studies [4].

MMP2_Pathway MMP2 MMP-2 Integrin Integrin αVβ3 MMP2->Integrin Binds to PI3K PI3K Integrin->PI3K Activates AKT AKT PI3K->AKT Phosphorylates HIF1a HIF-1α AKT->HIF1a Stabilizes VEGF VEGF Expression HIF1a->VEGF Induces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Inhibitor This compound Inhibitor->MMP2 Inhibits

Diagram 2: In Vitro Invasion Assay Workflow

This diagram provides a logical overview of the key steps in a cell invasion experiment using this compound.

Invasion_Workflow Start Plate HT1080 cells on Matrigel A Incubate for 24h Start->A B Add this compound (50 nM in medium) A->B C Further incubation (1-24 hours) B->C D Fix and stain cells C->D E Quantify invasive elongations/cells D->E

Important Considerations for Researchers

  • For Research Use Only: this compound is intended for laboratory research purposes and is not for diagnostic or therapeutic use in humans [1] [3] [5].
  • Confirmation of Activity: While suppliers provide high-purity compounds, it is good practice to validate the inhibitory activity of the compound in your specific assay system.
  • Cellular Context is Key: The effects of this compound can vary depending on the cell type and the specific biological context. Conditions such as serum concentration and cell confluency may influence the results and should be carefully controlled.

References

ARP 100 experimental design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to ARP 100

This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), developed as a research tool for investigating the role of this enzyme in cancer and other diseases [1] [2] [3]. MMP-2 (gelatinase A) is crucial for degrading the extracellular matrix, a key step in tumor invasion and metastasis [4]. This compound functions by selectively interacting with the S1' pocket of MMP-2, providing a high degree of selectivity over other MMP family members [3]. This makes it a valuable compound for dissecting the specific functions of MMP-2 in pathological processes.

Biochemical & Pharmacological Profile

The table below summarizes the key inhibitory and chemical properties of this compound:

Table 1: Biochemical and Pharmacological Profile of this compound

Property Details
Molecular Weight 364.42 g/mol [1] [2] [3]
Chemical Formula C17H20N2O5S [1] [4]
CAS Number 704888-90-4 [1] [2] [3]
Solubility Soluble to 100 mM in DMSO [1] [4]
Storage Desiccate at -20°C or +4°C [1] [3] [4]

Target Inhibition (IC50 Values) | MMP-2 | 12 nM [1] [2] [3] | | MMP-9 | 200 nM [1] [2] [3] | | MMP-3 | 4.5 µM [1] [2] [3] | | MMP-1 | >50 µM [1] [2] [3] | | MMP-7 | >50 µM [1] [2] [3] |

Experimental Protocols

In Vitro Anti-Invasion Assay

This protocol is designed to assess the functional effect of this compound on cancer cell invasion, using a Matrigel model [2] [3] [4].

  • 1. Cell Line Preparation

    • Culture HT1080 human fibrosarcoma cells, which overexpress MMP-2 and MMP-9, in recommended media under standard conditions (e.g., 37°C, 5% CO2) [2].
  • 2. Compound Preparation

    • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C [3].
    • On the day of the experiment, dilute the stock solution in serum-free cell culture medium to achieve the final working concentration of 50 nM. Ensure the final concentration of DMSO is equal in all treatment groups (typically ≤0.5%) [2].
  • 3. Invasion Assay Workflow

    • Rehydrate the Matrigel-coated invasion chambers according to the manufacturer's instructions.
    • Seed HT1080 cells onto the Matrigel-coated membrane in serum-free medium. Add the prepared 50 nM this compound solution to the top chamber.
    • Place the chamber into a well containing medium with 10% FBS as a chemoattractant.
    • Incubate the assembly for 24 hours at 37°C and 5% CO2 to allow for cell invasion [2].
  • 4. Data Collection & Analysis

    • After incubation, carefully remove non-invading cells from the upper surface of the membrane with a cotton swab.
    • Fix and stain the cells that have invaded through the Matrigel and membrane.
    • Count the number of invaded cells or invasive elongations per membrane under a microscope. Compare the counts between the this compound-treated group and the vehicle (DMSO) control group. A significant reduction indicates anti-invasive activity [2] [4].
In Vivo Administration Formulations

While detailed in vivo efficacy protocols were not available in the search results, suppliers provide suggested formulations for animal studies. The following options have been validated for in vivo use [2]:

  • Formulation 1: Homogeneous Suspension

    • Use 5 mg/ml of this compound in a 0.5% carboxymethyl cellulose sodium salt (CMC-Na) solution. Mix thoroughly to form a uniform suspension for administration [2].
  • Formulation 2: Clear Solution (for higher bioavailability)

    • Stock Solution: First, dissolve this compound in DMSO at 73 mg/mL.
    • Working Solution: Mix the DMSO stock solution with PEG300, Tween-80, and ddH2O in a volumetric ratio of 5:40:5:50.
    • This yields a clear solution with a final concentration of 3.65 mg/mL (10.02 mM) [2].

Mechanism of Action and Signaling Pathway

This compound exerts its effects through selective inhibition of MMP-2. The following diagram illustrates the pathway and the compound's role within it.

G ECM Extracellular Matrix (ECM) MMP2 MMP-2 (Active) ECM->MMP2  Substrate Fragments ECM Degradation Fragments MMP2->Fragments  Proteolysis Invasion Tumor Cell Invasion & Metastasis ARP100 This compound ARP100->MMP2  Inhibits (IC₅₀ = 12 nM) Fragments->Invasion  Facilitates Signaling Pro-invasive Cellular Signaling Fragments->Signaling  Promotes

The primary mechanism involves the direct binding of this compound to the active site of MMP-2, specifically interacting with the S1' pocket [3]. This binding potently inhibits the enzyme's proteolytic activity, preventing the breakdown of key extracellular matrix components such as collagen and gelatin. Consequently, this inhibition disrupts the physical path for tumor cell invasion and blocks the generation of pro-invasive ECM fragments that can stimulate further signaling, ultimately reducing the metastatic potential of cancer cells [4].

Conclusion

This compound is a well-characterized and selective research-grade inhibitor of MMP-2. The provided data and protocols offer a robust starting point for scientists aiming to investigate the specific functions of MMP-2 in in vitro models of invasion, particularly using HT1080 cells. Researchers are advised to conduct thorough dose-response and cytotoxicity studies to optimize conditions for their specific experimental systems.

References

ARP 100 laboratory techniques

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 Application Notes

ARP-100 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2, Gelatinase A). It is a valuable tool compound for investigating the role of MMP-2 in processes like tumor angiogenesis, invasion, and metastasis [1] [2].

Compound Characterization & Data

The table below summarizes the key biochemical and physical properties of ARP-100.

Property Value / Description
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [2]
Molecular Formula C₁₇H₂₀N₂O₅S [1] [2]
Molecular Weight 364.42 g/mol [1] [2]
CAS Number 704888-90-4 [1] [2]
Purity ≥97% to ≥99% [1] [2]
Solubility Soluble to 100 mM in DMSO [2]
Primary Target (IC₅₀) MMP-2: 12 nM [1] [2]
Selectivity Profile MMP-9: 200 nM; MMP-3: 4.5 μM; MMP-1: >50 μM; MMP-7: >50 μM [1] [2]
Key Experimental Protocols

The following protocols are adapted from published research utilizing ARP-100 to study MMP-2 function in lung cancer cell-induced angiogenesis [3].

2.1. In Vitro Invasion Assay using Matrigel

  • Objective: To assess the anti-invasive properties of ARP-100 on cancer cells.
  • Materials: Cell lines (e.g., A549, H1299 lung adenocarcinoma cells), Matrigel-coated transwell inserts, serum-free medium, complete growth medium, ARP-100 (reconstituted in DMSO), DMSO vehicle control, recombinant human MMP-2 (rhMMP-2).
  • Procedure:
    • Pre-treatment: Serum-starve cancer cells for 24 hours. Pre-treat cells with ARP-100 (e.g., 50 nM) or vehicle control for 1-2 hours [1] [3].
    • Preparation of Inserts: Hydrate Matrigel-coated inserts with serum-free medium.
    • Cell Seeding: Harvest pre-treated cells and seed them into the upper chamber of the insert in serum-free medium. Add ARP-100 or control to the upper chamber.
    • Cheminoattractant: Fill the lower chamber with complete growth medium containing 10% FBS as a cheminoattractant. For rescue experiments, add rhMMP-2 (e.g., 50 ng/mL) to the lower chamber [3].
    • Incubation: Incubate the assembly for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
    • Analysis: After incubation, carefully remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface. Count the stained cells under a microscope in multiple pre-determined fields.
  • Expected Outcome: ARP-100 treatment should result in a significant reduction in the number of invasive cells compared to the control. This effect may be reversed by the addition of rhMMP-2 [1] [3].

2.2. Investigating MMP-2 Signaling in VEGF Expression

  • Objective: To elucidate the mechanism by which MMP-2 inhibition downregulates Vascular Endothelial Growth Factor (VEGF) expression.
  • Materials: Cancer cell lines, ARP-100, function-blocking integrin-αVβ3 antibody, RIPA lysis buffer, antibodies for MMP-2, VEGF, PI3K, AKT, phospho-AKT (Ser473), HIF-1α, integrin-αVβ3, and GAPDH.
  • Procedure:
    • Cell Treatment: Treat cancer cells (e.g., A549) with ARP-100 (e.g., 10 µM) or vehicle control for 24-48 hours. Parallel experiments can use a function-blocking integrin-αVβ3 antibody to confirm pathway specificity [3].
    • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Western Blotting:
      • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
      • Probe the membrane with primary antibodies against VEGF, PI3K, total AKT, phospho-AKT (Ser473), and HIF-1α.
      • Use GAPDH as a loading control.
    • Immunoprecipitation (for complex analysis):
      • Incubate whole-cell lysates with an anti-integrin-αVβ3 antibody.
      • Pull down the immune complexes using Protein A/G beads.
      • Analyze the immunoprecipitates by Western blotting with anti-MMP-2 and anti-integrin-αVβ3 antibodies to assess their interaction [3].
  • Expected Outcome: ARP-100 treatment should decrease levels of VEGF, PI3K, phosphorylated AKT, and HIF-1α. It should also reduce the co-immunoprecipitation of MMP-2 with integrin-αVβ3, indicating disruption of this signaling complex [3].
Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism by which ARP-100 inhibits MMP-2 to suppress VEGF-mediated angiogenesis, based on the referenced research [3].

g ARP-100 Inhibits MMP-2 to Suppress VEGF Signaling ARP100 ARP-100 MMP2 Active MMP-2 ARP100->MMP2 Inhibits Integrin Integrin αVβ3 MMP2->Integrin Interacts With PI3K PI3K Integrin->PI3K Activates AKT AKT Phosphorylation PI3K->AKT Activates HIF1a HIF-1α Stabilization AKT->HIF1a Promotes VEGF VEGF Expression HIF1a->VEGF Induces Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Stimulates

  • Diagram Title: ARP-100 Inhibits MMP-2 to Suppress VEGF Signaling

This diagram visualizes the core signaling pathway. Evidence suggests that ARP-100, by inhibiting active MMP-2, disrupts its interaction with integrin αVβ3. This disruption leads to the downregulation of the downstream PI3K/AKT signaling axis, reducing HIF-1α stabilization and subsequent VEGF expression, ultimately inhibiting tumor angiogenesis [3].

References

ARP-100 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solubility data for ARP-100, which is crucial for planning experiments.

Property Specification
Molecular Weight 364.42 g/mol [1] [2] [3]
Appearance Off-white to light yellow powder [1] [4]
Recommended Solvent DMSO [1] [2] [3]
Solubility in DMSO ~100 mg/mL (approx. 274 mM) [1] [2] [3]
Storage (Powder) Desiccate at -20°C [1] [4]

Based on this data, here is a standard protocol for preparing a 100 mM stock solution.

Detailed Protocol: Preparing a 100 mM Stock Solution

  • Calculation and Weighing: Calculate the mass of ARP-100 needed. To prepare 1 mL of a 100 mM solution, you would need 100 μmol. The mass is calculated as: 0.0001 mol × 364.42 g/mol = 0.03644 g (36.44 mg). Accurately weigh this amount.
  • Dissolution: Transfer the weighed powder to a volumetric vial. Add anhydrous DMSO to bring the total volume to 1 mL. Note: DMSO is hygroscopic and can absorb water from the atmosphere, which may affect solubility over time. Use a freshly opened vial if possible [1].
  • Aid Dissolution: If the powder does not dissolve completely, briefly warm the tube to 37°C and use sonication in an ultrasonic bath to aid dissolution [1] [4].
  • Aliquoting and Storage:
    • It is recommended to prepare and use the solution on the same day for the best results [1] [4].
    • If necessary, the stock solution can be aliquoted and stored for longer periods. According to the sources, it can be stored at -20°C for 1 month or at -80°C for 6 months [1] [3]. Always seal the vial properly to prevent moisture absorption.

The following diagram illustrates this workflow and the subsequent steps for preparing a working solution for cell-based assays.

ARP100_Workflow Start Weigh ARP-100 Powder Step1 Add Anhydrous DMSO Volume for 100 mM stock Start->Step1 Step2 Warm to 37°C & Sonicate if needed Step1->Step2 Step3 Aliquot & Store -20°C (1 month) -80°C (6 months) Step2->Step3 Step4 Thaw Aliquot Prepare Working Solution Step3->Step4 Step5 For Cell Assays: Dilute in Buffer/Media Final DMSO < 0.1% Step4->Step5 End Use Immediately in Experiment Step5->End

Experimental Use and In Vivo Formulation

For cell-based assays, further dilution is required. The stock solution must be diluted into the appropriate buffer or cell culture medium. A common practice is to keep the final concentration of DMSO below 0.1% to minimize cytotoxicity [1].

For animal studies, one source suggests a specific formulation. The workflow below outlines the preparation steps for this in vivo dosing solution.

InVivo_Formulation Stock ARP-100 in DMSO (Stock Solution) StepA Add to PEG300 Mix well Stock->StepA StepB Add Tween 80 Mix well StepA->StepB StepC Add Saline (0.9% NaCl) Final Concentration: e.g., 3.3 mg/mL StepB->StepC Final In Vivo Dosing Solution Suspended liquid for IP/PO administration StepC->Final

Protocol Notes: The solvents should be added sequentially, ensuring the solution is as clear as possible before adding the next component. The final mixture may be a suspension. Sonication and heating can be used to aid dissolution if necessary [1] [3].

Potential Issues and Troubleshooting

Based on the physicochemical information, here are some common issues and how to address them.

  • Problem: Precipitation upon dilution.

    • Potential Cause: The compound may precipitate when the stock solution in DMSO is added to an aqueous buffer due to a change in solvent polarity.
    • Troubleshooting Steps:
      • Ensure you are adding the DMSO stock to the buffer with continuous vortexing or rapid pipetting to facilitate mixing.
      • Prepare a less concentrated stock solution (e.g., 10 mM) to reduce the shock of dilution.
      • The formed suspension might still be suitable for certain in vivo administration routes, as indicated above [1] [3].
  • Problem: Inconsistent biological activity.

    • Potential Cause: Degradation of the compound due to improper storage or use of an old, stored stock solution.
    • Troubleshooting Steps:
      • Always use a freshly prepared stock solution for critical experiments to rule out degradation.
      • If using a stored aliquot, avoid repeated freeze-thaw cycles. Re-aliquot into single-use volumes.
      • Visually inspect the solution. Any change in color or clarity may indicate instability.
  • Problem: Powder does not dissolve.

    • Potential Cause: The powder may have absorbed moisture from the air during weighing or storage.
    • Troubleshooting Steps:
      • Centrifuge the vial before opening to ensure all powder is at the bottom.
      • Use fresh, anhydrous DMSO from a newly opened bottle.
      • Follow the recommended steps of warming and sonication [1] [4].

References

ARP 100 Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)
  • What is the recommended long-term storage condition for ARP 100? The manufacturer recommends storing this compound as a powder at -20°C, where it is stable for 3 years from the date of receipt [1].

  • How should I prepare and store stock solutions of this compound? Prepare stock solutions according to your experimental needs. The provided solubility data can guide your choice of solvent. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at recommended temperatures. The stability of these solutions should be validated experimentally.

  • What is the mechanism of action of this compound? this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). It interacts with the S1' pocket of the enzyme, exhibiting anti-invasive properties in cellular models [1].

  • How can I verify the stability of my this compound stock solution? If you suspect degradation, compare the activity of a freshly prepared solution with your stored aliquot in a functional assay (e.g., an invasion assay). A significant drop in efficacy suggests potential compound degradation.

Troubleshooting Guides

Problem: Loss of inhibitory activity in experiments.

Potential Cause Recommended Action
Degraded stock solution Prepare a fresh stock solution from powder stored at -20°C. Avoid repeated freeze-thaw cycles by using small aliquots.
Incorrect concentration Verify the concentration of your stock solution using an appropriate method (e.g., UV-Vis spectroscopy) and ensure accurate dilutions.
Insufficient incubation Confirm that the incubation time and concentration with the target are adequate for effective inhibition.
Solvent incompatibility Ensure the solvent used for your stock solution (e.g., DMSO) is compatible with your biological assay system.

Problem: Poor solubility in aqueous buffers.

Potential Cause Recommended Action
Solvent choice This compound is highly soluble in DMSO (200.31 mM) and Ethanol, but insoluble in water [1]. Always use a carrier solvent for initial dissolution before dilution in aqueous buffers.
Final solvent concentration Ensure the final concentration of the carrier solvent (e.g., DMSO) in your assay is tolerated by your cells or biochemical system.
Experimental Data Summary

The table below consolidates key quantitative information for this compound from the manufacturer [1].

Parameter Value / Description
Molecular Weight 364.42 g/mol
CAS Number 704888-90-4
Primary Target (IC₅₀) MMP-2 (12 nM)
Selectivity (IC₅₀) MMP-9 (200 nM), MMP-3 (4500 nM), MMP-1 & MMP-7 (>50,000 nM)
Storage (Powder) -20°C; 3 years stable
Solubility (DMSO) 73 mg/mL (200.31 mM)
Detailed Experimental Protocols

1. In Vitro Invasion Assay (Referenced from Selleckchem) [1] This protocol outlines the method used to demonstrate the anti-invasive properties of this compound.

  • Cell Line: HT1080 sarcoma cells.
  • Procedure:
    • Plate HT1080 sarcoma cells on Matrigel in complete medium.
    • After 24 hours, incubate the cells with this compound at a concentration of 50 nM.
    • Continue the incubation for 1 hour.
    • Observe and quantify the total number of invasive elongations. A significant reduction indicates successful MMP-2 inhibition and anti-invasive activity.

2. Recommended Protocol for Preparing a 10 mM Stock Solution

  • Calculation: To prepare 1 mL of a 10 mM solution, weigh (10 µmol) * (0.36442 mg/µmol) = 3.644 mg of this compound powder.
  • Dissolution: Add 3.644 mg of this compound powder directly into 1 mL of pure, anhydrous DMSO.
  • Mixing: Vortex or sonicate the mixture briefly to ensure complete dissolution.
  • Storage: Immediately aliquot the solution into small, single-use vials and store at -20°C or -80°C. Record the date of preparation.
Experimental Workflow and Mechanism Visualization

The diagram below illustrates the experimental workflow for using this compound in an invasion assay and its proposed mechanism of action.

G Blue Weigh this compound Powder Green Prepare Stock Solution in DMSO Blue->Green Yellow Dilute in Cell Culture Medium Green->Yellow Red Apply to Cells (e.g., HT1080) Yellow->Red LightGrey Incubate & Measure Invasion (Matrigel) Red->LightGrey DarkGrey Analyze Data (Reduced Elongations) LightGrey->DarkGrey

Key Information Gaps and Further Research

  • No Specific Stability Data for Solutions: The manufacturer provides storage guidelines for the powder form but does not specify the stability of dissolved stock solutions. This is a critical piece of information you will need to establish experimentally in your own lab.
  • Lack of Independent Validation: The information currently available is primarily from the manufacturer's product sheet. Peer-reviewed studies focusing specifically on the compound's stability under various conditions would provide greater confidence.

References

ARP 100 Stock Solution Guide & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Preparing a stable and concentrated stock solution of ARP 100 is crucial for the success of your experiments. The table below summarizes the key physicochemical data and a standard protocol for a 100 mg/mL stock solution.

Parameter Specification
Molecular Weight 364.42 g/mol [1] [2] [3]
Solubility in DMSO ~100 mg/mL (~274 mM) [1] [4] [5]
Recommended Stock Concentration 100 mg/mL (274.41 mM) [1] [4]
Appearance Off-white to light yellow solid [1] [4] [3]

Protocol: Preparing 1 mL of 100 mg/mL Stock Solution in DMSO

  • Weigh 100 mg of this compound solid.
  • Add 1 mL of fresh, high-quality, anhydrous DMSO.
  • Dissolve by vortexing. If needed, briefly warm the tube in a warm water bath (around 37°C) or use ultrasonication to aid dissolution [1] [3].
  • Aliquot the clear solution into small, single-use vials to minimize freeze-thaw cycles.
  • Store aliquots at -20°C for short-term use (1 month) or at -80°C for longer-term storage (6 months) [1] [4].

Troubleshooting Common Stock Solution Problems

Here are solutions to frequent issues researchers encounter when working with this compound stock solutions.

Problem Possible Cause & Solution

| Solution won't clear / precipitate forms | Cause: DMSO is hygroscopic. Absorbed moisture reduces solubility. Solution: Use newly opened, anhydrous DMSO. Ensure the vial is tightly sealed after use. Gentle warming and sonication can help re-dissolve the compound [1] [5]. | | Loss of activity in cell-based assays | Cause: Repeated freeze-thaw cycles of the stock solution can degrade this compound. Solution: Store single-use aliquots at -80°C. Avoid thawing and refreezing the main stock [1] [4]. | | Unexpected cytotoxicity | Cause: The final concentration of DMSO in the cell culture medium is too high. Solution: Ensure the final DMSO concentration does not exceed 0.1-0.5% (v/v) in your cell culture experiments. Use the stock solution sparingly [6]. |

In Vitro Experimental Protocols

To help you design your experiments, here is a summary of key experimental data and a cited protocol from the literature.

Biological Activity & Selectivity Profile (IC₅₀ Values)

Target IC₅₀ Selectivity (vs. MMP-2)
MMP-2 12 nM [1] [2] [5] -
MMP-9 0.2 μM (200 nM) [1] [2] [5] ~17-fold
MMP-3 4.5 μM [1] [2] [5] ~375-fold
MMP-1 >50 μM [1] [2] [5] >4000-fold
MMP-7 >50 μM [1] [2] [5] >4000-fold

Cited Protocol: Anti-Invasion Assay in HT1080 Cells This protocol is adapted from a study that investigated the anti-invasive properties of this compound [1] [5].

  • Cell Line: HT1080 human fibrosarcoma cells.
  • Procedure:
    • Plate HT1080 cells on Matrigel in complete medium.
    • After 24 hours, treat the cells with This compound at a final concentration of 50 nM, diluted from the DMSO stock solution.
    • Incubate for 1 hour (or as required by your specific assay timeline).
    • Observe and quantify the total number of invasive elongations. A significant reduction indicates successful MMP-2 inhibition [1] [5].

Workflow for Stock Solution Preparation and Use

The following diagram outlines the logical steps and key decision points for preparing and using your this compound stock solution, helping to prevent common errors.

ARP100_Workflow Start Weigh this compound Powder S1 Add Fresh Anhydrous DMSO Start->S1 S2 Vortex Mix S1->S2 D1 Solution Clear? S2->D1 S3 Aliquot into Single-Use Vials D1->S3 Yes T1 Apply gentle heat or brief sonication D1->T1 No T2 Discard and prepare a fresh solution D1->T2 Persistent Precipitate S4 Store at -80°C S3->S4 S5 Use in Experiment S4->S5 T1->D1

FAQ for this compound Experimental Use

Q1: What is a suitable working concentration for this compound in cell migration assays? Based on published research, concentrations in the range of 5-20 µM are effective for inhibiting cell migration in 2D cultures of invasive cancer cells like MDA-MB-231. Higher concentrations (e.g., 40 µM) may be required in 3D spheroid models [6].

Q2: How do I prepare an in vivo dosing formulation from the DMSO stock? A common formulation is a clear solution prepared by sequentially adding components. For example, to make 1 mL:

  • Add 100 µL of 25 mg/mL DMSO stock to 400 µL PEG300 and mix.
  • Add 50 µL Tween-80 and mix.
  • Add 450 µL saline to a final volume of 1 mL [1] [4]. Always validate the formulation for your specific in vivo model.

Q3: Does this compound exhibit cytotoxicity? Cytotoxicity is concentration-dependent. In 2D cultures of MDA-MB-231 cells, viability remained above 74% at concentrations up to 75 µM in serum-free conditions but decreased at higher doses. Cytotoxicity is generally less pronounced in 3D culture models [6].

References

ARP-100 Solution Preparation & Stability Guide

Author: Smolecule Technical Support Team. Date: February 2026

Here is a summary of the key quantitative data for handling ARP-100 in solution, crucial for planning your experiments.

Parameter Specification Experimental Significance
Molecular Weight 364.42 g/mol [1] [2] Essential for molarity calculations during solution preparation.
Solubility in DMSO 100 mg/mL (274.41 mM) [1] A highly concentrated stock solution can be prepared in DMSO.
Recommended Stock Concentration 10-25 mg/mL [1] [2] Standard working concentration; requires sonication for full dissolution [2].
IC₅₀ (MMP-2) 12 nM [1] [2] Confirms high potency; dilute stock solution to nanomolar range for cellular assays.
IC₅₀ (MMP-9) 0.2 μM [1] [2] Indicates selectivity; use appropriate controls to distinguish MMP-2 effects.

Frequently Asked Questions (FAQs)

  • What is the best solvent for preparing an ARP-100 stock solution? High-quality, sterile, and freshly opened DMSO is the recommended solvent. It can dissolve ARP-100 to concentrations of at least 100 mg/mL (274.41 mM) [1]. Using "Hygroscopic DMSO" that has absorbed water can significantly impact solubility and compound stability [1].

  • How should I store ARP-100 stock solutions, and what is their shelf life? For long-term stability, follow these storage conditions [1]:

    • As a powder: Store at -20°C for up to 3 years.
    • In solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for 1 month. Always aliquot stock solutions to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.
  • My ARP-100 solution has formed crystals/precipitate. What should I do? Precipitation often occurs when a solution is stored cold or is not properly mixed. Before use, warm the solution to room temperature and vortex it thoroughly. If precipitate remains, brief sonication in a water bath sonicator is highly effective for re-dissolving the compound [2].

  • What formulation can I use for in vivo studies involving ARP-100? For animal studies, you can use a standard in vivo formulation. One proven protocol is: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. It is critical to add the solvents sequentially and clarify the solution as much as possible before administration. Sonication is recommended to ensure the compound is fully dissolved [2].

Experimental Protocols

Protocol 1: Preparing a Standard 10 mM DMSO Stock Solution This protocol is adapted from supplier recommendations [1] [2].

  • Calculate Mass: Weigh out the desired amount of ARP-100 powder. For example, to make 1 mL of a 10 mM solution, you need 3.64 mg (Molecular Weight: 364.42 g/mol).
  • Dissolve: Transfer the powder into a vial and add the appropriate volume of pure, anhydrous DMSO.
  • Sonicate: Cap the vial and sonicate for several minutes to ensure complete dissolution. Vortexing alone may not be sufficient.
  • Aliquot and Store: Immediately aliquot the solution into smaller volumes and store at -80°C or -20°C as indicated above.

Protocol 2: In Vitro Administration for Cell-Based Assays This method describes how to treat cells while keeping the DMSO concentration low.

  • Thaw: Thaw a stock solution aliquot at room temperature. Vortex briefly.
  • Dilute: Perform serial dilutions of the stock solution into your cell culture medium to achieve the desired working concentration (e.g., in the nanomolar range). Ensure the final concentration of DMSO in the cell medium is ≤0.1% to minimize solvent toxicity.
  • Apply: Add the diluted treatment solution to your cells.

Troubleshooting Workflow

The following diagram outlines a logical process for diagnosing and resolving common precipitation issues with ARP-100 solutions.

ARP100_Troubleshooting Start Observed Precipitation Step1 Warm to room temperature and vortex vigorously Start->Step1 Step2 Precipitate remains? Step1->Step2 Step3 Sonicate in a water bath sonicator for 5-10 minutes Step2->Step3 Yes Step6 Solution is clear and ready for use Step2->Step6 No Step4 Precipitate remains? Step3->Step4 Step5 Check solvent quality. Use fresh, anhydrous DMSO. Step4->Step5 Yes Step4->Step6 No

I hope this structured technical support center provides a solid foundation for your work with ARP-100.

References

optimizing ARP 100 concentration for invasion assay

Author: Smolecule Technical Support Team. Date: February 2026

ARP 100: Basic Chemical & Biological Profile

The table below summarizes the core characteristics of this compound as a selective MMP-2 inhibitor.

Property Description
Primary Target & Action Selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) [1] [2] [3]
IC50 (MMP-2) 12 nM [1] [2] [3]
Selectivity Profile MMP-9 (0.2 µM), MMP-3 (4.5 µM), MMP-1 & MMP-7 (>50 µM) [2] [3]
Reported Anti-Invasive Effect Shows anti-invasive properties in HT1080 fibrosarcoma and other cell lines [1] [2]
Molecular Weight 364.42 g/mol [1] [2] [3]
CAS Number 704888-90-4 [1] [2] [3]

Key Experimental Considerations

  • Solubility and Storage: this compound is soluble in DMSO at least to 100 mg/mL (274.41 mM). For stock solutions, it is recommended to store the compound at -20°C for short-term use (about one month) or -80°C for longer-term storage (up to six months), and avoid repeated freeze-thaw cycles [3].
  • Lack of Standard Functional Concentration: The search results do not provide a universally recommended concentration for invasion assays. The biochemical IC50 (12 nM) is a starting point, but effective concentration in a complex 3D cell culture environment can be much higher. One study used 50 nM to show a "significant reduction" in invasive structures, which provides a good reference [1].

A Workflow for Optimizing this compound Concentration

Since a standard concentration is not available, you will need to perform an optimization experiment. The following diagram outlines a logical, step-wise strategy to determine the best concentration for your specific assay conditions.

Start Start Optimization Prep Prepare Stock Solution (Example: 10 mM in DMSO) Start->Prep Range Define Test Concentration Range (Example: 1 nM - 10 µM) Prep->Range Test Perform Invasion Assay with Concentration Series Range->Test Analyze Analyze Dose-Response (Max Inhibition vs. Cytotoxicity) Test->Analyze Decide Select Optimal Concentration for Future Experiments Analyze->Decide

Guide to the Core Invasion Assay Protocol

The optimization workflow requires a robust and consistent invasion assay. The protocol below, based on the standard Matrigel-coated transwell (Boyden chamber) method, provides a foundation for your tests [4].

  • Step 1: Coating the Insert

    • Thaw Matrigel on ice overnight.
    • Dilute Matrigel in cold serum-free medium to the desired concentration (vendor recommendations vary).
    • Add 100 µL of the diluted Matrigel to the top of the transwell insert membrane.
    • Incubate the plate at 37°C for at least 2 hours to allow the Matrigel to gel.
  • Step 2: Cell Preparation and Seeding

    • Harvest and count your cells (e.g., MDA-MB-453, MCF7).
    • Resuspend cells in serum-free medium at 1x10⁵ cells/mL.
    • After hydrating the Matrigel with warm serum-free medium, add 100 µL of cell suspension (containing 1x10⁵ cells) to the top of the Matrigel-coated insert.
    • Add 500 µL of complete medium with serum (a chemoattractant) to the lower chamber.
  • Step 3: Treatment and Incubation

    • Add your pre-defined range of this compound concentrations (from the optimization workflow) to both the upper (cell suspension) and lower chambers. Include a vehicle control (e.g., 0.1% DMSO).
    • Incubate the assay for 12-48 hours at 37°C in a 5% CO₂ incubator. The duration depends on the invasiveness of your cell line.
  • Step 4: Staining, Counting, and Analysis

    • After incubation, use a cotton swab to gently remove non-invaded cells from the top of the Matrigel layer.
    • Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.
    • Stain the cells with 0.1% crystal violet for 20-30 minutes.
    • Wash gently with water and let the membrane air dry.
    • Count the number of invaded cells in five random microscopic fields per insert. Perform all assays in triplicate for statistical power [4].

Frequently Asked Questions

  • Q: Why might a high concentration of this compound be needed in my invasion assay even though the IC50 is 12 nM?

    • A: The IC50 of 12 nM is measured in a purified enzymatic system. In a 3D cell-based assay, factors like cell permeability, compound stability, and the complex cellular microenvironment can reduce effective concentration. Furthermore, invasion is a multi-step process; inhibiting MMP-2 alone may not be sufficient to completely block invasion if other proteases are involved.
  • Q: How can I control for cytotoxicity when optimizing the concentration?

    • A: It is critical to run a parallel cell viability assay (e.g., MTT, MTS, or Live/Dead assay) under the same conditions and duration as your invasion assay. The optimal concentration for invasion inhibition should have minimal effect on cell viability.
  • Q: Are there alternative invasion assays I can use?

    • A: Yes. The Spherical Invasion Assay (SIA) is a more physiologically relevant 3D model. In this assay, cells are embedded in a primary Matrigel layer, and their invasion into a secondary, cell-free Matrigel layer is measured. This assay is particularly good for testing the effects of drugs like this compound and can be used to validate findings from the Boyden chamber assay [5].

References

ARP 100 handling instructions

Author: Smolecule Technical Support Team. Date: February 2026

ARP 100 Compound Overview

This compound is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2). The table below summarizes its key characteristics:

Property Description
Chemical Name 2-[((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino]-N-hydroxyacetamide [1]
CAS Number 704888-90-4 [2] [1] [3]
Molecular Formula C₁₇H₂₀N₂O₅S [2] [1] [3]
Molecular Weight 364.42 g/mol [2] [1] [3]
Biological Activity Selective MMP-2 inhibitor (IC₅₀ = 12 nM); exhibits anti-invasive properties in cell models [2] [1].

Biochemical Activity Profile

This compound shows a strong selectivity profile for MMP-2 over other related enzymes. The following table details its inhibitory activity (IC₅₀) against various MMPs:

Matrix Metalloproteinase (MMP) IC₅₀ Value
MMP-2 12 nM [2] [1] [3]
MMP-9 0.2 µM (200 nM) [2] [1] [3]
MMP-3 4.5 µM [2] [1] [3]
MMP-1 >50 µM [2] [1]
MMP-7 >50 µM [2] [1]

Handling & Storage Instructions

Proper handling and storage are critical for maintaining the stability and activity of this compound.

Aspect Instructions
Physical Form Off-white to light yellow solid [2].
Purity ≥98% - ≥99% [1] [3].
Solubility Soluble to 100 mM in DMSO [2] [1]. Note: Hygroscopic DMSO can impact solubility; use newly opened containers [2].
Storage (Powder) -20°C [2]. Desiccate at +4°C is also mentioned [1].
Storage (Solution) -80°C for 6 months or -20°C for 1 month [2].
Reconstitution The product is sometimes offered as a "Solid + Solvent" kit, ready for reconstitution [2].

Experimental Protocols

Stock Solution Preparation

Here is a visual workflow for preparing stock solutions of this compound:

G Start Weigh ARP-100 powder Step1 Add calculated volume of DMSO solvent Start->Step1 Step2 Briefly mix by vortexing and/or gentle sonication Step1->Step2 Step3 Aliquot stock solution for single-use Step2->Step3 Step4 Store at recommended conditions (-80°C/-20°C) Step3->Step4

To prepare a 10 mM stock solution in DMSO:

  • Calculate the mass of this compound needed. For example, to make 1 mL of solution: (0.010 mol/L) * (0.001 L) * (364.42 g/mol) = 3.644 mg.
  • Weigh the calculated amount of this compound powder.
  • Transfer the powder to a volumetric tube and add DMSO to a final volume of 1 mL.
  • Vortex and/or briefly sonicate the mixture to ensure complete dissolution.
  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
In Vitro Cell Invasion Assay

This compound can be used to study the role of MMP-2 in cancer cell invasion. The diagram below outlines a typical experimental workflow using a Matrigel model:

G Plate Plate cells on Matrigel-coated insert Treat Treat with this compound (e.g., 50 nM in medium) Plate->Treat Incubate Incubate (Allow invasion) Treat->Incubate Fix Fix and stain cells on lower membrane Incubate->Fix Count Count invaded cells under microscope Fix->Count

A cited methodology involves treating cells (such as HT1080 fibrosarcoma cells) with 50 nM this compound during an in vitro invasion assay on Matrigel. This treatment has been shown to cause a significant reduction in the total number of invasive elongations, demonstrating its anti-invasive property [2].

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of this compound? As a solid powder stored desiccated at -20°C, it is typically stable for at least 3 years. Stock solutions in DMSO are stable for 6 months at -80°C or 1 month at -20°C [2].

Q2: Can this compound be used in in vivo studies? The provided sources offer in vivo dissolution calculators and suggest protocols for preparing working solutions for animal experiments using co-solvents like PEG300, Tween-80, and saline [2]. However, all suppliers state that this compound is "For research use only" [2] [1] [3].

Q3: What safety precautions should be taken? While specific Safety Data Sheets (SDS) are not included in the search results, they should be consulted for detailed hazard information. All cited suppliers classify this compound as "For research use only. We do not sell to patients." [2] [1] [3].

Q4: Why is my this compound not dissolving properly? Ensure you are using high-quality, freshly opened, and anhydrous DMSO, as hygroscopic DMSO significantly impacts solubility [2]. Gentle warming and sonication can aid dissolution.

References

ARP 100 reconstitution problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about handling ARP-100:

  • What is the solubility of ARP-100? ARP-100 is soluble in DMSO at 100 mg/mL (274.41 mM) [1]. This high concentration in DMSO is your primary stock solution for further dilution in aqueous buffers for experiments.

  • Why is my ARP-100 solution cloudy or do I see particles after adding to an aqueous buffer? This indicates the compound has precipitated. ARP-100 has limited solubility in water-based solutions. To create a clear working solution, you must use co-solvents. A recommended recipe is to prepare a stock solution in DMSO and then dilute it in a buffer containing 40% PEG300, 5% Tween-80, and 45% Saline [1].

  • How should I store ARP-100? For long-term storage, keep the powder at -20°C, where it is stable for up to three years [1]. Once dissolved in DMSO, aliquot the solution and store it at -80°C (stable for 6 months) or -20°C (stable for 1 month) to prevent degradation from repeated freeze-thaw cycles [1].

  • What is a typical working concentration for cell culture experiments? In a recent study on human fetal scleral fibroblasts, ARP-100 was used at a concentration of 13.86 nM to inhibit MMP-2 [2]. Always perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

Reconstitution Protocols and Troubleshooting

Here are detailed methods for preparing ARP-100 solutions for in vitro use.

Solvent System Final Concentration Solution State Primary Use
100% DMSO [1] 100 mg/mL (274.41 mM) Clear solution Primary stock solution
Protocol 1 [1] ≥ 2.5 mg/mL (6.86 mM) Clear solution In vitro and in vivo
Protocol 2 [1] 2.5 mg/mL (6.86 mM) Suspended solution Oral and intraperitoneal injection

Step-by-Step Guide for a Clear Working Solution (Protocol 1)

This method is highly recommended for creating a stable, clear solution for most in vitro assays [1].

  • Prepare DMSO Stock: Dissolve ARP-100 powder in pure DMSO to make a 25.0 mg/mL stock solution.
  • Dilute: To 100 µL of the DMSO stock, add 400 µL of PEG300. Mix thoroughly until the solution is uniform.
  • Add Surfactant: Add 50 µL of Tween-80 to the mixture and vortex to ensure it is evenly combined.
  • Final Dilution: Add 450 µL of Saline (0.9% sodium chloride in water) to bring the total volume to 1 mL. Mix well. The final solution should be clear.

Troubleshooting Common Problems

  • Problem: Precipitation in Aqueous Buffer
    • Solution: Avoid adding the DMSO stock directly into plain culture medium. Always pre-mix it with the co-solvents (PEG300 and Tween-80) as described in Protocol 1 before adding it to your cells [1].
  • Problem: Low Inhibitory Effect
    • Solution: Verify the activity of your stock solution. ARP-100 is a potent inhibitor with an IC50 of 12 nM for MMP-2, but its activity against MMP-9 is weaker (IC50 of 0.2 µM) [1]. Ensure your target is primarily MMP-2. Using fresh aliquots and checking for degradation is also recommended.

Experimental Context: How ARP-100 Is Used in Research

Understanding the biological role of ARP-100's target can help in designing your experiments.

  • Biological Role of MMP-2: Matrix Metalloproteinase-2 (MMP-2) is an enzyme that degrades components of the extracellular matrix, such as type I collagen [2]. This activity is crucial in disease processes like cancer metastasis [3] and myopia (nearsightedness) [2].
  • Experimental Workflow: A typical experiment involves treating cells (e.g., human breast cancer cells or scleral fibroblasts) with ARP-100 to inhibit MMP-2 activity. Researchers then analyze changes in cell invasion, collagen degradation, or related signaling pathways to understand MMP-2's function [2] [3].

The diagram below illustrates the signaling pathway regulated by MMP-2 and how ARP-100 acts upon it.

G MMP-2 Signaling Pathway and ARP-100 Inhibition TF-FVIIa/Trypsin TF-FVIIa/Trypsin PAR2 PAR2 TF-FVIIa/Trypsin->PAR2 Activates PI3K/AKT PI3K/AKT PAR2->PI3K/AKT Activates NF-κB NF-κB PI3K/AKT->NF-κB Activates (IκBα degradation) MMP-2 Gene MMP-2 Gene NF-κB->MMP-2 Gene Upregulates Transcription Pro-MMP-2 Pro-MMP-2 MMP-2 Gene->Pro-MMP-2 Expresses Active MMP-2 Active MMP-2 Pro-MMP-2->Active MMP-2 Activated by MT1-MMP ARP100 ARP100 Active MMP-2->ARP100 Inhibited by ECM Degradation ECM Degradation Active MMP-2->ECM Degradation Causes p38 MAPK p38 MAPK Active MMP-2->p38 MAPK Activates (Autocrine Signaling) Cell Invasion Cell Invasion ECM Degradation->Cell Invasion MK2 MK2 p38 MAPK->MK2 Cell Migration Cell Migration HSP27 HSP27 MK2->HSP27 Actin Polymerization Actin Polymerization HSP27->Actin Polymerization Actin Polymerization->Cell Migration

References

ARP 100 biological activity loss

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the known biological activity and molecular profile of ARP 100? this compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The quantitative data on its activity and selectivity is summarized in the table below.

Table 1: Inhibitory Profile of this compound (IC₅₀ Values) [1] [2]

Target IC₅₀ Value Selectivity (vs. MMP-2)
MMP-2 12 nM ---
MMP-9 200 nM ~17 times less selective
MMP-3 4.5 μM ~375 times less selective
MMP-1 >50 μM >4166 times less selective
MMP-7 >50 μM >4166 times less selective
  • Description: this compound is a small molecule compound that interacts with the S1' pocket of MMP-2.
  • Documented Bioactivity: In an in vitro invasion assay using HT1080 fibrosarcoma cells (which overexpress MMP-2 and MMP-9), this compound at a concentration of 50 nM showed a significant reduction in the total number of invasive elongations, demonstrating its anti-invasive properties [1].

2. What are the common causes of biological activity loss and how can I troubleshoot them? Loss of activity typically stems from improper handling, storage, or solution preparation. The troubleshooting flowchart below outlines common issues and solutions.

arp100_troubleshooting start Reported: Loss of Biological Activity storage Check Storage Conditions start->storage sol_prep Verify Solution Preparation storage->sol_prep storage_info Solid form must be stored at -20°C in a desiccator. storage->storage_info assay Review Assay Conditions sol_prep->assay sol_prep_info Solution should be prepared fresh in DMSO and used promptly. sol_prep->sol_prep_info result Activity Restored? assay->result assay_info Confirm target specificity (MMP-2), check cell line model (e.g., HT1080). assay->assay_info result:s->storage:n No end Issue Resolved result->end Yes

3. What is the recommended protocol for preparing and storing this compound stock solutions? Adherence to this protocol is critical for maintaining compound integrity [1] [2].

Table 2: this compound Solution Preparation Guide [1] [2]

Parameter Specification
Storage of Solid Desiccate at -20°C
Solvent Anhydrous DMSO
Suggested Stock Concentration 100 mM
Solubilization Warm tube at 37°C and shake in an ultrasonic bath.
Storage of Solution Aliquot and store below -20°C.
Stability in Solution Prepare and use on the same day for best results. If necessary, frozen stock solutions can be stored for several months in sealed vials.

Key Steps:

  • Equilibration: Before opening the vial, allow it to reach room temperature for at least an hour to prevent condensation and moisture absorption [1].
  • Inspection: Gently shake the vial to ensure the powder is at the bottom [1].
  • Preparation: Calculate the required amount and dissolve the powder in DMSO to the desired stock concentration (e.g., 100 mM). Use gentle warming (37°C) and sonication to aid dissolution if needed [1].
  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Thawing: When ready for use, thaw an aliquot at room temperature. Do not re-freeze unused solution.

4. How do I design an experiment to verify the anti-invasive activity of this compound? You can validate this compound's performance using a well-established in vitro model of invasion.

Validated Experimental Workflow [1]:

experimental_workflow a 1. Cell Culture Use HT1080 fibrosarcoma cells b 2. Pre-treatment Treat cells with this compound (e.g., 50 nM) a->b c 3. Invasion Assay Seed cells in a Matrigel-coated Transwell chamber b->c d 4. Incubation & Analysis Incubate (e.g., 24-48 hrs) Fix, stain, and count invasive cells c->d

Key Experimental Parameters:

  • Cell Line: HT1080 human fibrosarcoma cells are a standard model as they endogenously overexpress MMP-2 and MMP-9 [1].
  • Treatment Concentration: A concentration of 50 nM has been shown to be effective in significantly reducing invasion [1].
  • Assay System: The experiment is performed using a Matrigel-coated Transwell or Boyden chamber to mimic the extracellular matrix barrier [1].
  • Readout: The anti-invasive effect is quantified by counting the number of cells that successfully invade through the Matrigel layer over a set period.

References

ARP-100 Overview and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The table below summarizes its published inhibitory activity (IC₅₀) against various MMPs to help you understand its selectivity profile [1] [2] [3].

Enzyme Target IC₅₀ Value Selectivity vs. MMP-2
MMP-2 12 nM ---
MMP-9 200 nM >16-fold less selective
MMP-3 4.5 μM >375-fold less selective
MMP-1 >50 μM >4,000-fold less selective
MMP-7 >50 μM >4,000-fold less selective

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with ARP-100.

Q1: My ARP-100 solution precipitates, or I observe inconsistent results in cellular assays. What should I do?

  • Cause: Improper stock solution preparation and storage are the most common causes. DMSO is hygroscopic and can absorb water from the atmosphere, leading to compound degradation and precipitation over time [2].
  • Solutions:
    • Use Fresh, Dry DMSO: Always use a freshly opened, anhydrous DMSO vial to prepare stock solutions.
    • Confirm Solubility: The typical solubility in DMSO is 100 mg/mL (274.41 mM) [2]. If you encounter precipitation, briefly warm the vial in a 37°C water bath and vortex it to re-dissolve the compound.
    • Prepare Fresh Working Solutions: For in vitro assays, make fresh dilutions from the stock solution for each experiment. Avoid subjecting the stock solution to multiple freeze-thaw cycles.
    • Validate with a Positive Control: Use a well-established experimental model to verify biological activity. For example, in an invasion assay using HT1080 fibrosarcoma cells, a significant reduction in invasive elongations should be observed at 50 nM concentration [1].

Q2: What is the recommended protocol for conducting an in vitro invasion assay with ARP-100?

  • Cell Line: HT1080 sarcoma cells [1].
  • Procedure:
    • Plate HT1080 cells on Matrigel in complete medium.
    • After 24 hours, incubate the cells with 50 nM ARP-100 [1].
    • Observe and quantify the total number of invasive elongations. A significant reduction compared to the control is the expected outcome [1].

Q3: How do I prepare a stable in vivo formulation for animal studies?

  • Cause: Administering compounds in vivo requires formulations that are safe for animals and maintain the compound's stability.
  • Solutions: Several validated formulations can be used [2]:
    • For Intravenous (IV) or Intraperitoneal (IP) Injection: Use a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. This typically yields a clear solution at 3.65 mg/mL [2].
    • For Oral Administration (PO): A suspension can be made using 0.5% carboxymethyl cellulose (CMC-Na) at ≥5 mg/mL [1]. Alternatively, a clear solution can be made with 5% DMSO and 95% Corn oil at 0.52 mg/mL [2].

Mechanism of Action

The following diagram illustrates how ARP-100 exerts its anti-invasive effects by selectively inhibiting MMP-2.

G ARP100 ARP-100 MMP2 MMP-2 Enzyme ARP100->MMP2 Binds to S1Pocket S1' Pocket MMP2->S1Pocket Contains Inhibition Enzymatic Inhibition MMP2->Inhibition Result Invasion Reduced Cellular Invasion Inhibition->Invasion Leads to

As the diagram shows:

  • ARP-100 selectively binds to the S1' pocket of the MMP-2 enzyme [2].
  • This binding leads to potent enzymatic inhibition (IC₅₀ of 12 nM) [1] [2].
  • The inhibition of MMP-2 results in a reduction of cellular invasion, which can be quantified in assays using cell lines like HT1080 [1].

References

ARP-100: Chemical Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information available for ARP-100.

Property Specification
CAS Number 704888-90-4 [1]
Molecular Weight 364.42 g/mol [1]
Recommended Solvent DMSO [1]

| Stock Solution Stability | • -80°C: 6 months • -20°C: 1 month [1] | | Working Solution Consideration | Prepare freshly and use on the same day; hygroscopic DMSO can impact solubility [1] |

Suggested Experimental Protocols for Stability Assessment

Since explicit stability data in culture media is lacking, you may need to establish in-house protocols. Here is a proposed workflow and methodology.

Start Start: Prepare ARP-100 Stock Step1 1. Create Spiked Medium Spike culture medium with working stock solution Start->Step1 Step2 2. Aliquot and Incubate Divide into aliquots and incubate under conditions (Temp, Time, Light) Step1->Step2 Step3 3. Sample and Analyze Withdraw aliquots at time points (e.g., 0, 24, 48h) Step2->Step3 Step4 4. Assess Compound Integrity HPLC analysis to measure concentration and degradation products Step3->Step4 Step5 5. Assess Functional Stability Apply sampled spiked medium to cell-based assay (e.g., MMP-2 inhibition) Step4->Step5 End Define Stability Profile Step5->End

Workflow Explanation: This diagram outlines a systematic approach to determine the stability of ARP-100 in your specific cell culture system. The process involves creating a spiked medium, incubating it under controlled conditions, and then analyzing both the chemical integrity and biological activity of the compound over time [1].

Methodology for Chemical Stability in Media
  • Preparation of Spiked Medium: Spike the cell culture medium (e.g., DMEM, RPMI-1640) with ARP-100 from a freshly prepared stock solution in DMSO. The final concentration of DMSO should be kept constant and below 0.1-0.5% to avoid cytotoxicity [2] [1].
  • Incubation and Sampling: Aliquot the spiked medium into sterile tubes and incubate them under standard cell culture conditions (e.g., 37°C, 5% CO₂). Protect some aliquots from light to test for photosensitivity. Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours) [2].
  • Analysis: Use High-Performance Liquid Chromatography (HPLC) to measure the concentration of ARP-100 remaining in each sample. A decrease in peak area compared to the T0 sample indicates degradation.
Methodology for Functional Stability in Cell-Based Assays
  • Treatment: At each time point, apply the withdrawn spiked medium to your cell culture model (e.g., an invasion assay on Matrigel).
  • Evaluation: Measure the anti-invasive properties or the inhibition of MMP-2 activity. A reduction in efficacy over incubation time indicates a loss of functional stability, even if chemical degradation is minimal [3] [1].

Troubleshooting Guide & FAQs

FAQ 1: The efficacy of ARP-100 in my invasion assay appears inconsistent between experiments. What could be the cause?

  • Potential Cause: Instability of the compound in the culture medium over the duration of the experiment.
  • Solution:
    • Fresh Preparation: Always prepare a fresh stock solution in DMSO immediately before use.
    • Pre-treat Cells: Consider adding the compound directly to the cells for a shorter pre-treatment period (e.g., 1-2 hours) before initiating the functional assay, rather than leaving it in the medium for extended periods.
    • Validate Stability: Run the stability assessment protocol above to determine the safe window for using spiked media in your specific system.

FAQ 2: How should I store ARP-100 to ensure its long-term viability?

  • Solution:
    • Stock Solution: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles [1].
    • Powder: Store the powder at -20°C, protected from light and moisture [1].
    • Documentation: Label all vials clearly with the date of preparation, concentration, and batch number.

FAQ 3: The ARP-100 does not dissolve properly in my culture medium. What should I do?

  • Potential Cause: The compound may be precipitating out of solution, especially if the medium is cold or if it is added directly as a powder.
  • Solution:
    • Ensure the compound is first dissolved in a high-quality, sterile, and freshly opened DMSO to create a concentrated stock (e.g., 10-100 mM).
    • When adding to the medium, vortex the medium vigorously during the addition of the DMSO stock.
    • A brief, gentle sonication of the medium after spiking can help ensure it is fully in solution [1].

References

ARP 100 Technical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key biochemical and physical properties of ARP 100 for your experimental planning [1] [2] [3].

Property Specification
CAS Number 704888-90-4 [2] [3] [4]
Molecular Formula C₁₇H₂₀N₂O₅S [1] [2] [3]
Molecular Weight 364.42 g/mol [1] [2] [3]
Primary Target (IC₅₀) MMP-2 (12 nM) [1] [2] [3]
Selectivity Profile MMP-9 (0.2 µM), MMP-3 (4.5 µM), MMP-1 (>50 µM), MMP-7 (>50 µM) [1] [2] [3]
Mechanism of Action Selective inhibitor that interacts with the S1' pocket of MMP-2 [1] [2].
Appearance Off-white to light yellow solid [2]
Purity ≥98% - ≥99% [3] [4]

Experimental Protocols & In Vitro Application

Here are detailed methodologies for using this compound in cell-based experiments, as cited in the literature.

Protocol 1: Anti-Invasion Assay in HT1080 Fibrosarcoma Cells This protocol is based on a study demonstrating this compound's anti-invasive properties [1] [2].

  • Cell Line: HT1080 human fibrosarcoma cells [1].
  • Preparation of Invasion Matrix: Use Matrigel to coat the invasion chamber or plate to simulate the extracellular matrix [1].
  • Cell Seeding and Treatment: Plate HT1080 cells on the Matrigel in complete medium. After 24 hours, incubate the cells with This compound at a concentration of 50 nM [1].
  • Incubation Time: 1 hour [1].
  • Analysis: Observe and quantify the total number of invasive elongations or cells that have migrated through the Matrigel. A significant reduction is expected with this compound treatment [1].

Protocol 2: Investigating MMP-2 Signaling in Angiogenesis This protocol is derived from a study exploring MMP-2's role in VEGF expression and angiogenesis in lung cancer [5].

  • Cell Line: A549 lung adenocarcinoma cells [5].
  • Treatment: Treat A549 cells with this compound to specifically inhibit MMP-2 activity.
  • Downstream Analysis:
    • Western Blotting: Analyze protein expression levels of VEGF, PI3K, and phosphorylated AKT in the treated cells. This compound treatment is expected to reduce these levels [5].
    • Gelatin Zymography: Use conditioned medium from the treated cells to confirm the inhibition of MMP-2 enzymatic activity [5].

The diagram below illustrates the signaling pathway investigated in this protocol and how this compound intervenes.

f MMP-2 Signaling Pathway in Angiogenesis MMP2_Inhibition ARP-100 Integrin_alphaVbeta3 Integrin-αVβ3 MMP2_Inhibition->Integrin_alphaVbeta3 Disrupts PI3K PI3K Integrin_alphaVbeta3->PI3K Activates AKT AKT Phosphorylation PI3K->AKT HIF1a HIF-1α AKT->HIF1a VEGF VEGF Expression HIF1a->VEGF Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing an this compound stock solution?

  • DMSO is the preferred solvent. A typical stock concentration is 73-100 mg/mL (approximately 200-274 mM) [1] [2]. The solution is hygroscopic, so use fresh, dry DMSO for best results.

Q2: Why is my this compound precipitating in aqueous buffer, and how can I prevent it?

  • This compound has low solubility in water [1]. Precipitation occurs when the DMSO stock solution is added to aqueous buffers. To create a homogeneous working solution:
    • Prepare a clear stock solution in DMSO first.
    • Sequentially add co-solvents like PEG300 and Tween-80 while mixing thoroughly before diluting with your final aqueous buffer (e.g., saline or PBS) [1] [2].
    • For example, one validated formulation is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O [1].

Q3: How should I store this compound to ensure its stability?

  • Powder: Store desiccated at -20°C. Under these conditions, it is stable for at least 3 years [1] [2].
  • Stock Solution in DMSO: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [2].

Q4: How selective is this compound for MMP-2 over other MMPs?

  • This compound is highly selective for MMP-2. Its potency (IC₅₀ = 12 nM) is over 16 times greater than for MMP-9 and more than 375 times greater than for MMP-3. It shows virtually no activity against MMP-1 and MMP-7 at concentrations up to 50 µM [1] [3]. This high selectivity makes it an excellent tool for specifically probing MMP-2 function.

Q5: My experimental results are inconsistent. What could be the issue?

  • Verify Solubility: Ensure the compound is fully in solution using the co-solvent method described in FAQ A2.
  • Check Concentration: Confirm that your working concentration is appropriate. For anti-invasion effects in HT1080 cells, 50 nM has been used effectively [1].
  • Biological Model Validation: Confirm that your cell model actively expresses MMP-2. Results will be negligible in models with low MMP-2 expression.
  • Control Experiments: Always include a positive control (e.g., a known MMP-2 activator) and a vehicle control (DMSO at the same concentration as your treatment) to validate your assay system.

References

ARP-100 Specificity and Quantitative Profile

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is a well-characterized, selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The table below summarizes its inhibitory activity (IC50 values) across different MMPs, highlighting its strong selectivity for MMP-2 over other family members [1] [2] [3].

Enzyme Target IC50 Value Selectivity vs. MMP-2
MMP-2 12 nM Reference target
MMP-9 0.2 μM (200 nM) ~17-fold less selective
MMP-3 4.5 μM ~375-fold less selective
MMP-1 >50 μM ~4,166-fold less selective
MMP-7 >50 μM ~4,166-fold less selective
  • Molecular Formula: C17H20N2O5S [2] [3]
  • Molecular Weight: 364.42 g/mol [2] [3]
  • CAS Number: 704888-90-4 [3]
  • Mechanism: Interacts with the S1' pocket of MMP-2 [1].

Key Experimental Protocols

Here are methodologies for core experiments that demonstrate the efficacy of ARP-100.

In Vitro Invasion Assay (Matrigel Model)

This protocol assesses the anti-invasive properties of ARP-100, using HT1080 human fibrosarcoma cells as a common model [1] [2].

  • Chamber Preparation: Coat the membrane of a transwell insert with Matrigel to simulate the extracellular matrix.
  • Cell Treatment: Harvest HT1080 cells in serum-free medium. Seed cells into the upper chamber and add ARP-100 to a final concentration of 50 nM [1].
  • Invasion Induction: Fill the lower chamber with medium containing serum (e.g., 10% FBS) as a chemoattractant.
  • Incubation: Incubate the chambers for 24-48 hours at 37°C in a 5% CO2 atmosphere.
  • Analysis: After incubation, remove non-invading cells from the top membrane. Fix, stain, and count the invaded cells on the lower membrane. A significant reduction in the number of invasive elongations or cells indicates successful inhibition [1].
MMP Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of ARP-100 on MMP enzyme activity.

  • Reaction Setup: In a buffer, combine the purified MMP enzyme (e.g., MMP-2, MMP-9) with a fluorogenic or colorimetric substrate specific to MMPs.
  • Inhibitor Addition: Add ARP-100 across a range of concentrations (e.g., from 1 nM to 10 µM) to generate a dose-response curve.
  • Kinetic Measurement: Immediately monitor the increase in fluorescence or absorbance over time using a plate reader.
  • Data Calculation: Calculate the rate of reaction for each concentration. The IC50 value (the concentration that inhibits 50% of enzyme activity) is determined by fitting the dose-response data to a nonlinear regression model. The expected IC50 for MMP-2 is 12 nM [1] [2].

Troubleshooting and FAQs

This section addresses common issues researchers might face when working with ARP-100.

Question Answer & Troubleshooting Tip
Unexpectedly low inhibition in invasion assay? Confirm serum is used as a chemoattractant in the lower chamber. Check Matrigel coating consistency and cell viability. Validate activity with a fresh aliquot of ARP-100 [1].
Poor solubility in aqueous buffers? Recommended solvent: DMSO. ARP-100 can be dissolved to 100 mM in DMSO for stock solutions. For working concentrations in cell culture, dilute the DMSO stock into the assay medium, ensuring the final DMSO concentration is low (typically ≤0.1%) to avoid cytotoxicity [1].
Handling and storage? Storage: Keep the solid powder desiccated at +4°C. For stock solutions in DMSO, store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles [1].
How to confirm selectivity in a panel? Run parallel inhibition assays against MMP-1, MMP-3, MMP-7, and MMP-9. The significantly higher IC50 values for these enzymes (see table above) will confirm the selectivity profile of your compound [1] [2].

Experimental Workflow and Selectivity Diagrams

The following diagrams, generated with Graphviz, illustrate the core concepts and experimental flow for working with ARP-100.

ARP-100 Inhibits MMP-2 to Block Invasion

invasion_workflow cluster_normal Normal Cell State cluster_invasive Invasive Stimulus cluster_treatment + ARP-100 Treatment MMP2_Active MMP-2 (Active) ECM_Intact ECM Intact MMP2_Active->ECM_Intact Degrades Invasion Invasion CancerCell Cancer Cell CancerCell->Invasion Invasion_Blocked Invasion Blocked ARP100 ARP-100 MMP2_Inhibited MMP-2 (Inhibited) ARP100->MMP2_Inhibited Binds S1' Pocket ECM_Remains ECM Barrier Remains MMP2_Inhibited->ECM_Remains No Degradation ECM_Remains->Invasion_Blocked

This diagram shows how ARP-100 specifically binds to and inhibits MMP-2, preventing it from degrading the extracellular matrix (ECM) and thereby blocking cancer cell invasion.

Experimental Protocol Workflow

experimental_flow cluster_choice Assay Type Start Start Experiment Prep Prepare Stock Solution 100 mM in DMSO Start->Prep Treat Treat Cells (50 nM in serum-free media) Prep->Treat Assay Perform Assay Treat->Assay InvasionAssay Invasion Assay (Matrigel Transwell) Assay->InvasionAssay EnzymeAssay Enzyme Assay (IC50 Determination) Assay->EnzymeAssay Analyze Analyze Results InvasionAssay->Analyze EnzymeAssay->Analyze End Conclusion Analyze->End

This flowchart outlines the key steps common to experiments with ARP-100, from preparing the compound to analyzing data from different types of assays.

References

ARP Technical Support Center: FAQs & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section provides practical guidance for researchers working with Arginine-Rich Peptides (ARPs), modeled on a technical support format.

Frequently Asked Questions (FAQs)

  • What are the key neuroprotective mechanisms of Arginine-Rich Peptides (ARPs)? ARPs exhibit multiple mechanisms, including reducing excitotoxic ion influx to prevent neuronal death, protecting mitochondrial function, scavenging toxic molecules, and inhibiting harmful protein aggregation associated with diseases like Alzheimer's and ALS [1].

  • My in-vitro models show high neuronal death. Could my ARP preparation be exacerbating excitotoxicity? This is possible. Ensure that your ARPs are properly modulating overactivated glutamate receptors (NMDAR, AMPAR). Troubleshoot by verifying the peptide's functionality in blocking excessive calcium and sodium influx, which is a primary mechanism for reducing excitotoxicity [1].

  • I am observing inconsistent results in protein aggregation assays. What could be the issue? Inconsistent results can stem from peptide aggregation or misfolding during handling and storage. ARPs themselves are intended to inhibit specific pathological protein aggregation [1]. Ensure strict control over buffer conditions, temperature, and use fresh, properly aliquoted peptide stocks to maintain stability.

  • My cell viability assays suggest mitochondrial dysfunction. How can ARPs help? ARPs can positively affect mitochondrial function, which is crucial for energy production and preventing apoptosis in neurons. If your assays indicate dysfunction, confirm that your ARP treatment is scavenging reactive oxygen species (ROS) and helping to maintain intracellular calcium homeostasis [1].

Troubleshooting Guide

Problem/Symptom Potential Cause Suggested Investigation & Solution
Low experimental efficacy Inefficient cellular uptake; degraded or aggregated peptides. Check peptide purity (HPLC/MS). Use a fluorescently tagged ARP to confirm cellular uptake via microscopy. Optimize storage conditions and reconstitution protocols [1].
High cytotoxicity in healthy cells Off-target effects; incorrect dosage. Perform a dose-response curve to establish a safe therapeutic window. Investigate if the effect is specific to the diseased cell model versus healthy controls [1].
Inconsistent modulation of inflammatory markers Unstable peptide leading to variable bio-activity. Standardize the cell culture and treatment conditions. Use fresh aliquots of peptides and confirm the activity of ARP batches in a simple, standardized bioassay first [1].

Experimental Protocol: Evaluating ARP Efficacy

Below is a generalized workflow for a key experiment assessing the neuroprotective effects of ARPs in an in-vitro model of excitotoxicity. This protocol is synthesized from methodologies described in the literature [1].

1. Primary Neuron Culture Preparation

  • Isolate and culture primary neurons from rodent brains (e.g., cortical or hippocampal).
  • Maintain cultures in Neurobasal medium supplemented with B-27 and GlutaMAX.
  • Allow neurons to mature for 12-14 days in-vitro (DIV) before experimentation.

2. Treatment Groups Establish the following groups in triplicate or quadruplicate:

  • Control Group: Neurons in normal culture medium.
  • Disease Model Group: Neurons exposed to a excitotoxin (e.g., 100µM Glutamate or 200µM NMDA) for a set period to induce damage.
  • ARP Treatment Group: Neurons pre-treated with your ARP (e.g., 1-10µM range) for 2-4 hours, then co-exposed to the excitotoxin and ARP.
  • Vehicle Control Group: Neurons exposed to the peptide solvent (e.g., DMSO, saline) and the excitotoxin.

3. Assessment of Neuroprotection After the excitotoxic insult, assay for markers of health and death:

  • Cell Viability: Use MTT or MTS assay.
  • Excitotoxic Death: Measure Lactate Dehydrogenase (LDH) release into the culture medium.
  • Intracellular Calcium: Use fluorescent dyes like Fluo-4 AM and live-cell imaging to quantify calcium influx.
  • Apoptosis: Perform TUNEL staining or caspase-3/7 activity assays.

The following diagram visualizes the core signaling pathway involved in excitotoxicity and the hypothesized points of ARP intervention.

G ExtracellularGlutamate High Extracellular Glutamate ReceptorOveractivation Receptor Overactivation (NMDAR, AMPAR) ExtracellularGlutamate->ReceptorOveractivation CalciumInflux Massive Ca²⁺ Influx ReceptorOveractivation->CalciumInflux MitochondrialDysfunction Mitochondrial Dysfunction CalciumInflux->MitochondrialDysfunction NeuronalDeath Neuronal Death CalciumInflux->NeuronalDeath ROSProduction ROS Production MitochondrialDysfunction->ROSProduction ROSProduction->NeuronalDeath ARP ARP Intervention ReducedInflux Reduced Ion Influx ARP->ReducedInflux ProtectedMitochondria Protected Mitochondria ARP->ProtectedMitochondria ScavengedROS Scavenged ROS ARP->ScavengedROS ReducedInflux->CalciumInflux Inhibits CellSurvival Cell Survival ReducedInflux->CellSurvival ProtectedMitochondria->MitochondrialDysfunction Protects Against ProtectedMitochondria->CellSurvival ScavengedROS->ROSProduction Scavenges ScavengedROS->CellSurvival

Diagram 1: ARP Neuroprotective Mechanisms in Excitotoxicity. This diagram illustrates the pathological cascade of excitotoxicity (red) and the multi-target protective actions of ARPs (green).

Suggestions for Further Research

To build a more comprehensive knowledge base for your technical support center, I suggest the following steps:

  • Refine Your Search Terms: Use more specific terminology related to your research, such as "cell-penetrating peptides (CPPs)", "neuroprotective peptides in vivo", or "arginine-rich peptide clinical trials".
  • Consult Specialized Databases: Search in authoritative biomedical literature databases like PubMed, Scopus, and Web of Science for primary research articles and clinical protocols.
  • Focus on Specific Diseases: Narrow your research to specific neurodegenerative diseases (e.g., Alzheimer's, Parkinson's, ALS) to find more targeted experimental data and established protocols.

References

ARP-100 Overview and Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information about ARP-100 for your research records.

Property Description
Target Matrix Metalloproteinase-2 (MMP-2, Gelatinase A) [1] [2]
Primary Function Inhibits MMP-2 activity; shows anti-invasive and anti-metastatic properties in vitro [1] [2].
IC₅₀ (MMP-2) 12 nM [1] [2]
Selectivity >400-fold selective for MMP-2 over MMP-1 and MMP-7; also inhibits MMP-9 (IC₅₀ = 0.2 μM) [1] [2].
Research Context Studied as potential anti-metastatic therapy in cancer research (e.g., Retinoblastoma) [1].

Example Experimental Protocol

The following workflow and protocol are based on methods described in a study investigating ARP-100 in retinoblastoma (Rb) cell lines [1]. You can adapt this general framework for your own research.

start Start Experiment cell_culture Cell Culture (Grow Y79 or Weri-1 Rb cells in RPMI-1640 + 10% FBS) start->cell_culture plate_cells Plate Cells (2.5 × 10⁵ cells/well in 6-well plates) cell_culture->plate_cells add_inhibitor Add ARP-100 (5 µM final concentration) plate_cells->add_inhibitor incubate Incubate (Overnight, 37°C, 5% CO₂) add_inhibitor->incubate harvest Harvest Cells incubate->harvest functional_assays Perform Functional Assays harvest->functional_assays migrate Migration Assay (e.g., Wound Healing) functional_assays->migrate viability Viability Assay functional_assays->viability elisa Protein Analysis (e.g., ELISA for VEGF, TGF-β1) functional_assays->elisa analyze Analyze Data migrate->analyze viability->analyze elisa->analyze

Materials & Reagents

  • Cell Lines: The referenced study used Y79 (high metastatic potential) and Weri-1 (low metastatic potential) retinoblastoma cell lines [1].
  • Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin [1].
  • ARP-100: Prepare a stock solution in DMSO (e.g., 10 mM). A working concentration of 5 µM was used in the study [1].
  • Equipment: Cell cultureware, CO₂ incubator, centrifuge, and equipment for functional assays (e.g., materials for Boyden chamber, wound healing assay, or ELISA).

Procedure

  • Cell Culture & Plating: Maintain Rb cell lines under standard conditions. The day before the experiment, plate cells at a density of approximately 2.5 × 10⁵ cells per well in a 6-well plate [1].
  • Inhibitor Treatment: Add ARP-100 to the culture medium to achieve a final concentration of 5 µM. Include a vehicle control (e.g., DMSO at the same dilution as used for ARP-100). Incubate the plates overnight (e.g., for 24 hours) at 37°C in a 5% CO₂ atmosphere [1].
  • Cell Harvesting: After incubation, harvest the cells by gentle centrifugation (e.g., 200 x g for 5 minutes) and wash the pellet with a suitable buffer like PBS [1].
  • Functional Assays: Proceed with your chosen analyses on the harvested cells. The referenced study investigated:
    • Migration & Invasion: Using a wound-healing assay or a Boyden chamber assay [1].
    • Cell Viability: Using a standard viability assay [1].
    • Protein Secretion: Using ELISA to quantify levels of pro-angiogenic factors like VEGF and immunomodulatory proteins like TGF-β1 [1].

Troubleshooting Common Issues

Here are solutions to some potential problems you might encounter.

Issue Potential Cause Suggested Solution
Low inhibitory effect Inactive compound; incorrect concentration. Verify preparation of stock and working solutions. Use fresh DMSO and perform a dose-response curve to confirm IC₅₀ [1] [2].
High cell death in control DMSO toxicity. Ensure the final DMSO concentration is low (e.g., ≤ 0.1%) and has no toxic effects on your cell line [3].
High background in migration assay Inconsistent cell seeding or wounding. Standardize cell seeding density and wound creation method. Include appropriate controls [3].
Poor ELISA signal Insufficient protein concentration. Optimize the amount of cell lysate or culture supernatant used in the assay [1].

Key Considerations for Your Research

  • Selectivity is Relative: While ARP-100 is selective for MMP-2, it does inhibit MMP-9 at a higher concentration (IC₅₀ of 0.2 µM). Consider this when interpreting results, especially at concentrations above 0.2 µM [1] [2].
  • Cell-Type Specific Effects: The biological response can vary. In the referenced study, ARP-100 significantly reduced migration in metastatic Y79 cells but greatly affected the viability of the less metastatic Weri-1 cells [1].
  • Adhere to Good Laboratory Practices (GLP): For reliable and reproducible results, ensure all procedures are documented in detail using Standard Operating Procedures (SOPs), and that equipment is properly calibrated [3].

References

ARP 100 common experimental errors

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100: Core Technical Data

The following table summarizes the primary biochemical characteristics of ARP-100 as a selective MMP-2 inhibitor [1].

Property Specification
CAS Number 704888-90-4 [1]
Molecular Formula C₁₇H₂₀N₂O₅S [1]
Molecular Weight 364.42 g/mol [1]
Target Matrix Metalloproteinase-2 (MMP-2) [1]
IC₅₀ for MMP-2 12 nM [1]
IC₅₀ for MMP-9 0.2 μM [1]
IC₅₀ for MMP-3 4.5 μM [1]
IC₅₀ for MMP-1 >50 μM [1]
IC₅₀ for MMP-7 >50 μM [1]
Primary Biological Effect Shows anti-invasive properties in in vitro models of invasion [1].

Experimental Protocols and Usage

Based on the literature, here are examples of how ARP-100 has been applied in experimental models.

  • In Vitro Cell Treatment (Human Fetal Scleral Fibroblasts - HFSFs): Cells were treated with ARP-100 at a concentration of 13.86 nM for 24 hours to inhibit MMP-2 activity. Following treatment, the expression levels of MMP-2 and its substrate, Collagen I, were analyzed using western blot, immunofluorescence, and quantitative real-time PCR (qRT-PCR) [2].
  • In Vivo Application (Guinea Pig Model of Myopia): ARP-100 was used as an inhibitor in the sclera of guinea pigs with form-deprivation myopia to study the role of the Wnt/β-catenin/MMP-2 signaling pathway [2]. The specific dosage and administration route for the in vivo study were not detailed in the provided excerpt.

Common Experimental Considerations

When working with ARP-100, paying close attention to the following aspects can help prevent common errors:

  • Solubility and Stock Solution Preparation: ARP-100 is typically dissolved in DMSO. A common stock concentration is 10 mM, with a solubility of up to 100 mg/mL (274.41 mM) in DMSO. The solution is ready for reconstitution [1]. It is crucial to use newly opened DMSO for preparation, as the compound is hygroscopic and moisture can affect its stability [1].
  • Storage and Stability:
    • Powder: Store at -20°C for up to 3 years [1].
    • Stock Solution in DMSO: Store at -80°C for up to 6 months, or at -20°C for 1 month. To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to prepare small aliquots [1].
  • Selectivity and Off-Target Effects: While ARP-100 is highly selective for MMP-2 over MMP-1 and MMP-7, be aware that it does inhibit MMP-9 at a higher concentration (IC₅₀ 0.2 μM). At micromolar concentrations, inhibition of MMP-3 may also occur [1]. Carefully consider your experimental context and the expression profiles of other MMPs in your model system.
  • Cellular and Functional Validation: Always include functional assays to confirm the biological effect of ARP-100 in your specific model. As cited, a concentration of 50 nM significantly reduced the total number of invasive elongations in an in vitro invasion assay [1]. Correlating the inhibition of MMP-2 activity with a functional outcome (like reduced invasion or changes in collagen degradation) is crucial for validating your results.

MMP-2 Signaling Pathway in Experimental Context

The following diagram illustrates the signaling pathway involving MMP-2, based on studies in cancer and myopia, showing where ARP-100 acts as an inhibitor [2] [3].

fascia CoagulationProteases Coagulation Proteases (TF-FVIIa, Trypsin) PAR2 PAR2 Activation CoagulationProteases->PAR2 PI3K_Akt PI3K/Akt Pathway Activation PAR2->PI3K_Akt NFkB NF-ĸB Activation PI3K_Akt->NFkB MMP2_Expression MMP-2 Expression & Secretion NFkB->MMP2_Expression ECM_Degradation ECM Degradation (Collagen I, etc.) MMP2_Expression->ECM_Degradation Degrades p38Pathway p38 MAPK/MK2/HSP27 Activation MMP2_Expression->p38Pathway Autocrine Signaling MyopiaPhenotype Myopia Progression (Axial Elongation) ECM_Degradation->MyopiaPhenotype Reduced Scleral Stiffness CancerPhenotype Cancer Metastasis (Invasion & Migration) ECM_Degradation->CancerPhenotype ARP100 ARP-100 Inhibitor ARP100->MMP2_Expression Inhibits ARP100->ECM_Degradation Blocks ActinPolymerization Actin Polymerization & Cell Migration p38Pathway->ActinPolymerization ActinPolymerization->CancerPhenotype

This diagram synthesizes findings from multiple studies [2] [3]. In cancer research, coagulation proteases can trigger a signaling cascade via PAR2 and PI3K/Akt/NF-ĸB, leading to increased MMP-2 expression. MMP-2 then promotes metastasis through two main actions: degrading the ECM and initiating an autocrine signaling loop that drives cell migration. ARP-100 directly inhibits MMP-2 to block these processes [3]. Separately, in myopia research, the Wnt/β-catenin pathway upregulates MMP-2, which degrades scleral collagen I, reducing tissue stiffness and contributing to axial elongation—another process ARP-100 can inhibit [2].

Frequently Asked Questions

Q: What is the recommended solvent for preparing ARP-100 stock solutions? A: High-quality, freshly opened, anhydrous DMSO is the recommended solvent. The provided data suggests preparing a 10 mM stock solution for convenience [1].

Q: How stable is ARP-100 in solution? A: For long-term stability, store stock solutions at -80°C and use them within 6 months. If stored at -20°C, use the solution within one month. Avoid repeated freeze-thaw cycles by aliquoting the stock solution [1].

Q: Does ARP-100 inhibit any other MMPs besides MMP-2? A: Yes, while highly selective for MMP-2 (IC₅₀ 12 nM), it also inhibits MMP-9 with an IC₅₀ of 0.2 μM (200 nM) and shows some activity against MMP-3 at 4.5 μM. It is considered inactive against MMP-1 and MMP-7 at concentrations below 50 μM [1].

Q: What is a typical working concentration for ARP-100 in cell-based assays? A: Studies have used effective concentrations in the low nanomolar range. For example, 13.86 nM was used for molecular analysis [2], and 50 nM showed significant anti-invasive effects [1]. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.

References

ARP 100 inhibitor concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

ARP 100: Inhibitor Profile & Key Data

This compound is a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2). The following table summarizes its core biochemical characteristics and selectivity profile for easy reference.

Property Description / Value
Primary Target MMP-2 (Gelatinase-A) [1] [2] [3]
IC₅₀ for MMP-2 12 nM (Cell-free assay) [1] [2] [3]
Mechanism of Action Selective inhibition, interacts with the S1' pocket of MMP-2 [1] [2]
Molecular Weight 364.42 g/mol [1] [2] [3]
CAS Number 704888-90-4 [1] [2] [3]

Selectivity Profile (IC₅₀ Values) [1] [2] [3]

Enzyme IC₅₀
MMP-9 200 nM
MMP-3 4.5 µM
MMP-1 >50 µM
MMP-7 >50 µM

Experimental Protocols & Applications

In Vitro Anti-Invasive Assay

This protocol is based on a study investigating the anti-invasive properties of this compound in HT1080 fibrosarcoma cells [1] [3].

Workflow Overview The following diagram illustrates the key stages of the experimental workflow.

G Plate Plate HT1080 cells on Matrigel-coated surface Treat Treat with this compound (50 nM final concentration) Plate->Treat Incubate Incubate for 24 hours Treat->Incubate Image Image invasive structures Incubate->Image Quantify Quantify total number of invasive elongations Image->Quantify

Detailed Methodology

  • Cell Line: HT1080 fibrosarcoma cells [1] [3].
  • Coating: Plate cells on Matrigel in complete medium [1].
  • Inhibitor Treatment: After 24 hours of plating, add this compound to a final concentration of 50 nM [1]. Prepare a fresh stock solution in DMSO and dilute it in the cell culture medium. Include a vehicle control (DMSO at the same dilution) [1].
  • Incubation: Incubate the cells with the inhibitor for 1 hour [1].
  • Analysis: Observe and count the total number of invasive elongations under a microscope. A significant reduction compared to the vehicle control indicates successful inhibition of invasion [1].
Mechanistic Study in Angiogenesis

This compound has been used to dissect the role of MMP-2 in VEGF-mediated angiogenesis in lung cancer models [4].

Workflow Overview This diagram outlines the experimental logic used to elucidate the signaling pathway.

G Inhibit ARP-100 inhibits MMP-2 Disrupt Disrupts MMP-2 / Integrin αVβ3 interaction Inhibit->Disrupt Downstream Decreases PI3K/AKT signaling Disrupt->Downstream HIF Reduces HIF-1α levels Downstream->HIF VEGF Lowers VEGF expression HIF->VEGF

Detailed Methodology

  • Cell Lines: A549 or H1299 lung adenocarcinoma cells [4].
  • Inhibitor Treatment: Treat cells with ARP-100 (concentration can be optimized starting from 1-10 µM based on preliminary data) [4].
  • Analysis:
    • Use immunoprecipitation to assess the disruption of the physical interaction between MMP-2 and integrin-αVβ3 [4].
    • Perform Western blotting to analyze changes in protein levels of PI3K, phospho-AKT (Ser473), HIF-1α, and VEGF [4].
    • Validate functional outcomes using a tube formation assay with endothelial cells [4].

Concentration Optimization & Troubleshooting

How do I optimize the concentration for my specific experiment?

The optimal concentration of this compound is highly dependent on your experimental context. Follow these steps as a guideline:

  • Start with Published Values: For anti-invasive effects in HT1080 cells, begin with 50 nM [1]. For other cell-based mechanistic studies, you may need to test a range, potentially up to the low micromolar range (e.g., 1-10 µM) [4].
  • Perform a Dose-Response Curve: Treat your model system with a range of this compound concentrations (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 1 µM, 10 µM). This is critical for determining the IC₅₀ in your specific setup.
  • Account for System Differences: Remember that cellular activity (IC₅₀ in cells) will differ from biochemical activity (IC₅₀ in cell-free assays) due to factors like cell permeability and efflux [5].
Why is my dose-response curve very steep?

Steep dose-response curves are not uncommon in early inhibitor discovery. One potential explanation is stoichiometric inhibition, which occurs when the concentration of the enzyme target in your assay is high relative to the inhibitor's dissociation constant (Kd) [6].

  • Troubleshooting Action: If you observe a steep curve, try repeating your assay using a lower enzyme or cell concentration. If the IC₅₀ value shifts to the right (increases) with lower enzyme concentration, it supports the stoichiometric inhibition model [6].
How should I prepare and store stock solutions of this compound?

Proper handling is crucial for maintaining inhibitor integrity and achieving reproducible results.

  • Solubility: this compound is highly soluble in DMSO (up to 73 mg/mL or ~200 mM) [1]. It is also soluble in ethanol but is insoluble in water [1].
  • Stock Solution Preparation: Prepare a concentrated stock solution in high-quality, fresh DMSO.
  • Storage:
    • Powder: Store desiccated at -20°C; it is stable for at least 3 years under these conditions [1] [2].
    • Stock Solution: For long-term storage, aliquot the DMSO stock solution and store it at -80°C to prevent freeze-thaw cycles and minimize water absorption. Stored this way, it is stable for at least 6 months [2].
What are the recommended formulations for in vivo studies?

While the search results do not provide specific in vivo efficacy data, suppliers offer validated formulations for animal studies. Below are two options you can consider for preclinical research.

Formulation Name Composition Final Concentration Preparation Notes
Clear Solution [1] 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O 3.65 mg/mL (10.02 mM) Add components in order. Mix evenly after each addition until clear. Use immediately.
Corn Oil Solution [1] 5% DMSO, 95% Corn oil 0.52 mg/mL (1.43 mM) Mix DMSO stock solution with corn oil evenly. Use immediately.
Homogeneous Suspension [1] CMC-Na solution ≥ 5 mg/mL Mix powder directly with the CMC-Na solution to form a uniform suspension.

References

ARP-100 vs. Marimastat: At a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below provides a direct comparison of the core characteristics of these two inhibitors.

Feature ARP-100 Marimastat
Primary Target MMP-2 (Gelatinase-A) [1] [2] [3] Broad-spectrum MMP inhibitor [4]
Key Characteristic Highly selective Broad-spectrum
Mechanism of Action Binds to the S1' pocket of MMP-2 [1] [2] Covalently binds to the zinc atom in the MMP active site with a collagen-mimicking hydroxamate structure [4]
IC50 for MMP-2 12 nM [1] [2] 6 nM [4]
IC50 for MMP-9 200 nM (0.2 µM) [1] [2] 3 nM [4]
Selectivity Example >50,000 nM for MMP-1 and MMP-7 [1] 5 nM for MMP-1, 13 nM for MMP-7 [4]
Key Research Applications Studying specific roles of MMP-2 in cancer cell invasion and migration [3] [5] Investigating pan-MMP effects in processes like metastasis, angiogenesis, and fibrosis [4]

Experimental Data and Protocols

Here is a summary of experimental findings and common methodologies used in research with these compounds.

  • In Vitro Anti-Invasive Properties: ARP-100, at a concentration of 50 nM, demonstrated a significant reduction in the total number of invasive structures formed by HT1080 sarcoma cells in a Matrigel invasion model [1].
  • Comparison with Novel Compounds: In a study on breast cancer cells (MDA-MB-231), ARP-100 was used as a reference inhibitor. Concentrations in the range of 1–100 μM were tested for cytotoxicity, showing no significant effects on cell viability in monolayer cultures at doses up to 25 μM [3] [5]. In the same study, the anti-migratory effect of ARP-100 in 3D spheroid models was observed at a concentration of 40 μM [5].
  • Effects on Spheroid Growth and Invasion: In human glioma cell lines (U251 and GaMG), Marimastat at 10 μM strongly inhibited tumor invasion in a co-culture spheroid model and reduced U251 spheroid growth by 65%. It also significantly reduced cell proliferation by 54% at this concentration and completely inhibited cell growth at 50 μM over six days [4].
  • In Vivo Effects: In a mouse model of liver fibrosis, Marimastat was administered at 100 mg/kg via orogastric gavage twice daily for one week. The treatment significantly reduced serum markers of liver injury (ALT) and downregulated pro-fibrogenic genes, though it also increased collagen deposition by inhibiting fibrolysis [4].

Choosing the Right Inhibitor for Your Research

The choice between ARP-100 and Marimastat fundamentally depends on the goal of your experiment.

  • Use ARP-100 when your research question requires high selectivity for MMP-2. Its targeted action helps isolate the specific biological functions of MMP-2 from other MMPs, making it ideal for mechanistic studies [1] [2] [3].
  • Use Marimastat when a broad-spectrum MMP blockade is desired. It is suitable for investigating processes where multiple MMPs act redundantly or synergistically, such as in advanced disease models of metastasis or inflammation [4].

To help visualize the core differences in their action, the following diagram summarizes their inhibitory profiles and key characteristics.

G Start MMP Inhibitor Selection Selectivity Key Distinction: Selectivity vs. Broad-Spectrum Start->Selectivity ARP100 ARP-100 Selective Inhibitor MMP2 Primary Target: MMP-2 IC50: 12 nM ARP100->MMP2 App1 Application: Mechanistic studies of MMP-2 specific function ARP100->App1 Marimastat Marimastat Broad-Spectrum Inhibitor MultipleMMPs Targets MMP-1, -2, -7, -9, -14 Example: MMP-9 IC50: 3 nM Marimastat->MultipleMMPs App2 Application: Pan-MMP effects in complex disease models Marimastat->App2 Selectivity->ARP100 Selectivity->Marimastat

References

Basic Profile and Selectivity Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The core difference lies in their selectivity: ARP 100 is a selective inhibitor, while CP-471474 is a broad-spectrum one.

Property This compound CP-471,474
Primary Target MMP-2 (Gelatinase A) [1] Broad-spectrum / Pan-MMP [2] [3]
Selectivity Profile Selective inhibitor [1] Pan-inhibitor [2] [3]
IC₅₀ for MMP-2 12 nM [1] 0.7 nM [2]
IC₅₀ for MMP-9 200 nM [1] 13 nM [2]
Other MMP Targets MMP-3 (IC₅₀ = 4500 nM), MMP-1 (IC₅₀ >50,000 nM), MMP-7 (IC₅₀ >50,000 nM) [1] MMP-1 (IC₅₀ = 1170 nM), MMP-3 (IC₅₀ = 16 nM), MMP-13 (IC₅₀ = 0.9 nM) [2]
Research Applications Cancer cell invasion (e.g., HT1080 sarcoma cells) [1] Myocardial infarction, tobacco smoke-induced emphysema [4] [3]

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the general signaling pathway of MMPs and how these inhibitors work.

G Stimuli External Stimuli (TNF-α, TGF-β, IL-1) Receptors Cytokine/Growth Factor Receptors Stimuli->Receptors CellMembrane Cell Membrane IntracellularSignaling Intracellular Signaling (NF-κB, AP-1, MAPK) Receptors->IntracellularSignaling MMPGene MMP Gene Expression IntracellularSignaling->MMPGene MMPTranslation MMP Protein Synthesis (Pro-MMP, Zymogen) MMPGene->MMPTranslation MMPActivation MMP Activation MMPTranslation->MMPActivation SubstrateCleavage ECM & Non-ECM Substrate Cleavage MMPActivation->SubstrateCleavage BiologicalEffect Biological Effects (Tissue Remodeling, Disease Progression) SubstrateCleavage->BiologicalEffect ARP100 This compound (Selective MMP-2 Inhibitor) ARP100->MMPActivation Inhibits CP471474 CP-471,474 (Broad-Spectrum MMP Inhibitor) CP471474->MMPActivation Inhibits

Diagram Title: General MMP Signaling and Inhibitor Mechanism

MMPs are enzymes that cleave extracellular matrix (ECM) proteins and various signaling molecules, playing a key role in tissue remodeling and disease processes [5]. Their expression is upregulated by stimuli like TNF-α and TGF-β1 [5]. As shown in the diagram, both this compound and CP-471474 exert their effects by directly binding to and inhibiting the active site of MMP enzymes, thus preventing substrate cleavage.

Detailed Experimental Data and Protocols

Here are the methodologies for key experiments cited in the search results, which you can adapt for your research.

In Vitro Invasion Assay for this compound

This protocol is based on a study using HT1080 sarcoma cells to demonstrate the anti-invasive properties of this compound [1].

  • Cell Line: HT1080 human fibrosarcoma cells.
  • Preparation: Plate cells on Matrigel (or similar ECM substitute) in complete medium and allow them to attach for 24 hours.
  • Treatment: Add this compound to the culture medium at a working concentration of 50 nM. A control group should receive only the vehicle (e.g., DMSO).
  • Incubation Time: 1 hour.
  • Outcome Measurement: The total number of invasive elongations or cells that penetrate through the Matrigel is quantified and compared to the control group. A significant reduction indicates inhibition of invasion [1].
In Vivo Model for CP-471474 in Myocardial Infarction (MI)

This protocol is derived from a study showing that CP-471474 attenuates left ventricular enlargement after MI in mice [4].

  • Animal Model: Male FVB mice subjected to permanent ligation of the left anterior coronary artery to induce MI.
  • Randomization & Dosing: Mice that survive surgery are randomized to receive either the MMP inhibitor (CP-471474) or a placebo.
  • Administration: The compound is administered orally (by gavage). The specific dosage used in the study is not detailed in the abstract [4].
  • Assessment Timeline: Echocardiographic studies are performed within 24 hours of surgery (baseline) and 4 days later (follow-up).
  • Key Metrics: Changes in left ventricular end-systolic and end-diastolic dimensions, areas, and fractional shortening are measured. Treatment with CP-471474 results in significantly smaller increases in these parameters compared to the placebo [4].

Practical Research Considerations

  • Choosing an Inhibitor: Your choice depends entirely on the research question.
    • Use This compound when you need to specifically target and dissect the role of MMP-2 in a biological process, such as cancer invasion where MMP-2 is prominently involved [1].
    • Use CP-471,474 when a broader MMP inhibition is desired or when the pathology involves multiple MMPs working in concert, such as in the complex tissue remodeling following myocardial infarction [4] or in emphysema [3].
  • Handling and Formulation:
    • This compound: Has good solubility in DMSO (73 mg/mL) and ethanol. It is insoluble in water [1].
    • CP-471,474: The available search results do not provide specific solubility data for this compound.

References

Specificity Profile of ARP 100

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Metalloproteinase (MMP) IC₅₀ Value Relative Selectivity (vs. MMP-2)
MMP-2 12 nM [1] [2] [3] -
MMP-9 200 nM [1] [3] ~17 times less selective
MMP-3 4.5 μM [3] ~375 times less selective
MMP-1 >50 μM [1] [3] >4,000 times less selective
MMP-7 >50 μM [1] [3] >4,000 times less selective

ARP 100 achieves selectivity by interacting specifically with the S1' pocket of MMP-2, a structural feature that varies among MMP family members, making it a valuable tool for studying MMP-2-specific functions [1] [3].

Experimental Data & Protocols

The primary data for this compound comes from cell-free enzyme activity assays and cell-based invasion models.

  • Enzyme Inhibition Assay (IC₅₀ Determination): This biochemical assay measures the compound's potency directly on the purified enzyme. The IC₅₀ (half-maximal inhibitory concentration) is the standard metric for comparing inhibitor potency, with a lower value indicating greater potency [1] [2] [3].
  • Cell-Based Invasion Assay: The anti-invasive capability of this compound was demonstrated in HT1080 human fibrosarcoma cells [1] [3] [4]. The typical protocol involves:
    • Plating Cells: HT1080 cells are plated on a layer of Matrigel, which simulates the extracellular matrix.
    • Treatment: Cells are incubated with this compound (e.g., at a concentration of 50 nM) [1] [3].
    • Quantification: After an incubation period (e.g., 24 hours), the total number of invasive elongations or cells that have penetrated the Matrigel is counted. A significant reduction in invasion is observed with this compound treatment [1] [3].

MMP-2 Inhibition Signaling Pathway

The following diagram illustrates the role of MMP-2 in cancer cell invasion and how this compound exerts its effect.

G ECM Extracellular Matrix (ECM) MMP2 MMP-2 (Active) ECM->MMP2 Degradation Invasion Cancer Cell Invasion MMP2->Invasion ARP100 This compound ARP100->MMP2 Inhibits LatentMMP2 MMP-2 (Latent) LatentMMP2->MMP2 Activation

Diagram 1: this compound inhibits active MMP-2 to block extracellular matrix degradation and cancer cell invasion.

Comparison with Broader MMP Inhibitors

This compound represents a selective inhibitor strategy, which contrasts with early, poorly selective broad-spectrum MMP inhibitors that often caused side effects in clinical trials. Its high selectivity for MMP-2 over the closely related MMP-9 is a key feature, as both enzymes are often co-expressed in tumors but may have distinct roles [1] [3].

References

ARP 100 MMP-2 inhibition confirmation

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 Profile and Selectivity

ARP-100 is widely recognized in research as a potent and selective inhibitor of Matrix Metalloproteinase-2 (MMP-2) [1] [2]. The table below summarizes its published half-maximal inhibitory concentration (IC₅₀) values against various MMPs, which highlights its selectivity profile [1] [2]:

Matrix Metalloproteinase (MMP) Reported IC₅₀ Value
MMP-2 (Gelatinase A) 12 nM
MMP-9 (Gelatinase B) 0.2 μM (200 nM)
MMP-3 (Stromelysin-1) 4.5 μM
MMP-1 (Collagenase-1) >50 μM
MMP-7 (Matrilysin) >50 μM

Key Experimental Findings in Retinoblastoma Models

ARP-100 has demonstrated significant biological effects in in vitro studies using retinoblastoma cancer cell lines. The following table summarizes key findings from one such study [3]:

Experimental Model Treatment Key Findings

| Y79 cell line (High metastatic potential) | 5 μM ARP-100 | • Significant reduction in cellular migration. • Significant reduction in secretion of TGF-β1. | | Weri-1 cell line (Low metastatic potential) | 5 μM ARP-100 | • Decreased cell viability. • Significant reduction in VEGF. • Significant reduction in secretion of TGF-β1. |

Detailed Experimental Methodology

The experimental data summarized above was obtained using the following key protocols [3]:

  • Cell Culture and Treatment: The human retinoblastoma cell lines Y79 and Weri-1 were used. Cells were grown in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. For experiments, ARP-100 was used at a concentration of 5 μM [3].
  • Migration Assays:
    • Wound Healing Assay: This classic method measured the collective cell migration into a "wound" scratched into a confluent cell monolayer.
    • Boyden Chamber Assay: This transwell assay quantified the invasive capacity of cells through a porous membrane toward a chemical attractant.
  • Protein Level Quantification:
    • Enzyme-Linked Immunosorbent Assay (ELISA): Cell lysates were analyzed using commercial ELISA kits to measure protein levels of VEGF (40 μg of lysate) and TGF-β1 (40 μg of lysate). The assays involved a 2-hour sample incubation, followed by sequential incubations with a biotin-conjugated antibody and streptavidin-HRP. Protein levels were detected through a colorimetric reaction [3].
  • Cell Viability Assessment: The study measured cell viability, though the specific assay used (e.g., MTT, Trypan Blue exclusion) was not detailed in the provided excerpt [3].

MMP-2 in Cellular Signaling

MMP-2 expression and activity are regulated by complex cellular signaling pathways. The diagram below illustrates the key pathways identified in the search results, which involve PI3K/Akt/mTOR and Integrin/Focal Adhesion Kinase (FAK) signaling [4] [5] [6].

MMP2_Pathway cluster_inhibitors Inhibitors (Research Use) IGF_I IGF-I / IGF-IR PI3K PI3-Kinase IGF_I->PI3K Activates Integrins Integrin Activation FAK Focal Adhesion Kinase (FAK) Integrins->FAK Activates Akt Akt/PKB PI3K->Akt Activates MMP2_Protein MMP-2 Protein FAK->MMP2_Protein Up-regulates mTOR mTOR Akt->mTOR Activates MMP2_Gene MMP-2 Gene mTOR->MMP2_Gene Translational Up-regulation MMP2_Gene->MMP2_Protein Expression EMT EMT & Focal Adhesion (CD9-Integrin Complex) MMP2_Protein->EMT Promotes ECM_Degradation ECM Degradation MMP2_Protein->ECM_Degradation Mediates Invasion Cell Invasion & Metastasis EMT->Invasion Leads to ECM_Degradation->Invasion Leads to LY294002 LY294002 LY294002->PI3K Inhibits Wortmannin Wortmannin Wortmannin->PI3K Inhibits Rapamycin Rapamycin Rapamycin->mTOR Inhibits ARP100 ARP-100 ARP100->MMP2_Protein Directly Inhibits

This diagram shows that ARP-100 acts by directly inhibiting the MMP-2 protein. In contrast, other inhibitors like Rapamycin work upstream by targeting mTOR, which is part of the PI3K/Akt pathway that regulates MMP-2 gene translation [4] [5]. Furthermore, MMP-2 expression is also linked to Focal Adhesion Kinase (FAK) signaling, which is activated by integrins and promotes processes like Epithelial-to-Mesenchymal Transition (EMT), enhancing cell invasion [6].

References

ARP-100 Biological Activity and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is designed as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2 or gelatinase A) [1] [2] [3]. The table below summarizes its inhibitory activity (IC50 values) against various MMPs, highlighting its strong selectivity.

Target Enzyme IC50 Value Selectivity vs. MMP-2
MMP-2 12 nM [1] [2] [3] -
MMP-9 200 nM (0.2 µM) [1] [2] [3] ~17-fold less selective
MMP-3 4.5 µM [1] [2] [3] ~375-fold less selective
MMP-1 >50 µM [1] [2] [3] >4,000-fold less selective
MMP-7 >50 µM [1] [2] [3] >4,000-fold less selective

This selectivity arises because ARP-100 interacts with the S1' pocket of MMP-2 [1] [2]. The presence of a large, rigid biphenyl group is key to this selective interaction, as it fits well in MMP-2's S1' pocket but poorly in the same pocket of other MMPs like MMP-1 [4].

Anti-Invasive Activity and Experimental Evidence

ARP-100 demonstrates functional biological activity by reducing cancer cell invasion. The following diagram illustrates the experimental workflow and role of ARP-100.

g Start Start: HT1080 Fibrosarcoma Cells Plate Plate cells on Matrigel Start->Plate Treat Treat with ARP-100 (50 nM) Plate->Treat Incubate Incubate for 24 hours Treat->Incubate Analyze Analyze Invasive Elongations Incubate->Analyze Result Result: Significant reduction in invasive structures Analyze->Result

  • Cell Line: HT1080 human fibrosarcoma cells [3] [4] [5]. These cells are known to highly express MMP-2 and MMP-9, making them a standard model for invasion studies [4].
  • Experimental Setup: Cells are plated on a Matrigel-coated surface, which simulates the extracellular matrix. Cancer cells must degrade this matrix to form invasive protrusions [1] [3].
  • Treatment: Cells are incubated with 50 nM ARP-100 for 1 hour before or during the invasion assay [1] [3].
  • Key Outcome: Treatment with ARP-100 results in a significant reduction in the total number of invasive elongations, demonstrating its efficacy in inhibiting the invasive capability of cancer cells in vitro [1] [2] [3].

Application Notes for Researchers

  • Solubility and Storage: For in vitro studies, ARP-100 is soluble to 100 mM in DMSO [4] [5]. It is recommended to store the powder desiccated at -20°C, and freshly prepared stock solutions in DMSO can typically be stored at -20°C for several months [2] [4] [5].
  • Selectivity in Context: While highly selective for MMP-2 over several other MMPs, researchers should note that ARP-100 does inhibit MMP-9 at a higher concentration (200 nM). This is important for interpreting results, as MMP-9 is also deeply involved in cancer invasion pathways [1] [6].

References

ARP 100 inhibitor validation studies

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 Profile and Validation Data

Property Description and Values

| Primary Target & Selectivity | MMP-2 (Gelatinase A) [1] [2] • IC₅₀ = 12 nM [1] [2] [3] • Selectivity over other MMPs: MMP-9 (IC₅₀ = 0.2 μM), MMP-3 (IC₅₀ = 4.5 μM), MMP-1 & MMP-7 (IC₅₀ >50 μM) [1] [2] | | Mechanism of Action | Interacts with the S1' pocket of MMP-2. Features a zinc-binding hydroxamate group and a biphenyl moiety that confers selectivity [1] [4]. | | Key Experimental Outcomes | • Anti-invasive: Significantly reduces invasive elongations in HT1080 fibrosarcoma cells [1] [2]. • Pro-hypertrophic: Enhances hypertrophic growth in isolated rat cardiomyocytes [5]. • Anti-angiogenic & Migration Inhibition: Reduces migration and VEGF in retinoblastoma and lung cancer models [6] [3]. | | Handling & Solubility | • CAS Number: 704888-90-4 [1] [2]Molecular Weight: 364.42 g/mol [1] [2]Solubility: Soluble to 100 mM in DMSO [2]. Stock solutions are typically prepared in DMSO and stored at -20°C to -80°C [1] [2]. |

Representative Experimental Protocols

Researchers have validated ARP-100's activity using standardized cellular and molecular biology techniques. Here are detailed methodologies for key experiments:

  • Cellular Viability and Migration (Wound Healing) Assay [3]

    • Cell Culture: Use relevant cell lines (e.g., Y79 or Weri-1 retinoblastoma cells). Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum.
    • Inhibitor Treatment: Plate cells and allow to adhere. Treat with ARP-100 at a specified concentration (e.g., 5 µM) in serum-free medium.
    • Wound Creation: Scratch the cell monolayer with a sterile pipette tip. Wash to remove detached cells.
    • Imaging and Analysis: Capture images at the scratch site immediately (0 hours) and after incubation (e.g., 24 hours). Quantify migration by measuring the change in the wound area over time.
  • Boyden Chamber (Invasion) Assay [3]

    • Chamber Preparation: Coat the membrane of the upper chamber of a transwell insert with Matrigel to simulate the extracellular matrix.
    • Cell Seeding and Treatment: Seed serum-starved cells into the upper chamber in serum-free medium containing ARP-100. Place complete growth medium (chemoattractant) in the lower chamber.
    • Incubation and Fixation: Incubate for 24-48 hours to allow invasive cells to migrate through the Matrigel and membrane.
    • Staining and Counting: Remove non-invading cells from the upper surface. Fix and stain cells on the lower membrane. Count the stained cells under a microscope to quantify invasion.
  • Gelatin Zymography for MMP-2 Activity [6]

    • Sample Preparation: Collect conditioned medium from treated cells. Use a protein assay to ensure equal loading.
    • Electrophoresis: Load samples onto a SDS-polyacrylamide gel co-polymerized with gelatin (1 mg/mL) as the substrate.
    • Renaturation and Development: After electrophoresis, wash the gel in 2.5% Triton X-100 to remove SDS. Incubate in activity buffer (e.g., Tris-CaCl₂ buffer, pH 7.6) at 37°C overnight.
    • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. MMP-2 activity appears as clear bands of proteolysis (lysis) against a blue background.
  • Analysis of Signaling Pathways (Western Blot) [5]

    • Cell Lysis: Lyse treated cells (e.g., cardiomyocytes) in RIPA buffer containing protease and phosphatase inhibitors.
    • Protein Separation and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Antibody Incubation: Block membrane and incubate with primary antibodies against targets of interest (e.g., p-ERK, p-AKT, p-GSK3β). Re-probe for a loading control like vinculin or GAPDH.
    • Detection: Use horseradish peroxidase-conjugated secondary antibodies and an ECL detection system to visualize protein bands.

ARP-100 in Action: Signaling Pathway

In cardiac hypertrophy research, ARP-100 has been instrumental in uncovering MMP-2's role in intracellular signaling. The diagram below illustrates the experimental findings.

MMP_Inhibition ARP-100 (MMP-2 Inhibitor) Signaling Enhanced Phosphorylation of ERK and Akt MMP_Inhibition->Signaling Leads to GSK3b_Inhibition Inhibition of GSK3β Activity Signaling->GSK3b_Inhibition And Hypertrophy Promoted Cardiomyocyte Hypertrophic Growth GSK3b_Inhibition->Hypertrophy Resulting in

This model is based on experiments where ARP-100 treatment of rat ventricular cardiomyocytes led to increased phosphorylation of ERK and Akt, inhibited GSK3β activity, and promoted hypertrophic growth. These effects were blocked by specific pathway inhibitors PD98059 (MEK/ERK) and LY290042 (PI3K/Akt), confirming the pathway's role [5].

Key Insights for Researchers

  • Established Research Tool: ARP-100 is a validated, cell-permeable tool for selectively probing MMP-2 function in vitro. Its effects are concentration-dependent, with working concentrations typically in the low micromolar range (e.g., 5-50 µM) [7] [3].
  • Critical Selectivity Consideration: While highly selective for MMP-2 over several other MMPs, note that it does inhibit MMP-9 at higher concentrations (IC₅₀ 200 nM) [1]. Always include appropriate controls to confirm that observed effects are due to MMP-2 inhibition specifically.
  • Performance vs. Alternatives: ARP-100 shows potent MMP-2 inhibition. One study comparing it to newer macrocyclic compounds found ARP-100 effectively inhibited MMP activity but was less potent in impairing breast cancer cell migration in 3D models compared to the new compounds [7].

References

ARP-100 Profile and Selectivity Data

Author: Smolecule Technical Support Team. Date: February 2026

ARP-100 is a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2) [1] [2] [3]. The table below summarizes its published inhibitory profile:

Target IC50 Value Inhibition Specificity
MMP-2 12 nM [1] [2] [3] Primary target; potent inhibition
MMP-9 0.2 μM [1] [3] ~17 times less potent than for MMP-2
MMP-3 4.5 μM [1] [3] ~375 times less potent than for MMP-2
MMP-1 >50 μM [1] [3] Negligible activity
MMP-7 >50 μM [1] [3] Negligible activity

This selectivity profile makes ARP-100 a useful tool for discerning the specific role of MMP-2 in experimental models [2].

Experimental Protocol Overview

The key biological assay used to characterize ARP-100's efficacy is an in vitro model of cellular invasion on Matrigel [1] [3].

  • Purpose: To evaluate the anti-invasive properties of ARP-100.
  • Key Experimental Finding: Treatment with 50 nM ARP-100 resulted in a significant reduction in the total number of invasive elongations, demonstrating its functional effect in a cell-based model [1] [3].

ARP-100 Selectivity Profile

The following diagram illustrates the selectivity of ARP-100 across different MMP targets, based on its IC50 values:

This diagram visually reinforces that ARP-100 is a highly selective inhibitor for MMP-2 over other related enzymes.

Research Application Notes

  • Optimal Use Case: ARP-100 is best suited for experiments where selective inhibition of MMP-2 is critical, helping to isolate its function from other MMPs [2].
  • Comparative Studies: To conduct a full comparative guide, you would need to gather equivalent data for other MMP inhibitors (e.g., MMP-9 or broad-spectrum inhibitors) from dedicated comparative biological studies or review articles.

References

Summary of Experimental Data on ARP-100

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Study 1: Myopia Research (2025) [1] Study 2: Alzheimer's Research (2016) [2]
Research Context Form-deprivation myopia (FDM) in guinea pigs; Human Fetal Scleral Fibroblasts (HFSFs) 1-42-induced toxicity in pure cortical neuronal cultures from rats
Primary Target/Pathway MMP-2 in the Wnt7b/β-catenin signaling pathway MMP-2
Concentration Used 13.86 nM Information not available in abstract
Key Experimental Findings Inhibited MMP-2; Increased collagen I levels; Increased elastic modulus (stiffness) of sclera and HFSFs; Inhibited axial elongation and myopic shift in refraction. Effectively protected pure cortical neurons against Aβ1-42-induced toxicity when applied to astrocyte cultures (paracrine signaling).
Inferred Specificity Specific action within the Wnt/β-catenin/MMP-2 pathway demonstrated. Showed specificity for MMP-2 over other pathways; neuroprotection was not mimicked by serotonin.

Detailed Experimental Protocols

Here are the methodologies employed in the studies from which the data was extracted.

Protocol from Myopia Research (2025) [1]
  • Cell Culture: Human Fetal Scleral Fibroblasts (HFSFs) were cultured in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Treatment: When cells reached 70% confluence, they were treated for 24 hours with specific agonists or inhibitors. ARP-100 was used at a concentration of 13.86 nM as an MMP-2 inhibitor.
  • Analysis: Post-treatment, the effects on Wnt7b, MMP-2, and collagen I were analyzed using Western blot (WB), immunofluorescence (IF) staining, and quantitative real-time PCR (qRT-PCR). The elastic modulus of the cells was measured using Atomic Force Microscopy (AFM).
  • In Vivo Model: Monocular form-deprivation myopia was induced in 3-week-old Dunkin-Hartley guinea pigs. The specific method of ARP-100 administration in vivo was not detailed in the abstract.
Protocol from Alzheimer's Research (2016) [2]
  • Cell Cultures: The study used both pure cortical neuronal cultures and mixed glia-neuronal cultures from rat embryos.
  • Toxin Handling: Synthetic human Aβ1-42 oligomers were prepared in hexafluoro-2-propanol (HFIP) and dimethyl sulfoxide (DMSO), then diluted in culture medium to a working concentration of 1μM.
  • Neuroprotection Assay: Neuronal injury was assessed 48 hours after Aβ1-42 treatment using the MTT assay in pure neuronal cultures and Trypan Blue staining in mixed cultures.
  • Role of ARP-100: ARP-100 was used as a selective inhibitor of MMP-2 to investigate its role in a paracrine signaling mechanism mediated by TGF-β1 that protects neurons from Aβ toxicity.

ARP-100 in the Wnt/β-Catenin/MMP-2 Pathway

The 2025 myopia study elucidates a specific signaling pathway where ARP-100 acts as an inhibitor. The diagram below visualizes this pathway and the site of ARP-100's action.

G ARP-100 Inhibits MMP-2 in Myopia Pathway Wnt7b Wnt7b BetaCatenin β-Catenin Wnt7b->BetaCatenin Activates MMP2 MMP2 BetaCatenin->MMP2 Upregulates CollagenI CollagenI MMP2->CollagenI Degrades ScleralStiffness Scleral Stiffness CollagenI->ScleralStiffness Supports AxialElongation Axial Elongation & Myopic Shift ScleralStiffness->AxialElongation Inhibits ARP100 ARP-100 ARP100->MMP2 Inhibits

Interpretation and Research Considerations

The data, while not comparative, highlights key characteristics of ARP-100:

  • High Potency: It is effective at low nanomolar concentrations (e.g., 13.86 nM) [1].
  • Mechanistic Specificity: Evidence supports its role as a specific MMP-2 inhibitor in distinct biological contexts, from scleral remodeling to neuroprotection [1] [2].

For a comprehensive comparison, you would need to consult specialized scientific databases to find studies that directly profile multiple MMP inhibitors against a standard panel of proteases or disease models.

References

ARP 100 performance vs alternative inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Performance at a Glance

Inhibitor Name Primary Target Key Selectivity Profile (IC50) Reported Experimental Context

| ARP 100 | MMP-2 | MMP-2: 12 nM MMP-9: 200 nM MMP-3: 4.5 µM MMP-1: >50 µM MMP-7: >50 µM [1] | Invasion assays in HT1080 fibrosarcoma cells; study of PI3K/AKT signaling in lung cancer [2] [1] [3] | | Batimastat (BB-94) | Broad-Spectrum MMP | Potent inhibitor of MMP-1, MMP-2, MMP-9, and others [2] | Clinical trials for cancer (noted for side effects like musculoskeletal pain) [2] | | Marimastat | Broad-Spectrum MMP | Similar broad-spectrum profile as Batimastat [2] | Clinical trials for cancer (noted for side effects like musculoskeletal pain) [2] |

Detailed Experimental Evidence

For a deeper understanding, here are the methodologies and findings from key studies on this compound:

  • Mechanism in Lung Cancer Angiogenesis: A 2010 study elucidated this compound's role in disrupting tumor angiogenesis. Researchers used This compound at a concentration of 10 µM to treat A549 lung adenocarcinoma cells. They found that MMP-2 suppression decreased the interaction between integrin-αVβ3 and MMP-2, which in turn disrupted PI3K/AKT signaling, leading to reduced HIF-1α levels and subsequent downregulation of VEGF expression. This inhibition of VEGF ultimately impaired tube formation by endothelial cells, a key step in angiogenesis. The effect was confirmed both in vitro and in A549 xenograft mouse models [2].

  • Application in Breast Cancer Metastasis: A 2020 study on triple-negative breast cancer (TNBC) used This compound as a reference control to validate the anti-metastatic mechanism of a novel compound, Piperlongumine (PL). In Transwell migration and invasion assays with MDA-MB-231 cells, this compound demonstrated significant inhibitory effects. This study confirmed that targeting MMP-2 is an effective strategy for reducing the migration and invasion of aggressive TNBC cells [3].

Key Selection Guide

To help you contextualize these findings, here is a visual summary of the signaling pathway this compound influences and its biological consequences:

g MMP2 MMP-2 Activity Integrin Integrin-αVβ3 Interaction MMP2->Integrin Suppresses Invasion Cancer Cell Invasion MMP2->Invasion Suppresses PI3K PI3K/AKT Signaling Integrin->PI3K Disrupts HIF HIF-1α Level PI3K->HIF Reduces VEGF VEGF Expression HIF->VEGF Downregulates Angiogenesis Tumor Angiogenesis VEGF->Angiogenesis Inhibits ARP100 This compound ARP100->MMP2 Inhibits

When planning your research, consider these points:

  • Choose this compound when your goal is to specifically target MMP-2 with high selectivity to minimize off-target effects on other MMPs, particularly in mechanistic studies on angiogenesis, invasion, and related signaling pathways like PI3K/AKT [2] [1].
  • Consider broad-spectrum inhibitors (like Batimastat) for contexts where simultaneous inhibition of multiple MMPs is desired, though with a higher risk of side effects [2].
  • Confirm concentration validity for your specific model system, as effects can vary. The cited studies used concentrations in the micromolar range (e.g., 10 µM) for cellular assays [2] [3].

References

ARP-100 Biochemical Profile and Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
Primary Target MMP-2 (Matrix Metalloproteinase-2) [1] [2]
IC₅₀ for MMP-2 12 nM (Cell-free assay) [3] [1] [2]
Molecular Formula C₁₇H₂₀N₂O₅S [3] [1] [4]
Molecular Weight 364.42 g/mol [3] [1] [2]
CAS Number 704888-90-4 [3] [1] [2]
Selectivity Profile (IC₅₀)
MMP-9: 200 nM [3] [1] [2]
MMP-3: 4,500 nM (4.5 µM) [3] [1] [2]
MMP-1: >50,000 nM (>50 µM) [3] [1] [2]
MMP-7: >50,000 nM (>50 µM) [3] [1] [2]

Key Experimental Model and Protocol

A frequently cited in vitro invasion assay using HT1080 human fibrosarcoma cells demonstrates the functional effect of ARP-100 [3] [1] [2]. The experimental workflow is as follows:

workflow Start Start Plate HT1080 cells on Matrigel Plate HT1080 cells on Matrigel Start->Plate HT1080 cells on Matrigel Incubate for 24 hours Incubate for 24 hours Plate HT1080 cells on Matrigel->Incubate for 24 hours Add ARP-100 (50 nM) Add ARP-100 (50 nM) Incubate for 24 hours->Add ARP-100 (50 nM) Incubate for 1 hour Incubate for 1 hour Add ARP-100 (50 nM)->Incubate for 1 hour Quantify invasive elongations Quantify invasive elongations Incubate for 1 hour->Quantify invasive elongations Result: Significant reduction in invasion Result: Significant reduction in invasion Quantify invasive elongations->Result: Significant reduction in invasion

This model shows that ARP-100 can significantly reduce the invasive behavior of cancer cells by selectively inhibiting MMP-2 activity [3] [1] [2].

Mechanism of Action and Research Applications

  • Mechanism of Action: ARP-100 is a biphenylsulfonamide that selectively interacts with the S1' pocket of the MMP-2 enzyme, which contributes to its high selectivity over other MMPs [1].
  • Research Applications: Based on published studies, ARP-100 is used to investigate the role of MMP-2 in:
    • Cancer cell invasion and metastasis [3] [1].
    • VEGF expression and angiogenesis in lung cancer cells [3].
    • Sarcomere degeneration in cardiomyocytes [3].
    • Cardiac ischemia-reperfusion injury [3].

Research Considerations

When planning experiments with ARP-100, keep these points in mind:

  • Solubility: ARP-100 is typically dissolved in DMSO (e.g., 100 mg/mL) [1]. Be sure to use fresh, dry DMSO as it is hygroscopic.
  • Selectivity: Its profile makes it an excellent tool for dissecting the specific role of MMP-2 in processes where multiple MMPs are present.
  • Functional Assays: The anti-invasive effect is a key functional outcome to measure, as demonstrated in the HT1080 model [3] [1] [2].

The search results did not contain a direct, head-to-head competitive analysis with other specific, named MMP-2 inhibitors. For a more complete competitive landscape, you may need to consult specialized scientific databases or review articles that compare the potency, selectivity, and performance of various inhibitors like ARP-100, SB-3CT, and others across multiple experimental models.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

364.10929292 g/mol

Monoisotopic Mass

364.10929292 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

ARP100

Dates

Last modified: 08-15-2023

Loss of SPINT2 expression frequently occurs in glioma, leading to increased growth and invasion via MMP2

Márcia Santos Pereira, Sónia Pires Celeiro, Ângela Margarida Costa, Filipe Pinto, Sergey Popov, Gisele Caravina de Almeida, Júlia Amorim, Manuel Melo Pires, Célia Pinheiro, José Manuel Lopes, Mrinalini Honavar, Paulo Costa, José Pimentel, Chris Jones, Rui Manuel Reis, Marta Viana-Pereira
PMID: 31701492   DOI: 10.1007/s13402-019-00475-7

Abstract

High-grade gliomas (HGG) remain one of the most aggressive tumors, which is primarily due to its diffuse infiltrative nature. Serine proteases and metalloproteases are known to play key roles in cellular migration and invasion mechanisms. SPINT2, also known as HAI-2, is an important serine protease inhibitor that can affect MET signaling. SPINT2 has been found to be frequently downregulated in various tumors, whereby hypermethylation of its promoter appears to serve as a common mechanism. Here, we assessed the clinical relevance of SPINT2 expression and promoter hypermethylation in pediatric and adult HGG and explored its functional role.
A series of 371 adult and 77 pediatric primary HGG samples was assessed for SPINT2 protein expression (immunohistochemistry) and promoter methylation (methylation-specific PCR) patterns. After SPINT2 knockdown and knock-in in adult and pediatric HGG cell lines, a variety of in vitro assays was carried out to determine the role of SPINT2 in glioma cell viability and invasion, as well as their mechanistic associations with metalloprotease activities.
We found that SPINT2 protein expression was frequently absent in adult (85.3%) and pediatric (100%) HGG samples. The SPINT2 gene promoter was found to be hypermethylated in approximately half of both adult and pediatric gliomas. Through functional assays we revealed a suppressor activity of SPINT2 in glioma cell proliferation and viability, as well as in their migration and invasion. These functions appear to be mediated in part by MMP2 expression and activity.
We conclude that dysregulation of SPINT2 is a common event in both pediatric and adult HGG, in which SPINT2 may act as a tumor suppressor.


Junctophilin-2 is a target of matrix metalloproteinase-2 in myocardial ischemia-reperfusion injury

Brandon Y H Chan, Andrej Roczkowsky, Woo Jung Cho, Mathieu Poirier, Tim Y T Lee, Zabed Mahmud, Richard Schulz
PMID: 31506724   DOI: 10.1007/s00395-019-0749-7

Abstract

Junctophilin-2 is a structural membrane protein that tethers T-tubules to the sarcoplasmic reticulum to allow for coordinated calcium-induced calcium release in cardiomyocytes. Defective excitation-contraction coupling in myocardial ischemia-reperfusion (IR) injury is associated with junctophilin-2 proteolysis. However, it remains unclear whether preventing junctophilin-2 proteolysis improves the recovery of cardiac contractile dysfunction in IR injury. Matrix metalloproteinase-2 (MMP-2) is a zinc and calcium-dependent protease that is activated by oxidative stress in myocardial IR injury and cleaves both intracellular and extracellular substrates. To determine whether junctophilin-2 is targeted by MMP-2, isolated rat hearts were perfused in working mode aerobically or subjected to IR injury with the selective MMP inhibitor ARP-100. IR injury impaired the recovery of cardiac contractile function which was associated with increased degradation of junctophilin-2 and damaged cardiac dyads. In IR hearts, ARP-100 improved the recovery of cardiac contractile function, attenuated junctophilin-2 proteolysis, and prevented ultrastructural damage to the dyad. MMP-2 was co-localized with junctophilin-2 in aerobic and IR hearts by immunoprecipitation and immunohistochemistry. In situ zymography showed that MMP activity was localized to the Z-disc and sarcomere in aerobic hearts and accumulated at sites where the striated JPH-2 staining was disrupted in IR hearts. In vitro proteolysis assays determined that junctophilin-2 is susceptible to proteolysis by MMP-2 and in silico analysis predicted multiple MMP-2 cleavage sites between the membrane occupation and recognition nexus repeats and within the divergent region of junctophilin-2. Degradation of junctophilin-2 by MMP-2 is an early consequence of myocardial IR injury which may initiate a cascade of sequelae leading to impaired contractile function.


Myocardial MMP-2 contributes to SERCA2a proteolysis during cardiac ischaemia-reperfusion injury

Andrej Roczkowsky, Brandon Y H Chan, Tim Y T Lee, Zabed Mahmud, Bridgette Hartley, Olivier Julien, Gareth Armanious, Howard S Young, Richard Schulz
PMID: 31373602   DOI: 10.1093/cvr/cvz207

Abstract

Matrix metalloproteinase-2 (MMP-2) is a zinc-dependent protease which contributes to cardiac contractile dysfunction when activated during myocardial ischaemia-reperfusion (IR) injury. MMP-2 is localized to several subcellular sites inside cardiac myocytes; however, its role in the sarcoplasmic reticulum (SR) is unknown. The Ca2+ ATPase SERCA2a, which pumps cytosolic Ca2+ into the SR to facilitate muscle relaxation, is degraded in cardiac IR injury; however, the protease responsible for this is unclear. We hypothesized that MMP-2 contributes to cardiac contractile dysfunction by proteolyzing SERCA2a, thereby impairing its activity in IR injury.
Isolated rat hearts were subjected to IR injury in the presence or absence of the selective MMP inhibitor ARP-100, or perfused aerobically as a control. Inhibition of MMP activity with ARP-100 significantly improved the recovery of cardiac mechanical function and prevented the increase of a 70 kDa SERCA2a degradation fragment following IR injury, although 110 kDa SERCA2a and phospholamban levels appeared unchanged. Electrophoresis of IR heart samples followed by LC-MS/MS confirmed the presence of a SERCA2a fragment of ∼70 kDa. MMP-2 activity co-purified with SR-enriched microsomes prepared from the isolated rat hearts. Endogenous SERCA2a in SR-enriched microsomes was proteolyzed to ∼70 kDa products when incubated in vitro with exogenous MMP-2. MMP-2 also cleaved purified porcine SERCA2a in vitro. SERCA activity in SR-enriched microsomes was decreased by IR injury; however, this was not prevented with ARP-100.
This study shows that MMP-2 activity is found in SR-enriched microsomes from heart muscle and that SERCA2a is proteolyzed by MMP-2. The cardioprotective actions of MMP inhibition in myocardial IR injury may include the prevention of SERCA2a degradation.


Inhibitory effects of caspase inhibitors on the activity of matrix metalloproteinase-2

M M Castro, J Fuah, M Ali, M Sung, J Schulz, M Y Kondo, X Fan, A Holt, R Schulz
PMID: 23774623   DOI: 10.1016/j.bcp.2013.06.003

Abstract

Matrix metalloproteinase (MMP)-2, a zinc-dependent endopeptidase, plays a detrimental role in several diseases including ischemia and reperfusion (I/R) injury of the heart. Caspases are a group of cysteine-dependent, aspartate-directed proteases which regulate cellular apoptosis. Interestingly, protective effects of caspase inhibitors independent of apoptosis have been shown in I/R injury of the heart. The cardioprotective actions of both these classes of protease inhibitors led us to hypothesize that caspase inhibitors may also reduce MMP-2 activity. Five known caspase inhibitors (Z-IE(OMe)TD(OMe)-fmk, Ac-DEVD-CHO, Ac-LEHD-cmk, Z-VAD-fmk and Ac-YVAD-cmk) were tested for their possible inhibitory effects on MMP-2 activity in comparison to the MMP inhibitors ONO-4817 and ARP-100 (which themselves were unable to inhibit caspase-3 activity). MMP-2 activity was assessed by an in vitro troponin I (TnI) proteolysis assay and a quantitative kinetic fluorescence assay using a fluorogenic peptide substrate (OmniMMP). TnI proteolysis was also measured by western blot in neonatal cardiomyocytes subjected to hypoxia-reoxygenation injury. Using human recombinant MMP-2 and TnI as its substrate, the caspase inhibitors, in comparison with ONO-4817, significantly inhibited MMP-2-mediated TnI degradation in a concentration-dependent manner. The kinetic assay using OmniMMP revealed that these caspase inhibitors blocked MMP-2 activity in a concentration-dependent manner with similar IC50 values. TnI degradation in neonatal cardiomyocytes was enhanced following hypoxia-reoxygenation and this was blocked by ARP-100 and Ac-LEHD-cmk. Inhibition of MMP-2 activity is an additional pharmacological action which contributes to the protective effects of some caspase inhibitors.


Doxorubicin induces de novo expression of N-terminal-truncated matrix metalloproteinase-2 in cardiac myocytes

Brandon Y H Chan, Andrej Roczkowsky, Nils Moser, Mathieu Poirier, Bryan G Hughes, Ramses Ilarraza, Richard Schulz
PMID: 30308129   DOI: 10.1139/cjpp-2018-0275

Abstract

Anthracyclines, such as doxorubicin, are commonly prescribed antineoplastic agents that cause irreversible cardiac injury. Doxorubicin cardiotoxicity is initiated by increased oxidative stress in cardiomyocytes. Oxidative stress enhances intracellular matrix metalloproteinase-2 (MMP-2) by direct activation of its full-length isoform and (or) de novo expression of an N-terminal-truncated isoform (NTT-MMP-2). As MMP-2 is localized to the sarcomere, we tested whether doxorubicin activates intracellular MMP-2 in neonatal rat ventricular myocytes (NRVM) and whether it thereby proteolyzes two of its identified sarcomeric targets, α-actinin and troponin I. Doxorubicin increased oxidative stress within 12 h as indicated by reduced aconitase activity. This was associated with a twofold increase in MMP-2 protein levels and threefold higher gelatinolytic activity. MMP inhibitors ARP-100 or ONO-4817 (1 μM) prevented doxorubicin-induced MMP-2 activation. Doxorubicin also increased the levels and activity of MMP-2 secreted into the conditioned media. Doxorubicin upregulated the mRNA expression of both full-length MMP-2 and NTT-MMP-2. α-Actinin levels remained unchanged, whereas doxorubicin downregulated troponin I in an MMP-independent manner. Doxorubicin induces oxidative stress and stimulates a robust increase in MMP-2 expression and activity in NRVM, including NTT-MMP-2. The sarcomeric proteins α-actinin and troponin I are, however, not targeted by MMP-2 under these conditions.


Explore Compound Types